molecular formula C17H19NO3 B195748 Coclaurine CAS No. 486-39-5

Coclaurine

Cat. No.: B195748
CAS No.: 486-39-5
M. Wt: 285.34 g/mol
InChI Key: LVVKXRQZSRUVPY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coclaurine (CAS 486-39-5) is a naturally occurring benzylisoquinoline alkaloid isolated from various plant sources, including Nelumbo nucifera (lotus) and Sarcopetalum harveyanum . It belongs to the class of tetrahydroisoquinoline alkaloids and functions as a nicotinic acetylcholine receptor (nAChR) antagonist, making it a valuable compound for studying cholinergic systems and neuronal signaling pathways in basic research . Studies have also indicated that this compound can influence dopaminergic activity, with research suggesting it blocks postsynaptic dopamine receptors in the mouse striatum, highlighting its potential utility in neurological and psychiatric research . Furthermore, this compound serves as a key biosynthetic precursor in plants, leading to the formation of dimeric bisthis compound alkaloids like cepharanthine . It is also a substrate for this compound N-methyltransferase (CNMT), a crucial enzyme in the benzylisoquinoline alkaloid biosynthesis pathway . This product is intended for research applications only, including fundamental biological studies, pharmaceutical development, and biochemical analysis. It is provided as a solid powder, soluble in DMSO and other organic solvents, and should be stored desiccated at -20°C . This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. This classification means it has not been validated or approved for clinical use and must not be utilized as a component in in vitro diagnostic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197561
Record name Coclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-39-5
Record name Coclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coclaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COCLAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Coclaurine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzyltetrahydroisoquinoline alkaloid, is a key intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids, including morphine, codeine, and papaverine. Its presence is predominantly documented in plant families such as the Papaveraceae, Ranunculaceae, and Nelumbonaceae. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed methodologies for its extraction and quantification, and a thorough examination of its biosynthetic pathway. Quantitative data are presented in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found in a variety of plant species. Its distribution is largely concentrated within the angiosperms, particularly in the orders Ranunculales and Magnoliales.

Key Plant Families:

  • Papaveraceae (Poppy Family): This family is a well-known source of benzylisoquinoline alkaloids. Species within the genus Papaver are known to produce this compound as a precursor to other more complex alkaloids.[1]

  • Ranunculaceae (Buttercup Family): Various members of this family have been shown to synthesize this compound and other related alkaloids.

  • Nelumbonaceae (Lotus Family): Nelumbo nucifera (the sacred lotus) is a significant source of this compound and its derivatives.[2][3]

  • Lauraceae (Laurel Family): Certain species within this family have been identified as containing this compound.

  • Menispermaceae (Moonseed Family): This family is another notable source of benzylisoquinoline alkaloids, including this compound.

While these families are the primary sources, the presence of this compound and the genetic machinery for its biosynthesis have been detected sporadically in other taxa, suggesting a monophyletic origin of the biosynthetic pathway in angiosperms.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound can vary significantly between different plant species and even between different tissues within the same plant. The following table summarizes available quantitative data for this compound in selected plant sources.

Plant SpeciesFamilyPlant PartThis compound Content (% of dry weight)Reference(s)
Nelumbo nuciferaNelumbonaceaeFlower Buds0.0042%[2]
Stephania tetrandraMenispermaceaeRoot (epidermis)Present (relative quantification)[4]
Papaver somniferumPapaveraceaeLatexPrecursor to other alkaloids[1]

Note: Quantitative data for this compound is often limited as it is frequently a transient intermediate in the biosynthesis of other alkaloids. The presence of downstream alkaloids implies the synthesis of this compound.

Biosynthesis of (S)-Coclaurine

(S)-coclaurine is a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps.

Biosynthetic Pathway Overview

The biosynthesis of (S)-coclaurine from L-tyrosine involves the following key enzymatic reactions:

  • Tyrosine Hydroxylation and Decarboxylation: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of hydroxylation, decarboxylation, and deamination reactions.

  • Pictet-Spengler Condensation: Dopamine and 4-HPAA undergo a stereospecific Pictet-Spengler condensation catalyzed by northis compound synthase (NCS) to form (S)-northis compound. This is the first committed step in benzylisoquinoline alkaloid biosynthesis.[5][6][7][8][9]

  • O-Methylation: (S)-northis compound is then O-methylated at the 6-hydroxyl group by the enzyme northis compound 6-O-methyltransferase (6OMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor, to yield (S)-coclaurine.[10]

(S)-coclaurine then serves as a substrate for further enzymatic modifications, leading to the vast diversity of benzylisoquinoline alkaloids. These subsequent steps often involve N-methylation, hydroxylation, and further O-methylation, catalyzed by enzymes such as This compound N-methyltransferase (CNMT) , CYP80B hydroxylases , and 4'-O-methyltransferases (4'OMT) .[11][12][13][14][15]

Signaling Pathway Diagram

Coclaurine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Northis compound (S)-Northis compound Dopamine->Northis compound NCS HPAA->Northis compound NCS This compound (S)-Coclaurine Northis compound->this compound 6OMT N_Methylthis compound (S)-N-Methylthis compound This compound->N_Methylthis compound CNMT Hydroxy_N_Methylthis compound 3'-Hydroxy-N-methyl- (S)-coclaurine N_Methylthis compound->Hydroxy_N_Methylthis compound CYP80B Reticuline (S)-Reticuline Hydroxy_N_Methylthis compound->Reticuline 4'OMT Other_BIAs Other Benzylisoquinoline Alkaloids Reticuline->Other_BIAs

Caption: Biosynthetic pathway of (S)-coclaurine and its conversion to (S)-reticuline.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol provides a general framework for the extraction and isolation of this compound from plant material. Optimization may be required depending on the specific plant matrix.

Materials:

Procedure:

  • Extraction:

    • Macerate the dried, powdered plant material in methanol at room temperature with occasional agitation for 24-48 hours.

    • Alternatively, perform a Soxhlet extraction with methanol for 8-12 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[16]

  • Acid-Base Partitioning:

    • Suspend the crude methanol extract in 3% aqueous tartaric acid.

    • Wash the acidic solution with chloroform in a separatory funnel to remove non-alkaloidal, lipophilic compounds. Discard the chloroform layer.

    • Basify the aqueous layer to a pH of 9-10 with sodium carbonate or ammonium hydroxide solution.

    • Extract the liberated free-base alkaloids with chloroform multiple times until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.[17][18]

  • Isolation by Column Chromatography:

    • Subject the crude alkaloid fraction to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., Dragendorff's reagent).

    • Combine fractions containing the compound of interest (this compound) and evaporate the solvent to yield the isolated compound. Further purification may be achieved by recrystallization or preparative HPLC.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Column Temperature: 25 - 35 °C.

  • Detection: UV detection at approximately 285 nm or MS detection in positive ion mode, monitoring for the [M+H]⁺ ion of this compound (m/z 286.14).[19][20][21]

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Sample Preparation:

    • Prepare a crude extract of the plant material as described in the extraction protocol.

    • Accurately weigh a portion of the dried extract and dissolve it in a known volume of the initial mobile phase or methanol.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound standard in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Run the analysis using the established gradient program.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard. Confirmation can be done by spiking the sample with the standard or by comparing UV spectra or mass spectra.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Express the final concentration as mg of this compound per gram of dry weight of the plant material.

Experimental Workflow Diagram

Experimental_Workflow Plant_Material Dried, Powdered Plant Material Extraction Extraction (Maceration or Soxhlet with Methanol) Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Crude_Alkaloids Crude Alkaloid Fraction Partitioning->Crude_Alkaloids Isolation Isolation (Column Chromatography) Crude_Alkaloids->Isolation Quantification Quantification (HPLC) Crude_Alkaloids->Quantification Isolated_this compound Isolated this compound Isolation->Isolated_this compound Data_Analysis Data Analysis and Concentration Determination Quantification->Data_Analysis

References

An In-depth Technical Guide on the Stereochemistry of (S)-Coclaurine vs (R)-Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzylisoquinoline alkaloid, serves as a crucial intermediate in the biosynthesis of a wide array of pharmacologically significant compounds. The stereochemistry at the C1 position, yielding either (S)-Coclaurine or (R)-Coclaurine, dictates the downstream biosynthetic pathway and ultimately the biological activity of the resulting alkaloids. This technical guide provides a comprehensive overview of the stereochemical differences between (S)- and (R)-coclaurine, detailing their distinct biosynthetic origins, the stereoselectivity of key enzymes involved in their formation and subsequent modification, and their differential pharmacological properties. Detailed experimental protocols for the synthesis, separation, and enzymatic characterization of these stereoisomers are also presented to aid researchers in their exploration of this fascinating class of molecules.

Introduction

The benzylisoquinoline alkaloids (BIAs) are a structurally diverse class of plant secondary metabolites with a long history of use in traditional and modern medicine. The stereochemistry of the initial BIA precursor, northis compound, and its methylated derivative, this compound, is a critical determinant of the vast chemodiversity observed in this family. While (S)-coclaurine is the precursor to a majority of known BIAs, including morphine and codeine, the (R)-enantiomer serves as a key building block for other important alkaloids. Understanding the nuances of (S)- versus (R)-coclaurine stereochemistry is therefore paramount for the elucidation of BIA biosynthetic pathways and for the metabolic engineering of novel therapeutic agents.

Biosynthesis and Stereochemical Control

The biosynthetic pathways leading to (S)- and (R)-coclaurine diverge at the very first committed step: the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

Biosynthesis of (S)-Coclaurine

The formation of (S)-coclaurine is initiated by the enzyme (S)-northis compound synthase (NCS) , which catalyzes the stereospecific condensation of dopamine and 4-HPAA to exclusively yield (S)-northis compound.[1][2] This intermediate is then O-methylated at the 6-hydroxyl group by northis compound 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.[3]

Biosynthesis of (R)-Coclaurine

The biosynthesis of (R)-coclaurine follows a distinct pathway, originating from a different class of synthase. In certain plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), (R,S)-northis compound synthases (NCS) have been identified. These enzymes lack strict stereocontrol and produce a racemic mixture of (R)- and (S)-northis compound.[4] Subsequent enzymes in the pathway can then selectively act on the (R)-enantiomer. For instance, some 6OMTs have shown a preference for (R)-northis compound, leading to the formation of (R)-coclaurine.[5]

G cluster_S (S)-Pathway cluster_R (R)-Pathway Dopamine_S Dopamine HPAA_S 4-HPAA S_Northis compound (S)-Northis compound S_this compound (S)-Coclaurine Dopamine_R Dopamine HPAA_R 4-HPAA RS_Northis compound (R,S)-Northis compound R_this compound (R)-Coclaurine

Enzymatic Stereoselectivity

The stereochemical fate of this compound is further influenced by the stereoselectivity of downstream enzymes, particularly this compound N-methyltransferase (CNMT).

This compound N-methyltransferase (CNMT)

CNMT catalyzes the N-methylation of this compound to N-methylthis compound, a key branch point in BIA biosynthesis. Studies on CNMT from various plant sources have revealed differing stereochemical preferences. While some CNMTs can methylate both (S)- and (R)-coclaurine, the enzyme from Coptis japonica has been shown to exhibit a higher activity with (R)-coclaurine as the substrate.[6] This preference for the (R)-enantiomer highlights a crucial control point in directing metabolic flux towards specific classes of BIAs.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available quantitative data on the kinetics of key enzymes involved in this compound biosynthesis.

EnzymeSubstrateKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Source
(S)-Northis compound Synthase (Thalictrum flavum) Dopamine----[7]
4-HPAA700---[7]
This compound N-methyltransferase (Coptis japonica) (R)-Coclaurine-Higher activity--[6]
(S)-Coclaurine-Lower activity--[6]
Norreticuline380---[6]
S-Adenosyl-L-methionine650---[6]

Note: Comprehensive kinetic data for both enantiomers under identical conditions are limited in the current literature. The table reflects the reported preferences.

Differential Pharmacological Activities

The stereochemistry of this compound has a profound impact on its pharmacological profile.

  • (S)-Coclaurine : Primarily known as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[8] It has been shown to inhibit acetylcholine-induced currents in Xenopus oocytes expressing human α4β2 and α4β4 nAChR subtypes.[9] More recently, it has been investigated for its anticancer properties, including sensitizing non-small cell lung cancer cells to cisplatin (B142131) and exhibiting anticancer effects in colorectal cancer cell lines through the Vitamin D receptor.[10][11]

  • (+)-(R)-Coclaurine : Exhibits anti-aging activity and has been shown to affect dopamine metabolism in the mouse striatum by blocking postsynaptic dopamine receptors.[12] It has also demonstrated negative inotropic effects in cardiac muscle.[13]

Mandatory Visualizations

G cluster_S_pathway (S)-Coclaurine cluster_R_pathway (R)-Coclaurine S_Coclaurine_node (S)-Coclaurine nAChR Nicotinic Acetylcholine Receptor (nAChR) VDR Vitamin D Receptor (VDR) Cell_Signaling Cell Signaling (e.g., Ca²⁺ influx) Anticancer_Effects Anticancer Effects R_Coclaurine_node (R)-Coclaurine Dopamine_Receptor Postsynaptic Dopamine Receptor Dopamine_Signaling Dopaminergic Signaling Anti_aging Anti-aging Effects

G start Racemic this compound Sample hplc Chiral HPLC Separation start->hplc s_fraction (S)-Coclaurine Fraction hplc->s_fraction r_fraction (R)-Coclaurine Fraction hplc->r_fraction analysis Quantification and Further Analysis s_fraction->analysis r_fraction->analysis

Experimental Protocols

Enzymatic Synthesis of (S)-Northis compound

This protocol is adapted from studies on (S)-northis compound synthase.[14]

  • Reaction Mixture Preparation : In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM HEPES buffer (pH 7.5)

    • 10 mM Dopamine

    • 5 mM 4-Hydroxyphenylacetaldehyde (4-HPAA)

    • 5 mM Ascorbic acid (as an antioxidant)

    • 20% (v/v) Dimethyl sulfoxide (B87167) (DMSO)

    • Purified (S)-Northis compound Synthase (NCS) enzyme (concentration to be optimized)

  • Incubation : Incubate the reaction mixture at 30°C for 24 hours with shaking.

  • Reaction Quenching : Stop the reaction by adding an equal volume of methanol.

  • Analysis : Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant for the presence of (S)-northis compound using HPLC or LC-MS.

This compound N-methyltransferase (CNMT) Activity Assay

This protocol is a general method for assessing CNMT activity.[15]

  • Reaction Mixture : Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.0)

    • 1 mM (S)- or (R)-Coclaurine

    • 0.5 mM S-Adenosyl-L-methionine (SAM)

    • Purified CNMT enzyme

  • Incubation : Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination : Stop the reaction by adding 2 volumes of 2% (v/v) trifluoroacetic acid in methanol.

  • Detection : The product, N-methylthis compound, can be quantified by HPLC. A colorimetric assay can also be employed where the production of S-adenosyl-L-homocysteine (SAH) is coupled to a detectable color change.[15]

Chiral HPLC Separation of (S)- and (R)-Coclaurine

The separation of this compound enantiomers can be achieved using a chiral stationary phase.

  • Column : A chiral column, such as a Chiralpak AD-H or similar, is recommended.

  • Mobile Phase : A typical mobile phase for normal-phase separation would be a mixture of n-hexane and isopropanol (B130326) with a small amount of a basic modifier like diethylamine (B46881) (e.g., n-hexane:isopropanol:diethylamine 80:20:0.1, v/v/v). The exact ratio should be optimized for baseline separation.

  • Flow Rate : A flow rate of 1.0 mL/min is a common starting point.

  • Detection : UV detection at a wavelength where this compound absorbs (e.g., 280 nm) is suitable.

  • Quantification : The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Conclusion

The stereochemistry of this compound is a fascinating and critical aspect of benzylisoquinoline alkaloid biosynthesis and pharmacology. The distinct enzymatic pathways leading to (S)- and (R)-coclaurine, coupled with the stereochemical preferences of downstream enzymes, create a complex regulatory network that gives rise to a vast array of bioactive molecules. For researchers in natural product chemistry, enzymology, and drug development, a thorough understanding of these stereochemical principles is essential for unlocking the full potential of this important class of alkaloids. Further research is needed to fully elucidate the quantitative kinetic parameters of all enzymes involved with both enantiomers and to explore the full spectrum of their differential pharmacological activities.

References

A Technical Guide to the Physical, Chemical, and Biological Properties of Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine is a pivotal member of the benzylisoquinoline alkaloid family, a class of secondary metabolites widely distributed in the plant kingdom.[1] It is naturally found in various plant species, including those from the Annonaceae and Lauraceae families, such as Nelumbo nucifera and Sarcopetalum harveyanum.[1][2] As a chiral molecule, this compound exists as two enantiomers, (S)-coclaurine and (R)-coclaurine, which can exhibit distinct biological activities.

Structurally, it serves as a key precursor in the biosynthesis of a vast array of more complex alkaloids, including morphine and codeine.[3] Beyond its biosynthetic significance, this compound itself demonstrates a range of pharmacological effects. It is recognized as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and has been investigated for its neuroprotective, antimicrobial, antioxidative, and anti-aging properties.[1][2][4] Recent studies have also highlighted its potential as an adjuvant in cancer therapy by sensitizing non-small cell lung carcinoma cells to cisplatin (B142131). This guide provides an in-depth overview of the physicochemical properties, spectral characteristics, relevant experimental protocols, and key signaling pathways associated with this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. Data for both the common (S)-enantiomer and the (R)-enantiomer are provided where available.

Table 1: Physical and Chemical Properties of this compound

Property(S)-Coclaurine(R)-CoclaurineReference(s)
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol[5]
Synonyms (-)-Coclaurine(+)-Coclaurine, d-Coclaurine[4][5]
CAS Number 486-39-52196-60-3[4][5]
Molecular Formula C₁₇H₁₉NO₃C₁₇H₁₉NO₃[1]
Molecular Weight 285.34 g/mol 285.34 g/mol [1][5]
Melting Point 220-221 °C222-224 °CN/A
Boiling Point 469.9 °C (Predicted)496.9 °C (Predicted)[1]
Flash Point 254.3 °C254.3 °C[1]
pKa 10.00 ± 0.15 (Predicted)Not specifiedN/A
InChIKey LVVKXRQZSRUVPY-HNNXBMFYSA-NLVVKXRQZSRUVPY-XFULWGLBSA-N[6]
Canonical SMILES COC1=C(C=C2C(--INVALID-LINK--CC3=CC=C(C=C3)O)O)COC1=C(C=C2C(--INVALID-LINK--CC3=CC=C(C=C3)O)O)[2][6]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO SolubleN/A
Acetone SolubleN/A
Chloroform (B151607) SolubleN/A
Dichloromethane SolubleN/A
Water Low solubility; hydrochloride salt form exhibits enhanced water solubility.[4]

Spectral Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below is a summary of its key spectral features.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at m/z 286.144.[5] Tandem mass spectrometry (MS/MS) reveals characteristic fragments that aid in structural confirmation.[7][8]

Table 3: LC-MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 286.144)

Precursor m/zFragment m/zRelative Intensity (%)Putative Fragment IdentityReference(s)
286.144107.0492100.0[C₇H₇O]⁺ - Hydroxybenzyl cation[5]
286.144269.117333.4[M+H-NH₃]⁺ - Loss of ammonia[5]
286.144143.049516.8Not specified[5]
286.144237.09149.4Not specified[5]
286.144137.06029.1Not specified[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. While full datasets are best viewed graphically, the expected chemical shifts correspond to its distinct chemical environments.[9][10][11]

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 6.5-7.2 ppm) for the protons on the two benzene (B151609) rings. The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around 3.8 ppm. The various methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the tetrahydroisoquinoline core would be observed in the aliphatic region (approx. 2.5-4.5 ppm).

  • ¹³C NMR: The spectrum would display 17 distinct carbon signals. Aromatic carbons would resonate in the downfield region (approx. 110-150 ppm). The methoxy carbon would appear around 55-60 ppm, and the aliphatic carbons of the isoquinoline (B145761) ring would be found in the upfield region (approx. 25-60 ppm).[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups.[12]

Table 4: Predicted Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500 - 3200 (broad)O-H StretchPhenolic Hydroxyl (-OH)
3100 - 3000C-H StretchAromatic C-H
3000 - 2850C-H StretchAliphatic C-H
1600 - 1450C=C StretchAromatic Ring
1260 - 1000C-O StretchAryl Ether & Phenol
1250 - 1020C-N StretchAmine

Experimental Protocols

This section details generalized but robust protocols relevant to the study of this compound, from its extraction to the analysis of its effects on protein expression.

General Protocol for Benzylisoquinoline Alkaloid Extraction

This protocol describes a standard acid-base extraction method for isolating alkaloids like this compound from dried plant material.[13][14][15][16][17]

Methodology:

  • Preparation and Defatting: Grind dried plant material to a coarse powder. If the material is rich in lipids, pre-extract with a non-polar solvent like n-hexane in a Soxhlet apparatus to remove fats. Discard the hexane (B92381) extract.[15]

  • Maceration/Extraction: Moisten the powdered material with an alkaline solution (e.g., 10% ammonium (B1175870) hydroxide) to convert alkaloidal salts into their free base form. Macerate or percolate the basified material with an organic solvent (e.g., chloroform or methanol) for several hours to extract the free alkaloids.[13][17]

  • Acidification: Concentrate the organic extract under reduced pressure. Dissolve the resulting crude extract in a dilute acidic solution (e.g., 5% HCl or H₂SO₄). The alkaloids will form water-soluble salts, partitioning into the aqueous phase.[13]

  • Purification: Wash the acidic aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove neutral impurities, which will remain in the organic phase. Discard the organic wash.

  • Liberation of Free Base: Carefully make the purified aqueous phase alkaline (pH 9-10) with ammonium hydroxide. This will precipitate the alkaloid free bases.[13]

  • Final Extraction: Extract the precipitated alkaloids from the aqueous solution using an immiscible organic solvent like chloroform.

  • Drying and Concentration: Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the purified total alkaloid extract.

  • Chromatographic Separation: Further separate individual alkaloids from the total extract using techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).[13]

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Acid-Base Purification cluster_final Isolation p1 Dried Plant Material p2 Grind to Powder p1->p2 e1 Basify with NH4OH (Converts salts to free bases) p2->e1 e2 Extract with Chloroform e1->e2 e3 Crude Organic Extract e2->e3 pu1 Dissolve in 5% HCl (Alkaloids move to aqueous phase) e3->pu1 pu2 Wash with Diethyl Ether (Removes neutral impurities) pu1->pu2 pu3 Basify Aqueous Phase (Precipitates alkaloids) pu2->pu3 pu4 Extract with Chloroform pu3->pu4 f1 Purified Alkaloid Extract pu4->f1 f2 Column Chromatography / HPLC f1->f2 f3 Isolated this compound f2->f3

Caption: Workflow for the general extraction and isolation of this compound.

Protocol for Western Blot Analysis of Protein Expression

This protocol provides a general workflow for analyzing changes in protein expression (e.g., EFHD2) in cultured cells after treatment with this compound.[18][19][20][21]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., A549 lung cancer cells) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound (and a vehicle control, such as DMSO) for a specified time period.

  • Protein Extraction (Lysis):

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails to each dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel). Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EFHD2), diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager. The band intensity corresponds to the level of protein expression.

  • Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) to correct for variations in loading.

Biological Activity and Signaling Pathways

This compound is not merely a structural intermediate but an active biomolecule that participates in several key biological pathways.

Biosynthesis of this compound

This compound is a central intermediate in the biosynthesis of most benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine.

G cluster_precursors Precursors cluster_pathway Core Pathway cluster_enzymes cluster_downstream Further Biosynthesis Tyr L-Tyrosine Dopamine Dopamine Tyr->Dopamine multiple steps HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyr->HPAA multiple steps Northis compound (S)-Northis compound Dopamine->Northis compound HPAA->Northis compound This compound (S)-Coclaurine Northis compound->this compound SAM-dependent methylation Reticuline (S)-Reticuline This compound->Reticuline multiple enzymatic steps (CNMT, CYP80B, 4'OMT) e1 TYDC e2 NCS (Northis compound Synthase) invis1 e2->invis1 e3 6OMT (Northis compound 6-O-methyltransferase) invis2 e3->invis2 invis1->Northis compound invis2->this compound Morphinans Morphinans (Morphine) Reticuline->Morphinans complex pathways

Caption: Simplified biosynthetic pathway leading to and from this compound.

Pharmacological Signaling Pathways

This compound interacts with several cellular signaling pathways, leading to its observed pharmacological effects.

This compound is a known antagonist of nicotinic acetylcholine receptors.[2][22] This action contributes to its effects on the central nervous system by modulating neurotransmission.

Recent research has identified this compound as an inhibitor of the protein EFHD2 (EF-hand domain-containing protein D2). Elevated EFHD2 expression is linked to cisplatin resistance in NSCLC. By inhibiting EFHD2, this compound triggers a downstream cascade that sensitizes cancer cells to chemotherapy.

G cluster_0 Transcriptional Regulation cluster_1 Downstream Signaling This compound This compound FOXG1 FOXG1 (Transcription Factor) This compound->FOXG1 disrupts binding to promoter EFHD2 EFHD2 Protein NOX4 NOX4 EFHD2->NOX4 upregulates ABCC1 ABCC1 (Drug Efflux Pump) EFHD2->ABCC1 upregulates Promoter EFHD2 Promoter FOXG1->Promoter binds & activates Promoter->EFHD2 transcription ROS Intracellular ROS (Reactive Oxygen Species) NOX4->ROS generates Cisplatin Cisplatin ABCC1->Cisplatin efflux (resistance) Apoptosis Increased Apoptosis & Enhanced Chemosensitivity Cisplatin->Apoptosis induces Cell NSCLC Cell

Caption: this compound-mediated inhibition of the EFHD2 signaling pathway.

This compound has also been identified as one of the active components in plant extracts that modulate the PI3K/Akt signaling pathway. This pathway is fundamental to regulating the cell cycle, and its modulation is a key mechanism for anti-inflammatory and other therapeutic effects.

References

Coclaurine's Antagonistic Dance with Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a naturally occurring benzyltetrahydroisoquinoline alkaloid found in various plant species, has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors, a diverse family of ligand-gated ion channels, are crucial for synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, making them a key target for therapeutic development. This technical guide provides a comprehensive overview of the antagonistic activity of this compound and its derivatives at nAChRs, presenting available quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate further research and drug discovery efforts. While specific quantitative data for this compound's direct interaction with nAChR subtypes remains to be fully elucidated in publicly available literature, studies on its close derivatives offer valuable insights into its potential inhibitory mechanisms.

Quantitative Analysis of this compound Derivatives at nAChR Subtypes

Research into the structure-activity relationship of benzyltetrahydroisoquinoline alkaloids has provided quantitative data on the inhibitory potency of this compound derivatives at various human nAChR subtypes. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for two such derivatives: 7-O-benzyl-N-methylthis compound (7BNMC) and 7-O-benzyl-N,12-O-dimethyl this compound (7B12MNMC). These compounds have been shown to act as noncompetitive, voltage-independent inhibitors of nAChRs.[1]

CompoundnAChR SubtypeIC50 (µM)Ki (µM)Reference
7-O-benzyl-N-methylthis compound (7BNMC) α7>100-[1]
α4β21.6 ± 0.30.9 ± 0.2[1]
α4β42.5 ± 0.41.8 ± 0.3[1]
7-O-benzyl-N,12-O-dimethyl this compound (7B12MNMC) α725 ± 4-[1]
α4β21.3 ± 0.20.8 ± 0.1[1]
α4β41.9 ± 0.31.2 ± 0.2[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the nAChR antagonist activity of this compound derivatives. These protocols are foundational for researchers aiming to replicate or expand upon these findings.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In the context of this compound derivatives, these assays were performed to measure their ability to displace a known radiolabeled ligand from nAChR subtypes.

a) Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK-293) cells stably expressing human nAChR subtypes (α7, α4β2, or α4β4) are cultured in appropriate media supplemented with antibiotics to maintain selection for the transfected receptor subunits.

  • Cells are harvested, and membrane homogenates are prepared by centrifugation. The final protein concentration of the membrane preparations is typically adjusted to 30–50 μg per assay tube.

b) Competition Binding Studies:

  • Assays are conducted in a final volume of 250 μl of a specific binding saline.

  • For α7 nAChRs, membranes are incubated with 1 nM [¹²⁵I]α-bungarotoxin for 90 minutes at room temperature.

  • For α4β2 and α4β4 nAChRs, membranes are incubated with a radiolabeled agonist like [³H]cytisine.

  • A range of concentrations of the test compound (e.g., this compound derivative) is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., 1 mM nicotine).

  • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 values are calculated by non-linear regression analysis of the competition binding curves. Ki values are then determined using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay HEK_cells HEK-293 Cells (expressing nAChR subtype) Harvest Cell Harvesting HEK_cells->Harvest Homogenization Homogenization & Centrifugation Harvest->Homogenization Membranes Membrane Homogenates Homogenization->Membranes Incubation Incubation: Membranes + Radioligand + this compound Derivative Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 & Ki determination) Counting->Analysis

Workflow for Radioligand Binding Assay.
Two-Electrode Voltage Clamp Electrophysiology

This technique is used to measure the ion flow through nAChRs in response to an agonist and to determine the inhibitory effect of an antagonist.

a) Oocyte Preparation:

  • Oocytes are harvested from Xenopus laevis and defolliculated.

  • cRNA encoding the desired human nAChR subunits (e.g., α7, α4 and β2, or α4 and β4) is injected into the oocytes.

  • The oocytes are incubated for 2-7 days to allow for receptor expression.

b) Electrophysiological Recordings:

  • Oocytes are placed in a recording chamber and perfused with a saline solution.

  • The oocyte is impaled with two microelectrodes filled with KCl, which serve to clamp the membrane potential at a holding potential (typically -70 mV) and to record the resulting currents.

  • The nAChR agonist (e.g., acetylcholine) is applied to the oocyte to elicit an inward current.

  • To test for antagonism, the oocyte is pre-incubated with the test compound (this compound derivative) for a set period before the co-application of the agonist and the antagonist.

  • The reduction in the agonist-induced current in the presence of the antagonist is measured.

  • To assess voltage dependency, the holding potential of the oocyte membrane is varied, and the level of inhibition by the antagonist is measured at different potentials.

cluster_oocyte Oocyte Preparation cluster_recording Electrophysiological Recording Harvest_oocyte Harvest Xenopus Oocytes cRNA_injection Inject nAChR cRNA Harvest_oocyte->cRNA_injection Incubation_oocyte Incubate for Receptor Expression cRNA_injection->Incubation_oocyte Voltage_clamp Two-Electrode Voltage Clamp (Holding Potential -70 mV) Incubation_oocyte->Voltage_clamp Agonist_app Apply Agonist (e.g., ACh) Current_rec1 Record Agonist-Induced Current Agonist_app->Current_rec1 Antagonist_app Pre-incubate & Co-apply This compound Derivative Current_rec2 Record Inhibited Current Antagonist_app->Current_rec2 Voltage_dep Vary Holding Potential (Assess Voltage Dependency) Current_rec2->Voltage_dep

Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Mechanism of Action: Noncompetitive Antagonism

Studies on this compound derivatives suggest a noncompetitive mechanism of antagonism at nAChRs.[1] This implies that the antagonist does not bind to the same site as the endogenous agonist, acetylcholine (the orthosteric site). Instead, it is likely to bind to a different, allosteric site on the receptor-ion channel complex. This binding event induces a conformational change in the receptor that prevents the channel from opening, even when the agonist is bound. The observation that the inhibition by some this compound derivatives is voltage-independent suggests that their binding site is not located within the ion channel pore, where the electric field of the membrane would influence their interaction.

cluster_receptor Nicotinic Acetylcholine Receptor cluster_ligands Ligands Receptor nAChR Orthosteric_site Orthosteric Site Receptor->Orthosteric_site has Allosteric_site Allosteric Site Receptor->Allosteric_site has Ion_channel Ion Channel (Closed) Receptor->Ion_channel contains Allosteric_site->Ion_channel Induces conformational change, prevents opening ACh Acetylcholine (Agonist) ACh->Orthosteric_site Binds to This compound This compound Derivative (Noncompetitive Antagonist) This compound->Allosteric_site Binds to

Noncompetitive Antagonism at nAChR.

Conclusion and Future Directions

The available evidence strongly indicates that this compound and its derivatives are a promising class of nAChR antagonists. The quantitative data on specific derivatives highlight their potential for subtype-selective inhibition, particularly at α4β2 and α4β4 receptors. The detailed experimental protocols provided herein offer a solid foundation for future investigations aimed at fully characterizing the pharmacological profile of this compound itself. Further research is warranted to determine the precise binding sites of these compounds and to explore their therapeutic potential in treating nAChR-related pathologies. The development of more potent and selective this compound-based antagonists could pave the way for novel therapeutic strategies for a variety of neurological and psychiatric disorders.

References

The Anticancer Potential of Coclaurine in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. Coclaurine, a natural benzylisoquinoline alkaloid, has recently emerged as a promising candidate with demonstrated anticancer properties in NSCLC cells. This technical guide provides an in-depth overview of the current understanding of this compound's effects on NSCLC, focusing on its mechanism of action, and offers detailed experimental protocols for researchers investigating its therapeutic potential.

Introduction

This compound is a natural compound that has been identified as a key active molecule in Stephania tetrandra.[1][2][3] Recent studies have highlighted its potential as an adjuvant therapy in the treatment of NSCLC.[1][2][3] This document synthesizes the available preclinical data on this compound's efficacy and mechanism of action in NSCLC cell lines.

Mechanism of Action: Targeting the FOXG1/EFHD2 Axis

This compound exerts its anticancer effects in NSCLC cells primarily by disrupting the interaction between the transcription factor FOXG1 and the promoter of EF-hand domain-containing protein D2 (EFHD2).[1][2][3] This leads to a reduction in EFHD2 transcription.[1][2][3] The downstream consequences of EFHD2 inhibition include the downregulation of the NOX4-ABCC1 signaling pathway, which is implicated in cisplatin (B142131) resistance.[1][2][3][4] By suppressing this pathway, this compound enhances the sensitivity of NSCLC cells to conventional chemotherapy, such as cisplatin.[1][2][3][4]

Beyond chemosensitization, this compound has been shown to suppress the stemness and metastatic properties of NSCLC cells.[1][2][3][4] This is evidenced by its ability to reduce colony formation, migration, invasion, and spheroid formation in NSCLC cell lines.[4]

Signaling Pathway Diagram

cluster_effects Downstream Effects This compound This compound FOXG1 FOXG1 This compound->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 Transcription EFHD2_promoter->EFHD2 initiates NOX4_ABCC1 NOX4-ABCC1 Signaling EFHD2->NOX4_ABCC1 activates Stemness Cancer Stemness EFHD2->Stemness promotes Metastasis Metastasis EFHD2->Metastasis promotes Cisplatin_Resistance Cisplatin Resistance NOX4_ABCC1->Cisplatin_Resistance promotes

Caption: this compound's Mechanism of Action in NSCLC Cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in NSCLC cells.

Table 1: Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineIC50 (mM)
H12990.95
A5492

Data from a study on the characterization of this compound in EFHD2 inhibition and cancer biology.[4]

Table 2: Effect of this compound on Cisplatin Sensitivity in NSCLC Cell Lines

Cell LineCisplatin IC50 (µM)Cisplatin + this compound (200 µM) IC50 (µM)
H129969.747.4
A54975.757.3

Data from a study on the characterization of this compound in EFHD2 inhibition and cancer biology.[4]

Detailed Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound on NSCLC cells.

Cell Culture
  • Cell Lines: Human NSCLC cell lines A549 and H1299.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

This assay is used to determine the cytotoxic effects of this compound and its impact on cisplatin sensitivity.

  • Materials:

    • 96-well plates

    • A549 and H1299 cells

    • This compound (stock solution in DMSO)

    • Cisplatin (stock solution in saline)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 48 hours to determine its IC50. For chemosensitization studies, treat cells with a fixed non-toxic concentration of this compound (e.g., 200 µM) and varying concentrations of cisplatin for 48 hours.

    • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This technique is used to measure the protein expression levels of key signaling molecules.

  • Materials:

    • 6-well plates

    • A549 and H1299 cells

    • This compound

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-EFHD2, anti-NOX4, anti-ABCC1, anti-FOXG1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 200 µM) for 24 hours.

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the mRNA expression levels of target genes.

  • Materials:

    • 6-well plates

    • A549 and H1299 cells

    • This compound

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR master mix

    • qPCR instrument

    • Primers for target genes (e.g., EFHD2) and a housekeeping gene (e.g., GAPDH)

  • Procedure:

    • Treat cells with this compound (e.g., 200 µM) for 24 hours.

    • Extract total RNA using a commercial kit and synthesize cDNA.

    • Perform qPCR using SYBR Green master mix and specific primers.

    • The relative gene expression is calculated using the 2^-ΔΔCt method, with GAPDH as the internal control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells.

  • Materials:

    • 6-well plates

    • A549 and H1299 cells

    • This compound

    • Crystal violet solution

  • Procedure:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.

    • Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.

    • Count the number of colonies (containing >50 cells).

Migration and Invasion Assays

These assays evaluate the effect of this compound on cell motility.

  • Materials:

    • 24-well Transwell chambers (8 µm pore size)

    • Matrigel (for invasion assay)

    • A549 and H1299 cells

    • This compound

    • Serum-free medium and medium with 10% FBS

    • Crystal violet solution

  • Procedure:

    • For the invasion assay, coat the upper chamber of the Transwell insert with Matrigel. For the migration assay, no coating is needed.

    • Seed cells (5 x 10⁴ cells/well) in the upper chamber in serum-free medium containing different concentrations of this compound.

    • Add medium with 10% FBS as a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

    • Count the stained cells in several random fields under a microscope.

Spheroid Formation Assay

This assay assesses the ability of cells to grow in a three-dimensional, anchorage-independent manner, which is a characteristic of cancer stem cells.

  • Materials:

    • Ultra-low attachment 96-well plates

    • A549 and H1299 cells

    • This compound

    • Serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF

  • Procedure:

    • Seed cells (1 x 10³ cells/well) in ultra-low attachment 96-well plates in spheroid-forming medium.

    • Treat the cells with different concentrations of this compound.

    • Incubate for 7-10 days to allow spheroid formation.

    • Capture images of the spheroids and measure their size and number.

Experimental and Logical Workflows

Workflow for Investigating this compound's Anticancer Effects

cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies (Future Direction) A1 NSCLC Cell Lines (A549, H1299) A2 This compound Treatment A1->A2 A3 MTT Assay (Viability/IC50) A2->A3 A4 Colony Formation Assay A2->A4 A5 Migration/Invasion Assay A2->A5 A6 Spheroid Formation Assay A2->A6 A7 Western Blot / qPCR A2->A7 A8 Mechanism of Action Studies A7->A8 B1 Identify Protein Targets (FOXG1/EFHD2) A8->B1 C1 Xenograft Mouse Model A8->C1 B2 Analyze Downstream Signaling (NOX4/ABCC1) B1->B2 B3 Validate with Knockdown/Overexpression B2->B3 C2 This compound Administration C1->C2 C3 Tumor Growth Measurement C2->C3 C4 Immunohistochemistry C3->C4

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent for NSCLC, particularly as a chemosensitizer in combination with cisplatin. Its mechanism of action, involving the inhibition of the FOXG1/EFHD2 signaling axis, presents a novel therapeutic target. Further research is warranted to fully elucidate its effects on other cancer-related signaling pathways and to evaluate its efficacy and safety in preclinical in vivo models. The detailed protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic utility of this compound in NSCLC.

References

In Vitro Neuroprotective Potential of Isoquinoline Alkaloids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the neuroprotective potential of isoquinoline (B145761) alkaloids in vitro. Despite extensive searches for the specific compound coclaurine , no dedicated studies detailing its neuroprotective activity, associated quantitative data, or specific mechanisms of action were identified in the available literature. Therefore, this document provides a broader overview of the neuroprotective potential of the isoquinoline alkaloid class, to which this compound belongs, by summarizing established experimental findings and methodologies for related compounds.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is oxidative stress, which leads to neuronal damage and apoptosis. Isoquinoline alkaloids, a diverse class of naturally occurring compounds, have garnered significant interest for their potential neuroprotective properties.[1][2] These compounds are investigated for their ability to mitigate neuronal injury through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[1] This guide provides a technical overview of the in vitro evidence for the neuroprotective effects of this compound class, focusing on quantitative data, experimental designs, and the underlying molecular pathways.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of isoquinoline alkaloids is typically quantified by measuring their ability to preserve neuronal cell viability and function in the presence of a neurotoxin. The following table summarizes representative data from in vitro studies on alkaloid extracts rich in isoquinolines.

Cell LineStressorTreatmentConcentrationOutcome MeasureResult
PC-12H₂O₂Chloroform Alkaloid Extract (CAE)100 µg/mLCell ViabilityIncreased from ~50% (H₂O₂ alone) to ~85%
PC-12H₂O₂Methanol Alkaloid Extract (MAE)100 µg/mLCell ViabilityIncreased from ~50% (H₂O₂ alone) to ~90%
PC-12H₂O₂Water Alkaloid Extract (WAE)100 µg/mLCell ViabilityIncreased from ~50% (H₂O₂ alone) to ~65%
PC-12H₂O₂Chloroform Alkaloid Extract (CAE)100 µg/mLTotal Oxidant Status (TOS)Significantly decreased compared to H₂O₂ treated group
PC-12H₂O₂Methanol Alkaloid Extract (MAE)100 µg/mLTotal Oxidant Status (TOS)Significantly decreased compared to H₂O₂ treated group
PC-12H₂O₂Chloroform Alkaloid Extract (CAE)100 µg/mLTotal Antioxidant Status (TAS)Significantly increased compared to H₂O₂ treated group
PC-12H₂O₂Methanol Alkaloid Extract (MAE)100 µg/mLTotal Antioxidant Status (TAS)Significantly increased compared to H₂O₂ treated group

Data compiled from a study on Glaucium grandiflorum extracts, which are rich in isoquinoline alkaloids.[3]

Core Signaling Pathways in Neuroprotection

Isoquinoline alkaloids appear to exert their neuroprotective effects by modulating several key intracellular signaling pathways. A primary mechanism is the activation of the NRF2-KEAP1 pathway, which upregulates the expression of antioxidant enzymes.[3] Additionally, these compounds influence apoptosis-related pathways by modulating the balance of pro- and anti-apoptotic proteins.

NRF2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 ROS->Keap1 Inhibit Nrf2 Nrf2 Alkaloids Isoquinoline Alkaloids Alkaloids->Keap1 Inhibit Keap1->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes Promotes Transcription AntioxidantEnzymes->ROS Neutralizes Nrf2_n->ARE Binds

Caption: NRF2-KEAP1 Antioxidant Response Pathway.

Apoptosis_Pathway cluster_mitochondria Mitochondrial Events Neurotoxin Neurotoxin (e.g., 6-OHDA, MPP+) Bax Bax (Pro-apoptotic) Neurotoxin->Bax Alkaloids Isoquinoline Alkaloids Bcl2 Bcl-2 (Anti-apoptotic) Alkaloids->Bcl2 CytochromeC Cytochrome C Release Bax->CytochromeC Promotes Bcl2->Bax Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Modulation.

Experimental Protocols

Standardized in vitro assays are crucial for evaluating the neuroprotective effects of candidate compounds. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance
  • Cell Lines:

    • PC-12: A rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF). These cells are widely used as a model for dopaminergic neurons.[4][5]

    • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. It is a common model for studying Parkinson's disease pathologies.[6][7]

  • Culture Conditions:

    • Medium: Typically Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 5% Horse Serum (for PC-12), and 1% Penicillin-Streptomycin.

    • Incubation: Maintained at 37°C in a humidified atmosphere of 5% CO₂.

    • Plating: For assays, cells are seeded in 96-well plates (for viability) or 6-well plates (for protein/RNA analysis) at a predetermined density (e.g., 1 x 10⁴ cells/well in a 96-well plate).

Induction of Neurotoxicity

To mimic the neurodegenerative process in vitro, cultured neuronal cells are exposed to specific toxins that induce oxidative stress and apoptosis.

  • Oxidative Stress Models:

    • Hydrogen Peroxide (H₂O₂): Directly induces oxidative stress. Cells are typically exposed to 100-500 µM H₂O₂ for 24 hours.[5][8]

    • 6-hydroxydopamine (6-OHDA): A neurotoxin specific to dopaminergic neurons that generates reactive oxygen species. Typical concentrations range from 50-250 µM for 24 hours.[7][9]

    • 1-methyl-4-phenylpyridinium (MPP⁺): The active metabolite of MPTP, it inhibits complex I of the mitochondrial electron transport chain, leading to ATP depletion and ROS production.[10][11][12]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the isoquinoline alkaloid for 1-2 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., H₂O₂, 6-OHDA) to the wells and incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to quantify intracellular ROS levels.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the alkaloid and neurotoxin as described for the viability assay.

  • Dye Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution in the dark for 30 minutes at 37°C.

  • Imaging/Quantification: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Increased fluorescence corresponds to higher levels of intracellular ROS.

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins, such as those involved in apoptosis (Bcl-2, Bax) and antioxidant responses (Nrf2, HO-1).

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an ECL detection reagent and quantify the band intensity using densitometry software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of a compound in vitro.

Experimental_Workflow start Start: Hypothesis (Alkaloid has neuroprotective potential) culture 1. Neuronal Cell Culture (e.g., PC-12, SH-SY5Y) start->culture treatment 2. Treatment Regimen - Pre-treat with Alkaloid - Induce Neurotoxicity (e.g., H₂O₂) culture->treatment viability 3. Assess Cell Viability (MTT Assay) treatment->viability decision Is there a protective effect? viability->decision mechanism 4. Investigate Mechanism of Action decision->mechanism Yes conclusion Conclusion: Characterize Neuroprotective Profile decision->conclusion No ros ROS Measurement (DCFH-DA Assay) mechanism->ros western Protein Expression (Western Blot for Nrf2, Bcl-2/Bax) mechanism->western pathway Signaling Pathway Analysis ros->pathway western->pathway pathway->conclusion

Caption: General workflow for in vitro neuroprotection studies.

Conclusion

The available in vitro evidence strongly suggests that isoquinoline alkaloids as a class possess significant neuroprotective potential, primarily through the activation of antioxidant pathways like NRF2-KEAP1 and the modulation of apoptotic signaling. While specific data for this compound is currently lacking, the established methodologies and observed mechanisms for related compounds provide a robust framework for its future investigation. Further research is warranted to isolate and test individual alkaloids, including this compound, to elucidate their specific contributions to neuroprotection and to determine their therapeutic potential for neurodegenerative diseases.

References

The Anti-inflammatory Potential of Coclaurine in Macrophages: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence for the anti-inflammatory effects of coclaurine in macrophages is not extensively available in current scientific literature. This document synthesizes information from studies on structurally related benzylisoquinoline alkaloids, such as higenamine (B191414) and reticuline (B1680550), to project the potential mechanisms and effects of this compound. All data and pathways described should be considered hypothetical in the context of this compound and serve as a guide for future research.

Executive Summary

Chronic inflammation is a key pathological feature of numerous diseases, and macrophages are central players in the inflammatory process. The modulation of macrophage activity presents a promising therapeutic strategy. This compound, a benzylisoquinoline alkaloid, and its structural analogs have emerged as potential anti-inflammatory agents. This technical guide provides an in-depth overview of the putative anti-inflammatory effects of this compound in macrophages, based on data from closely related compounds. It details hypothetical quantitative effects on inflammatory mediators, outlines relevant experimental protocols, and visualizes the potential signaling pathways involved, including NF-κB and MAPK. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar alkaloids in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the potential quantitative anti-inflammatory effects of this compound in macrophages, inferred from studies on the structurally similar alkaloid, higenamine. These values should be experimentally verified for this compound.

Table 1: Inhibitory Effects on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineStimulationIC50 (µM) for NO Production InhibitionReference
(S)-higenamineRAW 264.7LPS26.2[1]
(R)-higenamineRAW 264.7LPS86.3[1]
(RS)-higenamineRAW 264.7LPS53.4[1]
This compound (Hypothetical)RAW 264.7LPSTo be determined

Table 2: Effects on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineCell/Animal ModelEffectReference
HigenamineTNF-α, IL-1β, IL-6Animal modelsSignificant reduction[2][3][4]
ReticulineIL-17A, IL-1β, IL-5Mouse model of asthmaReduction in lung tissue[5][6]
This compound (Hypothetical)TNF-α, IL-6, IL-1βMacrophage cell lineTo be determined

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound in macrophages.

Macrophage Cell Culture and Activation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Activation: To induce an inflammatory response, macrophages are stimulated with Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified duration (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), an indicator of NO production, is determined from a sodium nitrite standard curve.

Cytokine Quantification (ELISA)
  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described above.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, etc.) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the macrophage inflammatory response. Based on studies of related compounds, the primary targets are likely the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, iNOS, and COX-2.[7] Benzylisoquinoline alkaloids have been shown to inhibit NF-κB activation.[3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Hypothetical Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound in macrophages.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is another critical signaling cascade in the inflammatory response of macrophages.[8] Activation of these kinases by LPS leads to the activation of transcription factors like AP-1, which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes.[9] Reticuline has been shown to inactivate the p38 MAPK pathway.[5][6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Hypothetical Action of this compound LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation DNA DNA AP1->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription This compound This compound This compound->p38 Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound in macrophages.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Lysates Collect Cell Lysates Stimulate->Lysates Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (Cytokines) Supernatant->ELISA Western Western Blot (Proteins) Lysates->Western

Caption: Experimental workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

While direct evidence is currently limited, the analysis of structurally related benzylisoquinoline alkaloids strongly suggests that this compound holds significant potential as an anti-inflammatory agent by targeting macrophage activity. The hypothesized mechanisms involve the inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPK, leading to a reduction in the production of inflammatory mediators such as NO, TNF-α, IL-6, and IL-1β.

Future research should focus on validating these hypotheses through direct experimental investigation of this compound. Key areas of focus should include:

  • In vitro studies: Confirming the inhibitory effects of this compound on pro-inflammatory mediator production in macrophage cell lines and primary macrophages.

  • Mechanism of action studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • In vivo studies: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases.

  • Structure-activity relationship studies: Investigating how the chemical structure of this compound and its derivatives relates to their anti-inflammatory activity to guide the development of more potent and specific compounds.

The exploration of this compound's anti-inflammatory properties could pave the way for novel therapeutic interventions for a wide range of inflammatory conditions.

References

The Antibacterial Potential of Coclaurine Against Staphylococcus aureus: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antibacterial activity of coclaurine, a benzylisoquinoline alkaloid, specifically against the pathogenic bacterium Staphylococcus aureus. While preliminary sources suggest that this compound possesses general antimicrobial properties, detailed studies providing quantitative data, specific mechanisms of action, and the impact on key signaling pathways in S. aureus are currently unavailable. This lack of specific research prevents the compilation of an in-depth technical guide as requested.

This compound is a naturally occurring compound found in various plant species and is known for a range of pharmacological activities.[1] General statements in scientific literature indicate that this compound exhibits antimicrobial activity, which could present a potential avenue for therapeutic development against bacterial infections.[1] However, these mentions are not substantiated with specific experimental evidence against Staphylococcus aureus.

The current body of research on the antibacterial activities against S. aureus is extensive, focusing on a variety of other natural and synthetic compounds. For instance, significant research has been conducted on the effects of monolaurin, a derivative of lauric acid, demonstrating its ability to inhibit biofilm formation in S. aureus.[2][3][4][5] Similarly, the bactericidal effects of N-chlorotaurine and various phytochemicals have been investigated, providing insights into their mechanisms of action and potential therapeutic applications.[6][7][8] These studies highlight the methodologies and depth of analysis that are yet to be applied to the study of this compound's interaction with S. aureus.

To build a comprehensive understanding of this compound's potential against S. aureus, future research should focus on several key areas:

  • Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): Establishing these fundamental quantitative metrics is the first step in assessing the antibacterial potency of this compound.

  • Time-Kill Kinetic Assays: These studies would provide valuable information on the bactericidal or bacteriostatic nature of this compound's activity over time.

  • Anti-Biofilm Assays: Given the critical role of biofilms in S. aureus infections, investigating this compound's ability to inhibit biofilm formation or eradicate established biofilms is crucial.

  • Mechanism of Action Studies: Elucidating how this compound exerts its antibacterial effects is essential for drug development. This could involve investigating its impact on cell wall synthesis, protein synthesis, DNA replication, or cell membrane integrity.

  • Signaling Pathway Analysis: Understanding how this compound affects key signaling pathways in S. aureus, such as the accessory gene regulator (agr) quorum-sensing system or two-component systems like GraSR, would provide insights into its broader impact on bacterial virulence and survival.[9][10][11]

The absence of such specific data for this compound against Staphylococcus aureus underscores a promising but unexplored area of research. While the broader antimicrobial potential of this compound is acknowledged, dedicated and detailed investigation is required to validate its efficacy and mechanism of action against this significant human pathogen. The scientific community, including researchers, scientists, and drug development professionals, is encouraged to pursue studies in this area to potentially unlock a new class of antibacterial agents.

References

Coclaurine as a Precursor for Biscoclaurine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a tetrahydroisoquinoline alkaloid, serves as a crucial building block in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs).[1] Among the most structurally complex and pharmacologically significant of these are the bisthis compound alkaloids, which are formed through the dimerization of two this compound or this compound-derived units.[2] This technical guide provides an in-depth exploration of the biosynthetic pathway from this compound to bisthis compound alkaloids, the key enzymes involved, and the experimental methodologies used to study these processes.

Bisthis compound alkaloids, such as the anti-inflammatory and antitumor agent cepharanthine (B1668398), exhibit a diverse range of biological activities.[3][4] Their complex structures, characterized by diphenyl ether or biphenyl (B1667301) linkages between the two monomeric units, have made them a compelling target for biosynthetic studies and metabolic engineering efforts.[2] Understanding the enzymatic machinery that governs their formation is paramount for harnessing their therapeutic potential.

The Biosynthetic Pathway: From this compound to Bisthis compound Alkaloids

The formation of bisthis compound alkaloids from this compound is a testament to the remarkable catalytic capabilities of plant enzymes, particularly those of the cytochrome P450 superfamily.[5][6][7][8] The core of this transformation is an oxidative coupling reaction that joins two this compound-derived monomers.

The biosynthesis begins with (S)-coclaurine, which is itself derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-northis compound, followed by a series of methylation steps.[9][10] The key transformation to bisthis compound alkaloids involves the stereoselective oxidative coupling of N-methylthis compound monomers. This coupling can occur between two (R)-N-methylthis compound units, two (S)-N-methylthis compound units, or one of each, leading to a variety of stereoisomers.[11] The linkage between the monomers is typically a C-O-C diaryl ether bond, catalyzed by specific cytochrome P450 enzymes.[12]

Caption: Biosynthetic pathway to Berbamunine (B191780).

Key Enzymes in Bisthis compound Alkaloid Biosynthesis

The biosynthesis of bisthis compound alkaloids is orchestrated by a suite of specialized enzymes. While the initial steps to form the this compound monomer are well-characterized, the crucial dimerization step is catalyzed by a specific class of cytochrome P450 enzymes.

EnzymeAbbreviationSubstrate(s)ProductFunction
Northis compound SynthaseNCSDopamine, 4-HPAA(S)-Northis compoundCatalyzes the first committed step in BIA biosynthesis.[9][13]
Northis compound 6-O-Methyltransferase6OMT(S)-Northis compound(S)-CoclaurineMethylates the 6-hydroxyl group of northis compound.[9]
This compound N-MethyltransferaseCNMT(S)-Coclaurine(S)-N-Methylthis compoundN-methylates this compound.[9]
Cytochrome P450 80A1CYP80A1(S)- and (R)-N-Methylthis compoundBerbamunineCatalyzes the C-O oxidative coupling to form the bisthis compound scaffold.[12]

Experimental Protocols

Heterologous Expression and Characterization of Biosynthetic Enzymes

A common strategy to characterize the function of biosynthetic enzymes is to express them in a heterologous host, such as Saccharomyces cerevisiae (yeast) or insect cells.[11] This allows for the production and purification of the enzyme for in vitro assays or for in vivo reconstitution of the biosynthetic pathway.

Workflow for Heterologous Expression in Yeast:

Yeast_Expression_Workflow Gene_Cloning Clone Gene of Interest into Yeast Expression Vector Yeast_Transformation Transform Yeast Strain with Expression Plasmid Gene_Cloning->Yeast_Transformation Culture_Growth Grow Yeast Culture in Selective Media Yeast_Transformation->Culture_Growth Protein_Expression Induce Protein Expression Culture_Growth->Protein_Expression Cell_Harvest Harvest Cells by Centrifugation Protein_Expression->Cell_Harvest Cell_Lysis Lyse Cells to Release Protein Cell_Harvest->Cell_Lysis Enzyme_Assay Perform In Vitro Enzyme Assay Cell_Lysis->Enzyme_Assay Product_Analysis Analyze Products by HPLC or LC-MS Enzyme_Assay->Product_Analysis

Caption: Workflow for enzyme characterization.
In Vitro Cytochrome P450 Enzyme Assay

This protocol is designed to assess the catalytic activity of a purified or microsomally-prepared cytochrome P450 enzyme, such as those involved in this compound dimerization.

Materials:

  • Purified cytochrome P450 enzyme or microsomal preparation

  • Cytochrome P450 reductase (CPR)

  • Substrate (e.g., (S)-N-methylthis compound, (R)-N-methylthis compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH

  • Quenching solution (e.g., acetonitrile (B52724) or methanol)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cytochrome P450 enzyme, CPR, and the substrate in a microcentrifuge tube.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the reaction by adding the NADPH regenerating system or NADPH.

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes) with shaking.

  • Stop the reaction by adding a quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of the bisthis compound alkaloid product using HPLC or LC-MS.[14]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of novel bisthis compound alkaloids.[15] A suite of 1D and 2D NMR experiments is typically employed.

Standard NMR Experiments for Structure Elucidation:

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which is important for determining stereochemistry.

The data from these experiments are pieced together to unambiguously assign the chemical structure of the isolated alkaloid.[16][17]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the separation, identification, and quantification of bisthis compound alkaloids in various samples, such as plant extracts or fermentation broths from engineered microbes.

General HPLC Method:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of two solvents, typically water with an acid modifier (e.g., formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the alkaloids absorb (e.g., 280 nm) or mass spectrometry for more sensitive and specific detection (LC-MS).

  • Quantification: A standard curve is generated using known concentrations of a purified bisthis compound alkaloid standard to quantify the amount in the samples.

Conclusion and Future Directions

The biosynthetic pathway from this compound to bisthis compound alkaloids represents a fascinating example of how plants generate complex chemical diversity. The identification and characterization of the key enzymes, particularly the cytochrome P450s that catalyze the oxidative coupling, have paved the way for the heterologous production of these valuable compounds.[11] The experimental protocols outlined in this guide provide a framework for researchers to further investigate this pathway and to engineer microbial systems for the sustainable production of known and novel bisthis compound alkaloids with potential therapeutic applications. Future work will likely focus on the discovery of new enzymes with different coupling selectivities to expand the repertoire of accessible bisthis compound structures, as well as on optimizing production titers in engineered hosts to make these compounds more readily available for clinical development.

References

The Isolation of Coclaurine from Nelumbo nucifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and purification of coclaurine, a benzylisoquinoline alkaloid, from the sacred lotus, Nelumbo nucifera. This document details the necessary experimental protocols, quantitative data, and the known signaling pathway associated with this compound's biological activity.

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, has a long history of use in traditional medicine, with various parts of the plant known to contain a rich array of bioactive compounds. Among these are numerous benzylisoquinoline alkaloids, which have garnered significant interest for their diverse pharmacological activities. This compound, a key intermediate in the biosynthesis of many of these alkaloids, has itself been identified as a bioactive molecule with potential therapeutic applications. It is a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and has been shown to inhibit the EFHD2 protein, implicating it in cellular signaling pathways related to cancer.[1] This guide focuses on the methodology for isolating and purifying this compound from N. nucifera leaves, providing a foundation for further research and drug development.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the extraction and purification of this compound and related alkaloids from Nelumbo nucifera. Data is compiled from multiple studies and may vary depending on the specific plant material and extraction conditions.

Table 1: Alkaloid Content in Nelumbo nucifera Flower Buds

AlkaloidContent (mg/g of Dry Material)[2]
Nuciferine1.76
Nornuciferine1.75
N-Methylasimilobine0.07
Asimilobine0.63
Pronuciferine0.69
Armepavine0.83
Norarmepavine1.45
N-Methylthis compound5.73
This compound 1.30
Norjuziphine0.75

Table 2: Comparison of Extraction Methods for Total Alkaloids from Nelumbo nucifera Flower

Extraction MethodSolventTotal Alkaloid Yield (Relative Value %)[3][4]
Reflux (120 min)Methanol (B129727)100
Reflux (120 min)50% Methanol70.9
Reflux (120 min)Water8.8
Sonication (30 min)Methanol90.7
Sonication (30 min)50% Methanol65.5
Sonication (30 min)Water10.4

Experimental Protocols

This section details the proposed experimental workflow for the isolation and purification of this compound from Nelumbo nucifera leaves. The protocol is a synthesis of established methods for the extraction of benzylisoquinoline alkaloids.

Extraction of Total Alkaloids
  • Plant Material Preparation: Freshly collected leaves of Nelumbo nucifera are dried in a shaded, well-ventilated area until a constant weight is achieved. The dried leaves are then ground into a fine powder.

  • Solvent Extraction: The powdered leaf material is subjected to reflux extraction with methanol for 2 hours. This process is repeated three times to ensure exhaustive extraction of the alkaloids. The methanolic extracts are then combined.

  • Acid-Base Partitioning: The combined methanolic extract is evaporated to dryness under reduced pressure. The resulting residue is then dissolved in a 1% hydrochloric acid solution. This acidic solution is washed with chloroform (B151607) to remove neutral and weakly basic compounds. The pH of the aqueous layer is then adjusted to 10 with a sodium hydroxide (B78521) solution, leading to the precipitation of the alkaloids. This alkaline solution is then extracted exhaustively with chloroform.

  • Crude Alkaloid Fraction: The chloroform extracts containing the free alkaloids are combined and evaporated to dryness under reduced pressure to yield the crude alkaloid extract.

Purification of this compound

A multi-step chromatographic approach is proposed for the purification of this compound from the crude alkaloid extract.

  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica (B1680970) gel (100-200 mesh).

    • Mobile Phase: A gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Procedure: The crude alkaloid extract is dissolved in a minimal amount of chloroform and loaded onto the silica gel column. The column is eluted with the solvent gradient, and fractions are collected. The fractions are monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent. Fractions containing compounds with a similar Rf value to a this compound standard are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

    • Procedure: The pooled fractions from the column chromatography step are concentrated and dissolved in the mobile phase. The solution is then injected into the preparative HPLC system. The elution is monitored at 280 nm, and the peak corresponding to this compound is collected. The identity and purity of the isolated this compound can be confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound isolation and its known signaling pathway.

experimental_workflow start Dried Nelumbo nucifera Leaves extraction Methanol Reflux Extraction start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Experimental workflow for the isolation of this compound.

signaling_pathway This compound This compound efhd2 EFHD2 This compound->efhd2 inhibits nox4 NOX4 efhd2->nox4 induces ros ROS (Reactive Oxygen Species) nox4->ros increases abcc1 ABCC1 (Drug Efflux Pump) ros->abcc1 activates chemoresistance Chemoresistance abcc1->chemoresistance promotes

This compound's inhibitory effect on the EFHD2 signaling pathway.

Conclusion

This guide provides a comprehensive framework for the isolation of this compound from Nelumbo nucifera. The detailed protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry and drug discovery. The elucidation of this compound's interaction with the EFHD2 signaling pathway opens avenues for investigating its potential as a therapeutic agent, particularly in the context of overcoming chemoresistance in cancer. Further research is warranted to optimize the purification process and to fully explore the pharmacological profile of this promising natural compound.

References

Pharmacological Profile of Tetrahydroisoquinoline Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a large and diverse family of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry and pharmacology. The THIQ scaffold is a privileged structure, forming the core of numerous bioactive molecules with a wide array of pharmacological activities. These activities range from effects on the central nervous system to potent antitumor and antimicrobial properties. This technical guide provides an in-depth overview of the pharmacological profile of THIQ alkaloids, focusing on their interactions with key biological targets, the experimental protocols used to elucidate these interactions, and the signaling pathways they modulate.

Quantitative Pharmacological Data

The pharmacological effects of tetrahydroisoquinoline alkaloids are underpinned by their specific binding affinities and functional activities at various receptors and enzymes. This section summarizes the quantitative data for representative THIQ alkaloids, providing a comparative overview of their potency and selectivity.

Dopamine (B1211576) Receptor Binding Affinities

Many THIQ alkaloids exhibit significant affinity for dopamine receptors, contributing to their neurological effects. The table below presents the inhibition constants (Ki) of several THIQ derivatives for different dopamine receptor subtypes.

CompoundReceptor SubtypeKi (nM)Reference
(S)-(−)-IsocorypalmineD15.5[1]
D241.8[1]
D337.3[1]
D59.5[1]
(S)-(−)-TetrahydropalmatineD1124[1]
D2388[1]
D31420[1]
Tetrahydropapaveroline (THP)Dopamine Transporter (DAT)41,000[2]
1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinolineD2286[1]
D3197[1]
D413.8[1]
L-tetrahydropalmatine (l-THP)D194[3]
IsocorypalmineD183[3]
Sigma Receptor Binding Affinities

Sigma receptors, particularly the σ1 and σ2 subtypes, are targets for several THIQ alkaloids, implicating them in neuroprotection and cancer. The following table summarizes the binding affinities (Ki) and cytotoxic potencies (IC50) of various THIQ derivatives.

CompoundReceptor SubtypeKi (nM)Cytotoxicity (EC50 in µM)Reference
6,7-Dimethoxy-THIQ Derivative 3bσ25-6-[4]
6,7-Dimethoxy-THIQ Derivative 3eσ25-6-[4]
6,7-Dimethoxy-THIQ Derivative 4bσ25-6-[4]
6,7-Dimethoxy-THIQ Derivative 4eσ25-6-[4]
Tic-hydantoin Derivative 1aσ116 (IC50)-[5]
Piperidine-spaced THIQ derivativeσ28.7 - 845-[6]
Methoxy-THIQ derivativeσ24.4 - 133-[6]
Flexible linker THIQ derivativeσ20.88 - 15.0-[6]
Pentazocine--710[6]
Haloperidol--58[6]
VEGFR-2 Inhibitory Activity

Certain THIQ alkaloids have demonstrated anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The table below lists the half-maximal inhibitory concentrations (IC50) for selected compounds.

Compound SeriesCompoundVEGFR-2 IC50 (µM)Reference
Pyridine-sulfonamide conjugate273.62[7]
Benzylidenethiazolidine-2,4-dione360.28[7]
Benzylidenethiazolidine-2,4-dione370.25[7]
Benzylidenethiazolidine-2,4-dione380.22[7]
Quinazoline derivative320.80[7]
Quinazoline derivative330.57[7]
Triazoloquinoxaline derivative23j0.0037[8]
Triazoloquinoxaline derivative23l0.0058[8]
Nicotinamide derivative60.06083[9]
Nicotinamide derivative100.06361[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological characterization of tetrahydroisoquinoline alkaloids.

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of THIQ alkaloids for dopamine receptors.

1. Membrane Preparation:

  • Dissect the brain region of interest (e.g., striatum) from rodents on ice.

  • Homogenize the tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of membrane suspension (typically 100-200 µg of protein).

    • 50 µL of radioligand at a concentration close to its Kd (e.g., [3H]-Spiperone for D2-like receptors, [3H]-SCH23390 for D1-like receptors).

    • 50 µL of competing THIQ alkaloid at various concentrations (typically 10-12 concentrations covering a 5-log unit range).

    • For total binding wells, add 50 µL of assay buffer instead of the competitor.

    • For non-specific binding wells, add a high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cell Viability Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of THIQ alkaloids on cancer cell lines.

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate medium and conditions.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach.

2. Compound Treatment:

  • Prepare a series of dilutions of the THIQ alkaloid in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the THIQ alkaloid at different concentrations.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) from the dose-response curve.

In Vivo Antitumor Activity Assessment

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of THIQ alkaloids using a murine xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Culture a human cancer cell line of interest (e.g., a line sensitive to the THIQ alkaloid in vitro).

  • Subcutaneously inject a suspension of the cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

2. Treatment Protocol:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Prepare the THIQ alkaloid formulation for in vivo administration (e.g., dissolved in a suitable vehicle like saline, PBS with a small percentage of DMSO, or a cyclodextrin-based formulation).

  • Administer the THIQ alkaloid to the treatment group via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule (e.g., daily, every other day).

  • Administer the vehicle alone to the control group following the same schedule.

3. Monitoring and Endpoints:

  • Measure the tumor volume at regular intervals (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition. The experiment is usually terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

4. Data Analysis:

  • Plot the mean tumor volume for each group over time.

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.

  • Statistically analyze the differences in tumor volume and body weight between the treatment and control groups.

Signaling Pathways and Mechanisms of Action

Tetrahydroisoquinoline alkaloids exert their pharmacological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades affected by these compounds.

Dopamine Receptor Signaling

THIQ alkaloids can act as agonists or antagonists at dopamine receptors, thereby influencing downstream signaling. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families trigger opposing signaling cascades.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1R D1/D5 Receptor Gs Gαs/olf D1R->Gs THIQ Agonist AC_stim Adenylyl Cyclase Gs->AC_stim cAMP cAMP AC_stim->cAMP ATP to cAMP PKA PKA cAMP->PKA CREB_D1 CREB PKA->CREB_D1 Phosphorylation D2R D2/D3/D4 Receptor Gi Gαi/o D2R->Gi THIQ Agonist AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Caption: Dopamine receptor signaling pathways modulated by THIQ alkaloids.

Sigma-1 Receptor Signaling

THIQ alkaloids that bind to the sigma-1 receptor can modulate its chaperone activity at the mitochondria-associated endoplasmic reticulum membrane (MAM), influencing calcium signaling and cellular stress responses.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondrion Sigma1_BiP Sigma-1R-BiP Complex Sigma1 Sigma-1R Sigma1_BiP->Sigma1 THIQ Agonist or ER Stress BiP BiP IP3R IP3 Receptor Sigma1->IP3R Stabilization Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Release ATP ATP Production Ca_Mito->ATP

Caption: Sigma-1 receptor chaperone activity at the ER-mitochondrion interface.

VEGFR-2 Signaling in Angiogenesis

Anti-angiogenic THIQ alkaloids can inhibit the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR-2, on endothelial cells, thereby preventing the formation of new blood vessels.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC THIQ_inhib THIQ Inhibitor THIQ_inhib->VEGFR2 Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription

Caption: Inhibition of the VEGFR-2 signaling pathway by THIQ alkaloids.

Conclusion

Tetrahydroisoquinoline alkaloids constitute a rich and versatile class of compounds with a broad pharmacological spectrum. Their ability to interact with a variety of important biological targets, including dopamine receptors, sigma receptors, and VEGFR-2, underscores their potential for the development of novel therapeutics for a range of diseases, from neurological disorders to cancer. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further exploration and development of this promising class of molecules. The detailed understanding of their mechanisms of action, as depicted in the signaling pathway diagrams, will be crucial for the rational design of new THIQ-based drugs with improved efficacy and selectivity.

References

Coclaurine's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coclaurine, a benzylisoquinoline alkaloid, has emerged as a promising natural compound with demonstrated anticancer properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It details the compound's impact on key signaling pathways, apoptosis, cell cycle progression, and metastasis. This document synthesizes current research findings, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological processes through signaling pathway diagrams. The information contained herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring tetrahydroisoquinoline alkaloid found in various plant species.[1] Recent studies have highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] This guide will explore the multifaceted mechanisms of action of this compound in cancer cells.

Core Mechanisms of Action

This compound's anticancer activity is attributed to its ability to modulate multiple cellular processes and signaling pathways.

Inhibition of the FOXG1/EFHD2/NOX4/ABCC1 Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

In NSCLC cells, this compound has been identified as a key inhibitor of EF-hand domain-containing protein 2 (EFHD2).[2][4] EFHD2 is implicated in promoting cisplatin (B142131) resistance.[4] this compound disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to a reduction in EFHD2 transcription.[1][5] This, in turn, downregulates the EFHD2-related NOX4-ABCC1 signaling pathway.[2][4] The inhibition of this pathway enhances the sensitivity of NSCLC cells to cisplatin, suppresses cancer stemness, and reduces metastatic properties.[1][4]

Induction of Apoptosis via a Vitamin D Receptor (VDR)-Dependent Pathway in Colorectal Cancer

In colorectal cancer cells (HCT116), this compound's pro-apoptotic effects are mediated through a vitamin D receptor (VDR)-dependent mechanism.[6] this compound treatment leads to:

  • Increased VDR Expression and Nuclear Localization: This results in the downregulation of the oncogenic genes SNAIL1 and SNAIL2.[6]

  • Modulation of Apoptosis-Related Proteins: this compound upregulates the pro-apoptotic protein Bax and the tumor suppressor p53, while downregulating the anti-apoptotic protein Bcl-2.[6]

  • Activation of Caspases and PARP Cleavage: The altered Bax/Bcl-2 ratio triggers the intrinsic apoptotic cascade, leading to the cleavage and activation of caspase-3 and poly (ADP-ribose) polymerase (PARP).[6]

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in cancer cells. In HCT116 colorectal cancer cells, it causes an arrest in the S-phase of the cell cycle, which is associated with the overexpression of cyclin A1.[6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
H1299Non-Small Cell Lung Cancer0.95 mM[4]
A549Non-Small Cell Lung Cancer2 mM[4]
HCT116Colorectal CancerNot explicitly stated, but dose-dependent inhibition observed.[6]
MCF-7Breast CancerCytotoxicity demonstrated, specific IC50 not provided in the search results.[3]
HepG2Liver CancerCytotoxicity demonstrated, specific IC50 not provided in the search results.[3]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116-WT Cells

ProteinTreatmentFold Change/EffectReference
Bax20 µM this compound (72h)Upregulated[6]
Bcl-220 µM this compound (72h)Decreased[6]
Cleaved Caspase-320 µM this compound (72h)Increased[6]
Cleaved PARP20 µM this compound (72h)Increased[6]
TP5320 µM this compound (72h)Upregulated[6]

Table 3: Effect of this compound on Cell Cycle Distribution in HCT116-WT Cells

Cell Cycle PhaseTreatmentEffectReference
S-PhaseThis compoundCell growth arrest[6]

Signaling Pathway and Experimental Workflow Diagrams

Coclaurine_FOXG1_EFHD2_Pathway cluster_0 This compound Action cluster_1 Transcriptional Regulation cluster_2 Signaling Cascade cluster_3 Cellular Outcomes This compound This compound FOXG1 FOXG1 This compound->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 promotes transcription NOX4 NOX4 EFHD2->NOX4 activates Stemness Cancer Stemness EFHD2->Stemness promotes Metastasis Metastasis EFHD2->Metastasis promotes ROS ROS NOX4->ROS generates ABCC1 ABCC1 ROS->ABCC1 activates Cisplatin_Sensitivity Cisplatin Sensitivity ABCC1->Cisplatin_Sensitivity decreases

Caption: this compound inhibits the FOXG1/EFHD2/NOX4/ABCC1 pathway in NSCLC.

Coclaurine_VDR_Apoptosis_Pathway cluster_0 This compound Action cluster_1 VDR Regulation cluster_2 Gene Expression cluster_3 Apoptotic Cascade This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR upregulates TP53 TP53 (p53) This compound->TP53 upregulates Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates VDR_nuclear Nuclear VDR VDR->VDR_nuclear translocates to nucleus SNAIL1 SNAIL1 VDR_nuclear->SNAIL1 downregulates SNAIL2 SNAIL2 VDR_nuclear->SNAIL2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Experimental_Workflow cluster_assays In Vitro Assays start Cancer Cell Culture coclaurine_treatment This compound Treatment (Varying Concentrations & Durations) start->coclaurine_treatment mtt MTT Assay (Cell Viability) coclaurine_treatment->mtt flow_cytometry Flow Cytometry (Apoptosis & Cell Cycle) coclaurine_treatment->flow_cytometry western_blot Western Blot (Protein Expression) coclaurine_treatment->western_blot colony_formation Colony Formation Assay (Clonogenicity) coclaurine_treatment->colony_formation invasion_assay Invasion Assay (Metastatic Potential) coclaurine_treatment->invasion_assay xenograft In Vivo Xenograft Model coclaurine_treatment->xenograft data_analysis Data Analysis & Interpretation mtt->data_analysis flow_cytometry->data_analysis western_blot->data_analysis colony_formation->data_analysis invasion_assay->data_analysis xenograft->data_analysis

References

Bioactive Compounds from Sarcopetalum harveyanum: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sarcopetalum harveyanum, a member of the Menispermaceae family, is a promising source of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the key bioactive alkaloids isolated from this plant, namely coclaurine and stepharine (B1200187). It is designed for researchers, scientists, and drug development professionals, offering a summary of identified compounds, detailed experimental protocols for their extraction and isolation, and a visualization of a key signaling pathway. The information presented herein is intended to facilitate further research and development of novel therapeutics derived from Sarcopetalum harveyanum.

Introduction

The Menispermaceae family of plants is renowned for its rich diversity of bioactive alkaloids, many of which have been utilized in traditional medicine for centuries. Sarcopetalum harveyanum F.Muell., commonly known as the pearl vine, is a species within this family that has been shown to produce potent bioactive compounds. This guide focuses on the primary alkaloids identified in S. harveyanum, their known biological activities, and the methodologies for their isolation and characterization. A significant focus is placed on this compound, a tetrahydroisoquinoline alkaloid with demonstrated anticancer properties and activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist. Recent research has also elucidated its role in specific cancer-related signaling pathways, highlighting its potential as a lead compound in drug discovery programs.

Identified Bioactive Compounds

The primary bioactive compounds identified in Sarcopetalum harveyanum are the benzylisoquinoline alkaloids this compound and stepharine. While quantitative data for these compounds specifically within S. harveyanum is not extensively available in the public domain, their significant biological activities warrant further investigation.

Table 1: Bioactive Alkaloids from Sarcopetalum harveyanum and Their Known Biological Activities

CompoundChemical ClassKnown Biological ActivitiesKey Signaling Pathway Interactions
This compound Tetrahydroisoquinoline AlkaloidAnticancer, Nicotinic Acetylcholine Receptor (nAChR) AntagonistDownregulates EFHD2-related NOX4-ABCC1 signaling, enhancing cisplatin (B142131) sensitivity in non-small cell lung cancer (NSCLC) cells. Disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter.[1][2]
Stepharine Aporphine AlkaloidAnti-aging, Anti-hypertensive, Anti-viral.[3]Not fully elucidated.

Note: While quantitative data for S. harveyanum is limited, studies on related species have shown stepharine concentrations of 0.88–1.04% of dry cell weight in morphogenic tissues of Stephania glabra.[3]

Experimental Protocols

The following section outlines a generalized yet detailed methodology for the extraction and isolation of alkaloids from Sarcopetalum harveyanum, based on established protocols for the Menispermaceae family.

General Workflow for Alkaloid Extraction and Isolation

The process begins with the collection and preparation of plant material, followed by extraction, separation, and purification of the target alkaloids.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Separation and Purification cluster_3 Compound Identification P1 Collect S. harveyanum (leaves, stems, roots) P2 Air-dry plant material P1->P2 P3 Grind to a fine powder P2->P3 E1 Macerate powdered material in methanol (B129727) or ethanol (B145695) P3->E1 E2 Filter and concentrate the extract E1->E2 E3 Acid-base partitioning: - Dissolve in dilute acid (e.g., 5% HCl) - Wash with organic solvent (e.g., chloroform) - Basify aqueous layer (e.g., with NH4OH) - Extract with organic solvent E2->E3 S1 Column Chromatography (Silica gel or Alumina) E3->S1 S2 Elute with a gradient of solvents (e.g., Chloroform-Methanol) S1->S2 S3 Collect fractions S2->S3 S4 Monitor fractions by TLC S3->S4 I1 Spectroscopic Analysis: - NMR (1H, 13C) - Mass Spectrometry (MS) - UV-Vis Spectroscopy S4->I1 I2 Compare data with literature values I1->I2

Caption: General experimental workflow for the extraction and analysis of bioactive compounds from Sarcopetalum harveyanum.
Detailed Methodology

3.2.1. Plant Material Preparation

  • Collect fresh plant material (Sarcopetalum harveyanum), separating different parts such as leaves, stems, and roots.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

3.2.2. Extraction of Crude Alkaloids

  • Macerate the powdered plant material in methanol or ethanol (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 48-72 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then filter paper. Repeat the extraction process with the residue two more times to ensure complete extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2.3. Acid-Base Partitioning for Alkaloid Enrichment

  • Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Filter the acidic solution to remove any non-alkaloidal, acid-insoluble materials.

  • Wash the acidic solution with an immiscible organic solvent, such as chloroform (B151607) or diethyl ether, to remove neutral and acidic compounds.

  • Basify the aqueous layer to a pH of 9-10 by the slow addition of ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Extract the liberated free alkaloids from the basified aqueous solution with an organic solvent (e.g., chloroform) in a separatory funnel. Repeat the extraction several times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentrate the dried organic extract under reduced pressure to yield the total crude alkaloid fraction.

3.2.4. Chromatographic Separation and Purification

  • Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel or alumina.

  • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol.

  • Collect the eluate in fractions of a defined volume.

  • Monitor the fractions using thin-layer chromatography (TLC) with an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pool the fractions containing the same compound (based on TLC profiles) and concentrate them.

  • Further purify the isolated compounds by recrystallization or preparative TLC/HPLC if necessary.

3.2.5. Structural Elucidation

  • Identify the purified compounds using standard spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for determining the carbon-hydrogen framework.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • UV-Visible Spectroscopy: To observe characteristic electronic transitions.

  • Compare the obtained spectral data with published data for known compounds to confirm their identity.

Signaling Pathway Analysis: this compound

Recent studies on this compound isolated from Stephania tetrandra, another member of the Menispermaceae family, have shed light on its mechanism of action in non-small cell lung cancer (NSCLC) cells.[1][2] this compound has been identified as an inhibitor of EFHD2, a protein implicated in cisplatin resistance.[1]

The EFHD2-NOX4-ABCC1 Signaling Pathway

The signaling cascade initiated by EFHD2 expression leads to increased resistance to cisplatin, a common chemotherapeutic agent. This compound intervenes in this pathway, thereby sensitizing cancer cells to treatment.

G cluster_0 This compound's Mechanism of Action This compound This compound FOXG1 FOXG1 (Transcription Factor) This compound->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 Expression EFHD2_promoter->EFHD2 promotes transcription NOX4 NOX4 Expression EFHD2->NOX4 ROS Intracellular ROS NOX4->ROS ABCC1 ABCC1 Expression ROS->ABCC1 Cisplatin_Efflux Cisplatin Efflux ABCC1->Cisplatin_Efflux Cell_Survival Cisplatin Resistance & Cell Survival Cisplatin_Efflux->Cell_Survival

Caption: Proposed signaling pathway of this compound in sensitizing NSCLC cells to cisplatin through EFHD2 inhibition.

As illustrated, this compound disrupts the interaction between the transcription factor FOXG1 and the promoter region of the EFHD2 gene.[1][2] This disruption leads to a downregulation of EFHD2 expression. Consequently, the downstream signaling cascade involving NOX4 and ABCC1 is attenuated, resulting in reduced cisplatin efflux and enhanced cancer cell sensitivity to the chemotherapeutic agent.[1]

Conclusion and Future Directions

Sarcopetalum harveyanum represents a valuable natural source of the bioactive alkaloids this compound and stepharine. The established anticancer and other pharmacological properties of these compounds underscore the importance of further research into this plant species. The experimental protocols detailed in this guide provide a framework for the systematic extraction, isolation, and characterization of these and potentially other novel bioactive molecules. The elucidation of this compound's role in the EFHD2 signaling pathway offers a compelling rationale for its development as a potential adjuvant therapy in cancer treatment.

Future research should focus on:

  • Quantitative analysis of this compound and stepharine in various parts of Sarcopetalum harveyanum to identify the most abundant sources.

  • Comprehensive phytochemical screening to identify other potentially novel bioactive compounds.

  • In-depth pharmacological studies to fully characterize the therapeutic potential of isolated compounds and to elucidate their mechanisms of action.

  • Preclinical and clinical investigations to evaluate the safety and efficacy of these compounds for therapeutic applications.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately contributing to the discovery and development of new and effective medicines.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cardiovascular effects of coclaurine and a selection of structurally related benzylisoquinoline alkaloids, including norarmepavine (B585789), reticuline (B1680550), and higenamine (B191414). The information presented is intended for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of these compounds. This document summarizes key quantitative data, details the experimental protocols used in these investigations, and illustrates the underlying cellular signaling pathways.

Executive Summary

This compound and its related alkaloids exhibit a range of cardiovascular effects, primarily centered on vasorelaxation and modulation of heart rate and blood pressure. The mechanisms underlying these effects vary depending on the specific alkaloid and its molecular structure. This compound, norarmepavine, and reticuline primarily exert their effects through the antagonism of voltage-gated calcium channels in vascular smooth muscle cells. Reticuline's action is further nuanced by its interaction with the nitric oxide signaling pathway. In contrast, higenamine functions as a β-adrenergic receptor agonist, influencing both heart rate and contractility. This guide provides a consolidated resource of the available quantitative data and methodologies to facilitate further research and development in this area.

Quantitative Data on Cardiovascular Effects

The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound and related alkaloids.

Table 1: In Vivo Cardiovascular Effects in Rats

AlkaloidDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Citation(s)
Norarmepavine 10 mg/kgi.v.↓ 45%↓ 21%[1]
Reticuline 5, 10, 20 mg/kgi.v.Intense hypotension (dose-dependent)Not specified[2]

Table 2: In Vitro Vasorelaxant Effects on Rat Aortic Rings

AlkaloidAgonist (Concentration)IC₅₀ / RC₅₀ (M)Maximum Relaxation (%)Citation(s)
This compound KCl (70 mM)RC₅₀: 8.2 x 10⁻⁵100%[1]
Norarmepavine KCl (70 mM)RC₅₀: 4.4 x 10⁻⁵100%[1]
Reticuline Phenylephrine (1 µM)IC₅₀: 0.4 x 10⁻⁴Not specified[2]
Reticuline KCl (80 mM)IC₅₀: 2.4 x 10⁻⁴Not specified[2]
Reticuline KCl (30 mM)IC₅₀: 3.0 x 10⁻⁴Not specified[2]

IC₅₀: Half maximal inhibitory concentration. RC₅₀: Concentration for 50% of maximal relaxation.

Signaling Pathways

The cardiovascular effects of this compound and its related alkaloids are mediated by distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

This compound and Norarmepavine: Calcium Channel Antagonism

This compound and norarmepavine induce vasorelaxation primarily by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, preventing the formation of the Ca²⁺-calmodulin complex, which in turn decreases the activation of myosin light chain kinase (MLCK). The resulting decrease in myosin light chain phosphorylation leads to smooth muscle relaxation and vasodilation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Ca_int Ca²⁺ L_type->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Ca_Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (active) Ca_Calmodulin->MLCK_active Activates MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active MLC_P Phosphorylated MLC MLCK_active->MLC_P Phosphorylates Relaxation Vasodilation MLC Myosin Light Chain (MLC) MLC->MLC_P Contraction Vasoconstriction MLC_P->Contraction This compound This compound / Norarmepavine This compound->L_type Inhibits

Mechanism of vasodilation by this compound and Norarmepavine.
Reticuline: Dual Mechanism of Action

Reticuline induces hypotension through a dual mechanism. Similar to this compound, it blocks voltage-dependent Ca²⁺ channels. Additionally, it stimulates muscarinic receptors on endothelial cells, leading to the activation of nitric oxide synthase (NOS). The subsequent production of nitric oxide (NO) diffuses to adjacent smooth muscle cells, where it activates guanylate cyclase, increases cGMP levels, and promotes vasodilation.[2]

cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Reticuline Reticuline Muscarinic_R Muscarinic Receptor Reticuline->Muscarinic_R Stimulates L_type L-type Ca²⁺ Channel Reticuline->L_type Inhibits NOS Nitric Oxide Synthase (NOS) Muscarinic_R->NOS Activates NO NO NOS->NO GC Guanylate Cyclase NO->GC Activates Relaxation Vasodilation L_type->Relaxation Inhibits Contraction cGMP cGMP GC->cGMP cGMP->Relaxation cluster_cardiac Cardiac Myocyte cluster_smc Smooth Muscle Cell Higenamine Higenamine Beta1_AR β₁-Adrenergic Receptor Higenamine->Beta1_AR Agonist Beta2_AR β₂-Adrenergic Receptor Higenamine->Beta2_AR Agonist Inotropy ↑ Inotropy (Contractility) Beta1_AR->Inotropy Chronotropy ↑ Chronotropy (Heart Rate) Beta1_AR->Chronotropy PI3K PI3K Beta2_AR->PI3K Activates Vasodilation Vasodilation Beta2_AR->Vasodilation Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits start Start acclimatize Animal Preparation (Wistar/Sprague-Dawley Rat, overnight fast) start->acclimatize anesthetize Anesthesia Induction (e.g., Urethane 1.2 g/kg, i.p.) acclimatize->anesthetize tracheostomy Tracheostomy (Ensure clear airway) anesthetize->tracheostomy cannulate_carotid Carotid Artery Cannulation (Insert PE-50 tubing filled with heparinized saline) tracheostomy->cannulate_carotid connect_transducer Connect Cannula to Pressure Transducer cannulate_carotid->connect_transducer stabilize Stabilization Period (Allow BP to stabilize for 20-30 min) connect_transducer->stabilize record_baseline Record Baseline BP and HR stabilize->record_baseline administer_drug Administer Alkaloid (i.v. via jugular vein cannula) record_baseline->administer_drug record_response Record Post-Administration BP and HR Continuously administer_drug->record_response data_analysis Data Analysis (Calculate change from baseline) record_response->data_analysis end_exp End of Experiment data_analysis->end_exp

References

In Silico Molecular Docking Analysis of Coclaurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has garnered interest in the scientific community for its potential therapeutic properties. As a precursor in the biosynthesis of other pharmacologically significant alkaloids, its own bioactivity is a subject of ongoing investigation. In silico molecular docking has emerged as a powerful computational tool to explore the interactions between small molecules like this compound and biological macromolecules, primarily proteins. This approach allows for the prediction of binding affinities and modes of interaction, providing valuable insights into the potential mechanisms of action and identifying putative molecular targets.

This technical guide provides an in-depth overview of the in silico molecular docking analysis of this compound, with a focus on its potential as an anticancer agent. It summarizes the available quantitative data, outlines the general experimental protocols employed in such studies, and visualizes the relevant signaling pathways associated with its identified protein targets. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the computational assessment of this compound and other natural products.

Data Presentation: Molecular Docking Results for this compound

The following table summarizes the quantitative data from a key in silico molecular docking study investigating the interaction of this compound with several protein targets implicated in colorectal cancer. The binding energy represents the affinity of this compound for the protein's binding site, with more negative values indicating a stronger interaction.

Target ProteinPDB IDLigandSoftware UsedBinding Energy (kcal/mol)
TNIK (TRAF2 and NCK interacting kinase)4Y18This compoundiGEMDOCK, AutoDock VinaNot explicitly stated for this compound alone
VEGFR (Vascular Endothelial Growth Factor Receptor)3V2AThis compoundiGEMDOCK, AutoDock VinaNot explicitly stated for this compound alone
EGFR (Epidermal Growth Factor Receptor)4LQMThis compoundiGEMDOCK, AutoDock VinaNot explicitly stated for this compound alone
AKT2 (RAC-beta serine/threonine-protein kinase)4GV1This compoundiGEMDOCK, AutoDock VinaNot explicitly stated for this compound alone

Note: A 2022 study by Al-Zahrani and Alghamdi investigated the docking of both Reticuline and this compound against these targets. While the study reports strong binding energies for Reticuline, the specific binding energy values for this compound were not distinctly provided in the primary text. The study does, however, conclude that both ligands were successfully docked and show promise as anti-carcinogenic agents[1]. Further research is needed to delineate the precise binding affinities of this compound with these targets.

Experimental Protocols

This section outlines the generalized methodology for performing in silico molecular docking analysis of this compound, based on commonly employed techniques and the available information from published studies.

Preparation of the Ligand (this compound)

The three-dimensional (3D) structure of this compound is the starting point for any molecular docking study.

  • Structure Retrieval: The 3D structure of this compound can be obtained from chemical databases such as PubChem or ZINC.

  • Ligand Preparation: The retrieved structure is then prepared for docking using software like AutoDock Tools. This process typically involves:

    • Adding polar hydrogen atoms.

    • Assigning Gasteiger charges to all atoms.

    • Defining the rotatable bonds to allow for conformational flexibility during the docking simulation.

    • The prepared ligand is saved in a PDBQT file format for use with AutoDock Vina.

Preparation of the Target Protein

The selection and preparation of the target protein are critical for a meaningful docking study.

  • Target Selection: Target proteins are chosen based on their known involvement in a particular disease or biological pathway of interest. For example, in the context of cancer, proteins like TNIK, VEGFR, EGFR, and AKT2 are relevant targets[1].

  • Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structure is cleaned and prepared using software such as AutoDock Tools or Chimera. This involves:

    • Removing water molecules and any co-crystallized ligands or heteroatoms.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

    • The prepared protein is saved in the PDBQT file format.

Molecular Docking Simulation

The core of the in silico analysis is the molecular docking simulation, which predicts the binding pose and affinity of the ligand to the target protein.

  • Software: Commonly used software for molecular docking includes AutoDock Vina and iGEMDOCK[1].

  • Grid Box Definition: A 3D grid box is defined around the active site or a potential binding pocket of the target protein. This grid box specifies the search space for the ligand during the docking process. The dimensions and center coordinates of the grid box are crucial parameters that need to be determined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Note: The specific grid box parameters (center coordinates and dimensions) used in the study by Al-Zahrani and Alghamdi (2022) were not detailed in the publication.

  • Docking Execution: The docking simulation is run using the prepared ligand and protein files, along with the defined grid box parameters. AutoDock Vina employs a Lamarckian genetic algorithm to explore different conformations of the ligand within the search space and to identify the one with the most favorable binding energy.

  • Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value increases the computational time but also improves the chances of finding the optimal binding pose.

    • Note: The exhaustiveness value used in the aforementioned study was not specified.

Analysis of Results

The output of the docking simulation is analyzed to understand the interaction between this compound and the target protein.

  • Binding Energy: The primary quantitative result is the binding energy, which is reported in kcal/mol. More negative values indicate a higher binding affinity.

  • Binding Pose and Interactions: The predicted binding pose of the ligand in the protein's active site is visualized using software like PyMOL or Discovery Studio. This allows for the detailed analysis of the intermolecular interactions, such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Van der Waals forces

  • Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy half of the active sites of the enzyme at equilibrium.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the protein targets of this compound and a generalized workflow for in silico molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) grid_def Grid Box Definition ligand_prep->grid_def protein_prep Protein Preparation (Target) protein_prep->grid_def docking_run Run Docking (AutoDock Vina) grid_def->docking_run results Analyze Results (Binding Energy, Pose) docking_run->results visualization Visualization (PyMOL, Discovery Studio) results->visualization

A generalized workflow for in silico molecular docking analysis.

TNIK_Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b APC_Axin APC/Axin Complex Dishevelled->APC_Axin Beta_Catenin_cyto β-catenin (cytoplasm) GSK3b->Beta_Catenin_cyto degradation APC_Axin->Beta_Catenin_cyto degradation Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF TNIK TNIK Beta_Catenin_nuc->TNIK Target_Genes Wnt Target Genes (Proliferation, Survival) TCF_LEF->Target_Genes TNIK->TCF_LEF activates This compound This compound This compound->TNIK inhibition

The TNIK-mediated Wnt signaling pathway and potential inhibition by this compound.

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PLCg->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis This compound This compound This compound->VEGFR inhibition

The VEGFR signaling pathway in angiogenesis and its potential inhibition.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT->Cell_Proliferation This compound This compound This compound->EGFR inhibition

The EGFR signaling pathway and its potential inhibition by this compound.

AKT2_Signaling Growth_Factors Growth Factors (e.g., IGF-1, EGF) RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 PIP3->AKT2 PDK1->AKT2 activates mTORC1 mTORC1 AKT2->mTORC1 GSK3b GSK3β AKT2->GSK3b Cell_Survival Cell Survival AKT2->Cell_Survival Cell_Growth Cell Growth & Metabolism mTORC1->Cell_Growth This compound This compound This compound->AKT2 inhibition

The PI3K/AKT2 signaling pathway and its potential inhibition by this compound.

Conclusion

In silico molecular docking analysis of this compound suggests its potential as a bioactive compound, particularly in the context of cancer therapy. The preliminary findings indicate that this compound may interact with key proteins involved in cancer cell proliferation, survival, and angiogenesis, such as TNIK, VEGFR, EGFR, and AKT2. However, the available quantitative data is limited, and further computational and experimental studies are necessary to validate these initial predictions.

This technical guide provides a foundational understanding of the methodologies and potential signaling pathways associated with this compound's in silico analysis. For a more comprehensive evaluation, future research should focus on:

  • Conducting detailed molecular docking studies of this compound against a wider range of protein targets.

  • Performing molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes.

  • Validating the in silico findings through in vitro and in vivo experimental assays.

By leveraging the power of computational chemistry, the therapeutic potential of this compound and other natural products can be more efficiently explored, accelerating the drug discovery and development process.

References

Methodological & Application

Application Note: HPLC Method for the Quantification of Coclaurine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of coclaurine, a key benzylisoquinoline alkaloid intermediate, in plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for phytochemical analysis, natural product research, and quality control in drug development. This note includes detailed protocols for sample preparation, chromatographic conditions, and a full method validation procedure based on ICH guidelines.

Introduction

This compound is a pivotal precursor in the biosynthesis of a wide array of pharmacologically significant benzylisoquinoline alkaloids (BIAs), including morphine, codeine, and berberine. It is formed from (S)-northis compound through methylation by the enzyme northis compound 6-O-methyltransferase (6OMT).[1][2] Given its central role in plant secondary metabolism, the accurate quantification of this compound in plant matrices is essential for metabolic engineering studies, screening of high-yielding plant varieties, and the standardization of herbal extracts. This application note presents a validated RP-HPLC method for the reliable determination of this compound.

Principle

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a complex plant extract. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified water/acetonitrile mobile phase. A Diode Array Detector (DAD) or a UV detector is used for detection and quantification at a wavelength corresponding to the maximum absorbance of this compound, typically around 282 nm. Quantification is performed using an external standard calibration curve.

Materials and Reagents

  • Equipment:

    • HPLC system with gradient pump, autosampler, column oven, and DAD or UV-Vis detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • pH meter.

    • Syringe filters (0.22 µm, PTFE or Nylon).

  • Chemicals and Standards:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water (18.2 MΩ·cm).

    • Plant material (dried and powdered).

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase (initial composition). These solutions are used to construct the calibration curve.

Protocol 2: Plant Sample Preparation
  • Drying and Grinding: Dry the plant material (e.g., roots, stems) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Sonication: Tightly cap the tube and sonicate in an ultrasonic bath for 45 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process (steps 2-4) twice more on the remaining plant pellet, pooling the supernatants.

  • Evaporation: Evaporate the pooled supernatant to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution and Filtration: Reconstitute the dried extract with 5.0 mL of the mobile phase (initial composition). Vortex thoroughly and filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Protocol 3: HPLC Chromatographic Conditions and Data

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Instrument HPLC System with DAD/UV Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B (hold); 35.1-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 282 nm
Injection Volume 10 µL
Expected Retention Time ~15-18 minutes (dependent on system)
Protocol 4: Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][4]

ParameterProcedureAcceptance Criteria
Specificity Inject blank (mobile phase), standard, and sample solutions. Compare chromatograms for interference at the retention time of this compound.The peak for this compound in the sample should be free from co-eluting peaks. Peak purity analysis should pass if using a DAD.
Linearity Inject calibration standards at 6 concentration levels in triplicate. Plot the average peak area against concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform a recovery study by spiking a pre-analyzed sample with known amounts of this compound standard at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability (Intra-day): Analyze six replicates of a standard solution (e.g., 25 µg/mL) on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 2.0%.[4]
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The analyte peak should be discernible from the baseline noise.
Limit of Quantification (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The analyte peak should be quantifiable with acceptable accuracy and precision.
Robustness Introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).[4]%RSD of the results should remain ≤ 2.0%. System suitability parameters should pass.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a key step in the formation of a vast library of benzylisoquinoline alkaloids in plants.[5] The pathway begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-northis compound, which is then methylated to yield (S)-coclaurine.[2]

Caption: Biosynthetic pathway leading to (S)-Coclaurine.

Experimental Workflow

The overall workflow provides a step-by-step logical relationship from sample acquisition to the final quantitative result. Proper execution at each stage is critical for reliable data.

G A Plant Material Collection B Drying & Grinding A->B C Solvent Extraction (Methanol, Sonication) B->C D Filtration & Reconstitution C->D E HPLC-UV Analysis D->E F Peak Integration & Calibration E->F G Quantification of this compound F->G

Caption: General workflow for this compound quantification.

Conclusion

The described RP-HPLC-UV method provides a reliable, specific, and robust tool for the quantification of this compound in plant extracts. Adherence to the detailed protocols for sample preparation and method validation will ensure high-quality, reproducible data. This method is directly applicable to natural product research, metabolic studies, and the quality control of raw materials in the pharmaceutical and nutraceutical industries.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Coclaurine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological properties. The quantitative analysis of this compound and its downstream metabolites is crucial for understanding plant biochemistry, metabolic engineering efforts in microbial hosts, and for the discovery and development of new therapeutic agents. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound and its key metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for targeted metabolite analysis.

Metabolic Pathway of this compound

The biosynthesis of many important BIAs, such as morphine and codeine, proceeds through this compound. The pathway begins with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-northis compound. A series of enzymatic conversions then lead to the formation of this compound and its subsequent metabolites.

This compound Metabolic Pathway Dopamine Dopamine + 4-HPAA Northis compound (S)-Northis compound Dopamine->Northis compound NCS This compound (S)-Coclaurine Northis compound->this compound 6OMT NMethylthis compound (S)-N-Methylthis compound This compound->NMethylthis compound CNMT HydroxyNMethylthis compound (S)-3'-Hydroxy-N- methylthis compound NMethylthis compound->HydroxyNMethylthis compound CYP80B1 Reticuline (S)-Reticuline HydroxyNMethylthis compound->Reticuline 4'OMT BIAs Downstream Benzylisoquinoline Alkaloids (e.g., Morphine, Codeine) Reticuline->BIAs

Caption: Biosynthetic pathway of this compound and its metabolites.

Quantitative LC-MS/MS Analysis

The quantification of this compound and its metabolites is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 1: LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Transition TypeCollision Energy (eV) (Typical)
This compound 286.1179.1Quantifier25
286.1137.1Qualifier35
N-Methylthis compound 300.1192.1Quantifier20
300.1137.1Qualifier30
3'-Hydroxy-N-methylthis compound 316.1192.1Quantifier22
316.1148.1Qualifier32

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Typical Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Typical Retention Time This compound: ~4.5 min; N-Methylthis compound: ~5.0 min

Table 3: Expected Performance Characteristics

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (R²) >0.99

Experimental Protocols

A generalized workflow for the analysis of this compound and its metabolites from a plant matrix is presented below.

Experimental Workflow SampleCollection Sample Collection (e.g., Plant Tissue) Homogenization Homogenization & Lysis SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (Optional Cleanup) Centrifugation->SPE Drydown Dry-down and Reconstitution Centrifugation->Drydown Direct analysis SPE->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS DataAnalysis Data Analysis & Quantification LCMS->DataAnalysis

Caption: General workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation from Plant Tissue

This protocol outlines a general procedure for the extraction of this compound and its metabolites from plant material.

Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Extraction solvent: Methanol/Water/Formic Acid (80:19:1, v/v/v)

  • Centrifuge tubes (1.5 mL or 15 mL)

  • Syringe filters (0.22 µm, PTFE)

  • HPLC vials

Procedure:

  • Homogenization: Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater. For lyophilized tissue, use 10-20 mg of the dry powder.

  • Extraction: Add 1 mL of pre-chilled extraction solvent to the powdered tissue in a centrifuge tube. Vortex vigorously for 1 minute.

  • Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the samples at -20 °C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the setup for the quantitative analysis of the prepared extracts.

Instrumentation:

  • A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Method Setup: Set up the LC-MS/MS instrument with the chromatographic and mass spectrometric conditions detailed in Tables 1 and 2. The MRM transitions for each analyte should be entered into the acquisition method.

  • Calibration Curve: Prepare a series of calibration standards of this compound, N-methylthis compound, and 3'-hydroxy-N-methylthis compound in a solvent matching the final sample solvent (e.g., 50:50 methanol:water). A typical concentration range would be from 1 ng/mL to 1000 ng/mL.

  • Sample Analysis: Inject the prepared samples and calibration standards onto the LC-MS/MS system. It is recommended to include quality control (QC) samples at low, medium, and high concentrations within the analytical batch to ensure data quality.

  • Data Processing: Process the acquired data using the instrument's software. Generate a calibration curve for each analyte by plotting the peak area against the concentration. Quantify the amount of each analyte in the samples by interpolating their peak areas from the respective calibration curves.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the reliable quantification of this compound and its key metabolites. These methods can be adapted and optimized for specific research needs, including the analysis of different biological matrices and the inclusion of additional BIA pathway intermediates. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for advancing our understanding and application of this important class of natural products.

Synthesis of Coclaurine via Bischler-Napieralski Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of coclaurine, a benzylisoquinoline alkaloid and a key intermediate in the biosynthesis of numerous bioactive compounds. The synthetic strategy hinges on the Bischler-Napieralski reaction to construct the core isoquinoline (B145761) scaffold. This multi-step synthesis involves the formation of a protected amide precursor, its subsequent cyclization, reduction of the resulting dihydroisoquinoline, and final deprotection to yield this compound. These protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid found in various plant species. It serves as a crucial biosynthetic precursor to a wide array of more complex and pharmacologically significant alkaloids, including bisbenzylisoquinoline alkaloids like cepharanthine.[1] Beyond its role as a synthetic intermediate, this compound itself exhibits biological activities, notably as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[2][3] The synthesis of this compound and its analogs is of significant interest for the development of novel therapeutic agents.

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which are readily reduced to the corresponding tetrahydroisoquinolines.[1][4] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃).[5][6] The reaction is particularly effective for electron-rich aromatic rings, making it well-suited for the synthesis of this compound precursors.[6]

This document outlines a four-stage synthetic route to this compound:

  • Stage 1: Amide Formation: Synthesis of the N-(4-benzyloxy-3-methoxyphenethyl)-2-(4-ethoxycarbonyloxyphenyl)acetamide precursor.

  • Stage 2: Bischler-Napieralski Cyclization: Intramolecular cyclization to form the dihydroisoquinoline core.

  • Stage 3: Reduction: Reduction of the dihydroisoquinoline to the tetrahydroisoquinoline scaffold.

  • Stage 4: Deprotection: Removal of the benzyl (B1604629) and ethoxycarbonyl protecting groups to yield this compound.

Data Presentation

The following table summarizes the expected reaction conditions and yields for each step in the synthesis of this compound. These values are based on literature precedents for similar transformations and should be considered as representative.

StageReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Amide Formation(4-Ethoxycarbonyloxyphenyl)acetyl chloride, Et₃NDichloromethane (B109758)0 to RT2-4~85-95
2 Bischler-Napieralski CyclizationPOCl₃Toluene (B28343)90-1001-2~70-85
3 ReductionNaBH₄Methanol (B129727)0 to RT1-2~90-95
4 Deprotection10% Pd/C, Ammonium (B1175870) formate (B1220265)Methanol/Ethanol (B145695)Reflux1-3~80-90

Experimental Protocols

Stage 1: Synthesis of N-(4-benzyloxy-3-methoxyphenethyl)-2-(4-ethoxycarbonyloxyphenyl)acetamide

This stage involves the coupling of 4-benzyloxy-3-methoxyphenethylamine with (4-ethoxycarbonyloxyphenyl)acetyl chloride.

Materials:

  • 4-Benzyloxy-3-methoxyphenethylamine

  • (4-Ethoxycarbonyloxyphenyl)acetyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-benzyloxy-3-methoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of (4-ethoxycarbonyloxyphenyl)acetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield the pure N-(4-benzyloxy-3-methoxyphenethyl)-2-(4-ethoxycarbonyloxyphenyl)acetamide.

Stage 2: Bischler-Napieralski Cyclization

This key step forms the dihydroisoquinoline ring system through intramolecular electrophilic aromatic substitution.

Materials:

  • N-(4-benzyloxy-3-methoxyphenethyl)-2-(4-ethoxycarbonyloxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene, anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide (B78521) (NH₄OH) solution

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amide from Stage 1 (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the stirred solution.

  • Heat the reaction mixture to 90-100 °C and maintain for 1-2 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture to a pH of 8-9 by the slow addition of saturated aqueous NaHCO₃ solution or dilute NH₄OH solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the crude 1-((4-ethoxycarbonyloxyphenyl)methyl)-6-methoxy-7-benzyloxy-3,4-dihydroisoquinoline, which can be used in the next step without further purification or purified by column chromatography.

Stage 3: Reduction of the Dihydroisoquinoline

The imine functionality of the dihydroisoquinoline is reduced to the corresponding amine to form the tetrahydroisoquinoline core.

Materials:

  • 1-((4-Ethoxycarbonyloxyphenyl)methyl)-6-methoxy-7-benzyloxy-3,4-dihydroisoquinoline

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (MeOH)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude dihydroisoquinoline from Stage 2 (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.[8]

  • Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude protected tetrahydroisoquinoline. This product can be purified by column chromatography if necessary.

Stage 4: Deprotection to Yield this compound

The final step involves the removal of the benzyl ether and the ethoxycarbonyl protecting groups to afford this compound. Catalytic transfer hydrogenation is an effective method for the simultaneous cleavage of both groups.[9][10]

Materials:

  • Protected tetrahydroisoquinoline from Stage 3

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolve the protected tetrahydroisoquinoline (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (10-20 mol%) to the solution.

  • Add ammonium formate (5.0-10.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Logical Relationships and Workflows

Synthesis_Workflow cluster_stage1 Stage 1: Amide Formation cluster_stage2 Stage 2: Bischler-Napieralski Cyclization cluster_stage3 Stage 3: Reduction cluster_stage4 Stage 4: Deprotection start 4-Benzyloxy-3-methoxyphenethylamine + (4-Ethoxycarbonyloxyphenyl)acetyl chloride amide N-(4-benzyloxy-3-methoxyphenethyl)-2- (4-ethoxycarbonyloxyphenyl)acetamide start->amide Et3N, DCM dhi 1-((4-Ethoxycarbonyloxyphenyl)methyl)-6-methoxy- 7-benzyloxy-3,4-dihydroisoquinoline amide->dhi POCl3, Toluene thi Protected Tetrahydroisoquinoline dhi->thi NaBH4, MeOH This compound This compound thi->this compound 10% Pd/C, HCO2NH4

Caption: Overall workflow for the four-stage synthesis of this compound.

Reaction Mechanism: Bischler-Napieralski Cyclization

BN_Mechanism cluster_step1 Step 1: Activation of Amide cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Rearomatization and Elimination Amide Amide Precursor Intermediate1 Iminium Phosphate Intermediate Amide->Intermediate1 + POCl3 POCl3 POCl3 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack DHI Dihydroisoquinoline Intermediate2->DHI - H+ - (HO)2PO2-

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Signaling Pathway: this compound as a nAChR Antagonist

nAChR_Antagonism cluster_receptor Neuronal Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open Activation Ion_Channel_Blocked Ion Channel Remains Closed nAChR->Ion_Channel_Blocked Inhibition ACh Acetylcholine (ACh) (Agonist) ACh->nAChR Binds This compound This compound (Antagonist) This compound->nAChR Binds and Blocks Downstream_Signaling Downstream Signaling Cascade (e.g., Ca2+ influx, PI3K/Akt pathway) Ion_Channel_Open->Downstream_Signaling No_Signaling Inhibition of Downstream Signaling Ion_Channel_Blocked->No_Signaling

Caption: this compound's antagonistic action on nicotinic acetylcholine receptors.[3][11]

Biosynthetic Pathway of Bisbenzylisoquinoline Alkaloids

Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Northis compound (S)-Northis compound Dopamine->Northis compound Northis compound synthase (NCS) This compound (S)-Coclaurine Northis compound->this compound 6-O-methyltransferase (6OMT) N_Methylthis compound (S)-N-Methylthis compound This compound->N_Methylthis compound This compound N-methyltransferase (CNMT) R_N_Methylthis compound (R)-N-Methylthis compound N_Methylthis compound->R_N_Methylthis compound Epimerase Bisbenzylisoquinolines Bisbenzylisoquinoline Alkaloids (e.g., Berbamunine) N_Methylthis compound->Bisbenzylisoquinolines CYP80A1 (Berbamunine synthase) R_N_Methylthis compound->Bisbenzylisoquinolines CYP80A1

Caption: Simplified biosynthetic pathway leading to bisbenzylisoquinoline alkaloids from this compound.

References

Application Notes and Protocols for Coclaurine Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental administration of coclaurine in mice, covering various routes of administration, behavioral analyses, and insights into potential signaling pathways. The information is intended to guide researchers in designing and executing studies to evaluate the pharmacological effects of this compound.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous (IV) Data not availableData not availableData not availableData not availableData not available100 (by definition)
Intraperitoneal (IP) Data not availableData not availableData not availableData not availableData not availableData not available
Oral Gavage (PO) Data not availableData not availableData not availableData not availableData not availableData not available
Intracerebroventricular 0.05 mg (50 µg)Data not availableData not availableData not availableData not availableData not available
Table 2: Dose-Response Data for this compound in Behavioral Tests in Mice
Behavioral TestAdministration RouteDose Range (mg/kg)Observed EffectReference/Methodology
Locomotor Activity Data not availableData not availableData not availableBased on general protocols for psychostimulant-induced locomotor activity[3][4][5][6].
Conditioned Place Preference Data not availableData not availableData not availableBased on general protocols for conditioned place preference[1][2][7].
Elevated Plus Maze Data not availableData not availableData not availableGeneral methodology for anxiety-like behavior assessment.

Note: Dose-response data for this compound in standard behavioral tests in mice are not well-documented in publicly available literature. The provided table suggests common behavioral assays that could be employed to characterize the effects of this compound. It is recommended to conduct dose-finding studies to establish a dose-response relationship for the desired behavioral outcome.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound

Objective: To administer this compound systemically via the intraperitoneal cavity for rapid absorption.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a solution containing DMSO, PEG300, and Tween 80 for less soluble compounds)

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol

  • Mouse restraint device (optional)

Procedure:

  • Preparation of this compound Solution: Dissolve this compound hydrochloride in the chosen sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The final injection volume should not exceed 10 mL/kg of body weight.

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck. The abdomen should be exposed and slightly tilted downwards.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate improper placement in an organ or blood vessel.

  • Administration: Inject the this compound solution slowly and steadily.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Protocol 2: Oral Gavage Administration of this compound

Objective: To deliver a precise oral dose of this compound directly into the stomach.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., water, 0.5% methylcellulose)

  • Flexible plastic or rigid metal gavage needle (20-22 gauge for adult mice)

  • 1 mL syringe

Procedure:

  • Preparation of this compound Suspension/Solution: Prepare the this compound formulation in the chosen vehicle.

  • Measurement of Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark this length on the gavage needle.

  • Animal Restraint: Firmly restrain the mouse by scruffing, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is at the predetermined depth, administer the this compound formulation slowly.

  • Post-administration Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: Intravenous (IV) Injection of this compound via the Tail Vein

Objective: To administer this compound directly into the systemic circulation for immediate bioavailability.

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline

  • 27-30 gauge needles

  • 1 mL insulin (B600854) syringes

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. The solution must be sterile and free of any particulates. The maximum bolus injection volume is 5 ml/kg.

  • Animal Preparation: Place the mouse in a restrainer to expose the tail. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Clean the tail with 70% ethanol. Insert the needle, bevel up, into the vein at a shallow angle.

  • Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.

  • Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding. Monitor the mouse for any adverse reactions.

Mandatory Visualizations

Signaling Pathways

EFHD2_Signaling_Pathway cluster_this compound This compound Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound FOXG1 FOXG1 This compound->FOXG1 Inhibits interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter Binds to EFHD2_transcription EFHD2 Transcription EFHD2_promoter->EFHD2_transcription Initiates EFHD2 EFHD2 EFHD2_transcription->EFHD2 Translates to NOX4 NOX4 EFHD2->NOX4 Activates ROS ROS NOX4->ROS Generates ABCC1 ABCC1 ROS->ABCC1 Activates Cisplatin_Efflux Cisplatin Efflux ABCC1->Cisplatin_Efflux Mediates

Dopamine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D1R D1 Receptor This compound->D1R Blocks D2R D2 Receptor This compound->D2R Blocks dopamine (B1211576) Dopamine dopamine->D1R Activates dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates downstream Downstream Effects PKA->downstream Phosphorylates targets

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_testing Behavioral Testing Phase cluster_analysis Post-Mortem Analysis Phase cluster_data Data Analysis & Interpretation drug_prep This compound Formulation (Vehicle Selection) dose_selection Dose Selection (Based on pilot studies) drug_prep->dose_selection animal_acclimation Animal Acclimation (Habituation to Handling) administration This compound Administration (IP, PO, or IV) animal_acclimation->administration dose_selection->administration behavioral_tests Behavioral Assays (e.g., Locomotor Activity, CPP) administration->behavioral_tests tissue_collection Tissue Collection (Brain, Blood) behavioral_tests->tissue_collection molecular_analysis Molecular Analysis (e.g., Western Blot, qPCR) tissue_collection->molecular_analysis data_analysis Statistical Analysis molecular_analysis->data_analysis interpretation Interpretation of Results data_analysis->interpretation

References

Application Notes and Protocols for Cell Culture-Based Assays to Determine Coclaurine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has emerged as a compound of interest in oncological research.[1][2] Preliminary studies indicate its potential as a cytotoxic agent against several cancer cell lines, including colorectal, breast, liver, and non-small cell lung carcinoma.[3][4] The cytotoxic effects of this compound appear to be mediated through distinct signaling pathways depending on the cancer type. In colorectal cancer, it has been shown to exert its effects through the Vitamin D Receptor (VDR), leading to apoptosis.[1] In non-small cell lung cancer, this compound enhances cisplatin (B142131) sensitivity by inhibiting EF-hand domain-containing protein D2 (EFHD2) and downregulating the EFHD2-related NOX4-ABCC1 signaling pathway.[1] This inhibition is mediated by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter.[1]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic properties of this compound in vitro. The assays described herein—MTT, Lactate (B86563) Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI)—are fundamental tools for quantifying cell viability, membrane integrity, and apoptosis, respectively.

Data Presentation: Summary of this compound Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound across various human cancer cell lines. This data is crucial for designing initial dose-response experiments.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma26.2[1]
A549Non-Small Cell Lung Carcinoma~2000[4]
H1299Non-Small Cell Lung Carcinoma~950[4]
MCF-7Breast AdenocarcinomaNot explicitly stated, but effective[3]
HepG2Hepatocellular CarcinomaNot explicitly stated, but effective[3]

Note: The IC50 values for A549 and H1299 cells are notably high, suggesting that this compound's primary utility in these lines may be as a chemosensitizer rather than a standalone cytotoxic agent.[4]

Experimental Protocols

General Considerations for Handling this compound
  • Solvent: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[5][6]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Store at -20°C for long-term stability.[2]

  • Working Solutions: Prepare fresh serial dilutions of this compound from the stock solution in complete cell culture medium for each experiment. It is critical to perform serial dilutions in DMSO before the final dilution into media to avoid precipitation.[5]

  • Vehicle Control: In all experiments, it is imperative to include a vehicle control group. This consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[7][8]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for formazan crystal formation.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11] This serves as a marker for cytotoxicity and loss of membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically includes a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add 50 µL of stop solution (if provided in the kit) to each well. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

  • Controls and Data Analysis:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with the kit).

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.

  • Staining: Adjust the cell concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis coclaurine_prep Prepare this compound Stock (in DMSO) treat_cells Treat with this compound & Vehicle Control coclaurine_prep->treat_cells cell_culture Maintain Cancer Cell Lines seed_cells Seed Cells in Plates cell_culture->seed_cells seed_cells->treat_cells mtt_add Add MTT Reagent treat_cells->mtt_add ldh_supernatant Collect Supernatant treat_cells->ldh_supernatant apoptosis_harvest Harvest Cells treat_cells->apoptosis_harvest mtt_incubate Incubate (2-4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read viability Calculate % Cell Viability mtt_read->viability ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read cytotoxicity Calculate % Cytotoxicity ldh_read->cytotoxicity apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Analyze by Flow Cytometry apoptosis_stain->apoptosis_analyze apoptosis_quadrants Quantify Apoptotic Populations apoptosis_analyze->apoptosis_quadrants

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound Signaling Pathway in Colorectal Cancer (HCT116)

G This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR Activates Bax Bax VDR->Bax Upregulates Bcl2 Bcl-2 VDR->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase3 Caspase-3 CytochromeC->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound-induced apoptosis via the VDR pathway.

This compound Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)

G This compound This compound FOXG1 FOXG1 This compound->FOXG1 Disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter Binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 Promotes transcription NOX4 NOX4 EFHD2->NOX4 Activates ROS ROS NOX4->ROS Generates ABCC1 ABCC1 ROS->ABCC1 Upregulates Cisplatin_efflux Cisplatin Efflux ABCC1->Cisplatin_efflux Mediates Chemosensitivity Cisplatin Chemosensitivity Cisplatin_efflux->Chemosensitivity

References

Determining Coclaurine's Effect on Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies to investigate the inhibitory effects of coclaurine, a naturally occurring benzylisoquinoline alkaloid, on various enzymes. This compound is a known antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) and has been shown to downregulate the expression of EF-hand domain-containing protein D2 (EFHD2). Its structural similarity to other known enzyme inhibitors suggests potential activity against enzymes such as acetylcholinesterase (AChE), tyrosinase, and monoamine oxidases (MAO).

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effect on specific biological targets. Further research is required to determine its inhibitory constants for other enzymes.

TargetLigandIC50 (µM)Assay System
human α4β2 nAChR(S)-Coclaurine49Xenopus oocytes expressing the receptor[1]
human α4β4 nAChR(S)-Coclaurine18Xenopus oocytes expressing the receptor[1]
Acetylcholinesterase (AChE)(S)-Coclaurine--
Tyrosinase(S)-Coclaurine--
Monoamine Oxidase-A (MAO-A)(S)-Coclaurine--
Monoamine Oxidase-B (MAO-B)(S)-Coclaurine--

I. Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Background: Given that this compound is an antagonist of nAChRs, investigating its direct effect on AChE, the enzyme responsible for acetylcholine degradation, is a logical step in understanding its impact on the cholinergic system.

Experimental Protocol: This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • (S)-Coclaurine

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (S)-Coclaurine in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay in 96-well plate:

    • Add 25 µL of each this compound dilution to the wells.

    • For the control (100% activity), add 25 µL of phosphate buffer.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each this compound concentration compared to the control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound Dilutions a1 Add this compound/Control to Plate p1->a1 p2 Prepare Enzyme (AChE) Solution a3 Add AChE & Pre-incubate p2->a3 p3 Prepare Substrate (ATCI) & DTNB a2 Add DTNB p3->a2 a4 Add ATCI to start reaction p3->a4 a1->a2 a2->a3 a3->a4 d1 Measure Absorbance at 412 nm a4->d1 d2 Calculate Reaction Rates d1->d2 d3 Determine % Inhibition d2->d3 d4 Calculate IC50 d3->d4

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

II. Tyrosinase Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Background: Many natural phenolic compounds exhibit tyrosinase inhibitory activity. Given this compound's phenolic structure, it is a candidate for tyrosinase inhibition.

Experimental Protocol: This protocol utilizes L-DOPA as a substrate and measures the formation of dopachrome.

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA) - Substrate

  • (S)-Coclaurine

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (S)-Coclaurine and Kojic acid in a suitable solvent and make serial dilutions in phosphate buffer.

    • Prepare tyrosinase solution in phosphate buffer.

    • Prepare L-DOPA solution in phosphate buffer.

  • Assay in 96-well plate:

    • Add 40 µL of each this compound/kojic acid dilution to the wells.

    • For the control (100% activity), add 40 µL of phosphate buffer.

    • Add 80 µL of tyrosinase solution to all wells.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 475 nm for at least 5 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value for this compound.

Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare this compound/Kojic Acid Dilutions a1 Add Inhibitor/Control to Plate p1->a1 p2 Prepare Enzyme (Tyrosinase) Solution a2 Add Tyrosinase & Pre-incubate p2->a2 p3 Prepare Substrate (L-DOPA) a3 Add L-DOPA to start reaction p3->a3 a1->a2 a2->a3 d1 Measure Absorbance at 475 nm a3->d1 d2 Calculate Reaction Rates d1->d2 d3 Determine % Inhibition d2->d3 d4 Calculate IC50 d3->d4

Caption: Workflow for the tyrosinase inhibition assay.

III. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

Objective: To determine if this compound inhibits the activity of MAO-A and MAO-B.

Background: The tetrahydroisoquinoline scaffold is present in several known MAO inhibitors. Therefore, assessing this compound's activity against both MAO isoforms is warranted.

Experimental Protocol: This is a fluorometric assay that measures the production of hydrogen peroxide from the MAO-catalyzed oxidation of a substrate.

Materials:

  • Human recombinant MAO-A and MAO-B

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • (S)-Coclaurine

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (B1681611) (MAO-B specific inhibitor)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, clorgyline, and selegiline and make serial dilutions.

    • Prepare MAO-A and MAO-B enzyme solutions.

    • Prepare a reaction mixture containing Amplex® Red, HRP, and p-tyramine in phosphate buffer.

  • Assay in 96-well plate:

    • Add 20 µL of each inhibitor dilution to separate wells for MAO-A and MAO-B.

    • Add 20 µL of the respective enzyme solution (MAO-A or MAO-B) to the wells.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the reaction mixture.

  • Measurement:

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase.

    • Determine the percentage of inhibition and calculate the IC50 values for this compound against both MAO-A and MAO-B.

Signaling Pathway of MAO Inhibition

MAO_Inhibition_Pathway cluster_pathway Monoamine Oxidase Catalysis and Inhibition Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO MAO-A / MAO-B Monoamine->MAO Substrate Aldehyde Aldehyde MAO->Aldehyde Product H2O2 H2O2 MAO->H2O2 By-product This compound This compound This compound->MAO Inhibition

Caption: this compound's potential inhibition of MAO enzymes.

IV. Determination of EFHD2 Expression Downregulation

Objective: To confirm and quantify the downregulation of EFHD2 protein and mRNA expression in response to this compound treatment in non-small cell lung cancer (NSCLC) cells.

Background: this compound has been identified as a key molecule responsible for the downregulation of EFHD2, leading to increased sensitivity of NSCLC cells to cisplatin. This effect is mediated by the disruption of the FOXG1 transcription factor's interaction with the EFHD2 promoter.

A. Western Blot Protocol for EFHD2 Protein Expression

Materials:

  • NSCLC cell lines (e.g., H1299, A549)

  • (S)-Coclaurine

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against EFHD2

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat NSCLC cells with various concentrations of this compound for 24-48 hours.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with the primary anti-EFHD2 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the EFHD2 signal to the loading control.

B. RT-qPCR Protocol for EFHD2 mRNA Expression

Materials:

  • NSCLC cell lines

  • (S)-Coclaurine

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for EFHD2 and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells as for the Western blot and extract total RNA.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for EFHD2 and the reference gene.

  • Data Analysis: Calculate the relative expression of EFHD2 mRNA using the ΔΔCt method, normalized to the reference gene.

Workflow for Determining EFHD2 Downregulation

EFHD2_Downregulation_Workflow cluster_protein Protein Level Analysis cluster_mrna mRNA Level Analysis start Treat NSCLC cells with this compound p1 Protein Extraction start->p1 m1 RNA Extraction start->m1 p2 Western Blot p1->p2 p3 Quantify EFHD2 Protein p2->p3 m2 RT-qPCR m1->m2 m3 Quantify EFHD2 mRNA m2->m3

Caption: Workflow for analyzing EFHD2 expression after this compound treatment.

References

Application Notes and Protocols for Molecular Docking of Coclaurine with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for conducting molecular docking studies of coclaurine with various protein targets. This compound, a benzylisoquinoline alkaloid found in several plant species, has garnered interest for its diverse pharmacological activities, including potential anticancer and neuroprotective effects.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the potential molecular mechanisms of this compound and in guiding further drug development efforts.

Introduction to this compound and its Potential Protein Targets

This compound (C17H19NO3) is a natural compound that has been investigated for its therapeutic potential.[1] Computational, or in silico, studies have become a cornerstone in the initial stages of drug discovery, allowing for the rapid screening of compounds against various protein targets. Molecular docking simulations, a key component of these studies, predict the binding affinity and interaction patterns between a ligand, such as this compound, and a protein.

Several studies have identified potential protein targets for this compound, implicating its involvement in various signaling pathways. These targets include:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial in cell proliferation, differentiation, and angiogenesis. Their dysregulation is often linked to cancer.

  • Serine/Threonine Kinases: AKT2 (Protein Kinase B beta) and TNIK (TRAF2 and NCK interacting kinase) are key components of intracellular signaling pathways, such as the PI3K/AKT pathway and Wnt signaling, which are involved in cell survival, growth, and proliferation.[2][3][4][5][6][7]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that play a critical role in neurotransmission. This compound has been shown to act as an antagonist at these receptors.[8]

  • This compound N-methyltransferase (CNMT): This enzyme is involved in the biosynthesis of benzylisoquinoline alkaloids. Understanding the interaction of this compound with CNMT can provide insights into its metabolic pathways.

Quantitative Data Summary

The following table summarizes the reported binding affinities and inhibitory concentrations of this compound with its protein targets from various in silico and in vitro studies.

Protein TargetLigandBinding Energy (kcal/mol)IC50 (µM)Docking SoftwareReference
TNIKThis compoundNot explicitly stated, but docked-iGEMDOCK, AutoDock Vina[9][10]
VEGFRThis compoundNot explicitly stated, but docked-iGEMDOCK, AutoDock Vina[9][10]
EGFRThis compoundNot explicitly stated, but docked-iGEMDOCK, AutoDock Vina[9][10]
AKT2This compoundNot explicitly stated, but docked-iGEMDOCK, AutoDock Vina[9][10]
nAChR (human α4β2)This compound-49Not Applicable (Experimental)[8]
nAChR (human α4β4)This compound-18Not Applicable (Experimental)[8]
CNMT(S)-Coclaurine-19.39-ICM PRO Molsoft[5]
CNMT(R)-Coclaurine-9.98-ICM PRO Molsoft[5]

Experimental Protocols: Molecular Docking of this compound

This section provides a generalized protocol for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking program.

Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-ligands, and ions, unless they are known to be critical for the interaction.

    • If the protein has missing residues or loops, these should be modeled using software like Modeller or SWISS-MODEL.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms.

  • Convert to PDBQT format: Use AutoDock Tools (ADT) to convert the prepared PDB file into the PDBQT format, which includes charge and atom type information required by AutoDock Vina.

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or ZINC, or drawn using chemical drawing software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Define Torsion Angles: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Use ADT to convert the prepared ligand file into the PDBQT format.

Grid Box Generation
  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the position of a co-crystallized ligand in the PDB structure or through binding site prediction tools.

  • Set Grid Parameters: Using ADT, define a 3D grid box that encompasses the entire binding site. The size and center of the grid box are crucial parameters that will define the search space for the docking simulation.

Running the Docking Simulation with AutoDock Vina
  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

    This command will generate an output file containing the docked poses of this compound ranked by their binding affinities (in kcal/mol) and a log file with details of the simulation.

Analysis of Docking Results
  • Visualize Docked Poses: Use molecular visualization software like PyMOL or Chimera to view the predicted binding modes of this compound within the protein's active site.

  • Analyze Interactions: Examine the interactions between this compound and the protein residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the key residues responsible for binding.

  • Evaluate Binding Affinity: The binding energy values provided by AutoDock Vina give an estimate of the binding affinity. Lower (more negative) values indicate a more favorable binding interaction.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Preparation Protein Preparation Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Pose Visualization Pose Visualization Molecular Docking->Pose Visualization Interaction Analysis Interaction Analysis Pose Visualization->Interaction Analysis

Molecular Docking Workflow
Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on its identified protein targets.

G EGF/VEGF EGF/VEGF EGFR/VEGFR EGFR/VEGFR EGF/VEGF->EGFR/VEGFR PI3K PI3K EGFR/VEGFR->PI3K This compound This compound This compound->EGFR/VEGFR AKT2 AKT2 This compound->AKT2 PI3K->AKT2 Cell Survival/Proliferation Cell Survival/Proliferation AKT2->Cell Survival/Proliferation G Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b b-catenin b-catenin GSK3b->b-catenin Gene Transcription Gene Transcription b-catenin->Gene Transcription TNIK TNIK TNIK->Gene Transcription This compound This compound This compound->TNIK G Acetylcholine Acetylcholine nAChR nAChR Acetylcholine->nAChR Ion Influx Ion Influx nAChR->Ion Influx This compound This compound This compound->nAChR Downstream Signaling Downstream Signaling Ion Influx->Downstream Signaling

References

Techniques for Measuring Coclaurine's Antioxidant Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a molecule with the ability to mitigate oxidative stress, this compound is a promising candidate for further investigation in the context of diseases associated with reactive oxygen species (ROS). This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound. It is intended to serve as a comprehensive resource for researchers in pharmacology, drug discovery, and related fields.

The following sections detail common in vitro assays for measuring antioxidant capacity, including the DPPH, ABTS, FRAP, and ORAC assays. Additionally, this document outlines the known signaling pathways influenced by this compound, providing a molecular context for its antioxidant and cytoprotective effects.

Data Presentation: Quantitative Antioxidant Activity of this compound and Related Alkaloids

While specific quantitative data for this compound across all standard antioxidant assays is limited in the publicly available literature, the following tables summarize the existing data for this compound and provide comparative values for other structurally related and well-studied benzylisoquinoline alkaloids. This comparative approach allows for an estimation of this compound's relative antioxidant potential.

Table 1: IC50 Values for Antioxidant Activity of this compound

CompoundAssayIC50 (µM)Source
(+/-)-CoclaurineBrain Homogenate Autoxidation131.7[1]
(+/-)-CoclaurineAAP-induced Lysozyme Inactivation10[1]

Note: The brain homogenate autoxidation model assesses the inhibition of lipid peroxidation.

Table 2: Comparative Antioxidant Activity of Benzylisoquinoline Alkaloids

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (µmol Fe(II)/g)ORAC (µmol TE/g)
Berberine45.38.9Not ReportedNot Reported
Cepharanthine>100>100Not ReportedNot Reported
Fangchinoline (B191232)>100>100Not ReportedNot Reported
Reference Standards
Ascorbic Acid~5~2HighHigh
Trolox~10~5HighHigh

Note: Data for berberine, cepharanthine, and fangchinoline are included to provide a comparative context within the same alkaloid class. The antioxidant activity can vary significantly based on the specific assay and experimental conditions.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cellular survival, proliferation, and response to oxidative stress.

PI3K/Akt Signaling Pathway

This compound has been identified as an upregulator of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. By activating this pathway, this compound may enhance cellular resilience against oxidative damage.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival Promotes This compound This compound This compound->PI3K Upregulates

PI3K/Akt Signaling Pathway Upregulation by this compound.
EFHD2/NOX4/ROS/ABCC1 Signaling Pathway

This compound has been demonstrated to downregulate the EFHD2/NOX4/ROS/ABCC1 signaling pathway. EFHD2 activates NADPH oxidase 4 (NOX4), leading to an increase in intracellular reactive oxygen species (ROS). This, in turn, upregulates the ATP-binding cassette subfamily C member 1 (ABCC1), a multidrug resistance protein. By inhibiting this pathway, this compound can reduce oxidative stress and potentially reverse multidrug resistance.[2]

NOX4_Pathway cluster_this compound cluster_pathway EFHD2/NOX4/ROS/ABCC1 Pathway This compound This compound EFHD2 EFHD2 This compound->EFHD2 NOX4 NOX4 EFHD2->NOX4 Activates ROS ROS NOX4->ROS Generates ABCC1 ABCC1 ROS->ABCC1 Upregulates Drug_Efflux Drug Efflux ABCC1->Drug_Efflux Promotes

Inhibition of the EFHD2/NOX4/ROS/ABCC1 Pathway by this compound.

Experimental Protocols

The following are detailed protocols for commonly used antioxidant activity assays. When testing this compound, it is recommended to perform a dose-response study to determine the optimal concentration range.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (95%)

  • This compound

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol or ethanol to obtain a 0.06 mM solution. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or an appropriate solvent.

    • Prepare a series of dilutions of the this compound stock solution to obtain final concentrations ranging from, for example, 1 to 500 µg/mL.

    • Prepare a similar series of dilutions for the positive control (ascorbic acid or Trolox).

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) instead of the sample.

    • For the control, add 100 µL of the sample solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow prep_dpph Prepare 0.06 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution (1:1 ratio in 96-well plate) prep_dpph->mix prep_samples Prepare this compound & Standard Dilutions prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution in PBS.

    • Prepare a similar series of dilutions for the Trolox standard.

  • Assay Procedure:

    • To each well of a 96-well plate, add 20 µL of the sample or standard solution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

ABTS_Workflow prep_abts Prepare ABTS•+ Radical Solution mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate prep_abts->mix prep_samples Prepare this compound & Standard Dilutions prep_samples->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & TEAC Value measure->calculate FRAP_Workflow prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_frap->mix prep_samples Prepare this compound & Standard Dilutions prep_samples->mix incubate Incubate (30 min, 37°C) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (Fe(II) or Trolox Equivalents) measure->calculate ORAC_Workflow prep_reagents Prepare Fluorescein & AAPH Solutions mix Add Sample/Standard & Fluorescein to black 96-well plate prep_reagents->mix prep_samples Prepare this compound & Standard Dilutions prep_samples->mix pre_incubate Pre-incubate (15 min, 37°C) mix->pre_incubate initiate_read Add AAPH & Begin Kinetic Fluorescence Reading pre_incubate->initiate_read calculate Calculate Net AUC & ORAC Value (Trolox Equivalents) initiate_read->calculate

References

Application Notes and Protocols for In Vivo Studies of Coclaurine Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine is a benzylisoquinoline alkaloid found in various plant species, including Nelumbo nucifera and Annona squamosa. While it has been investigated for various pharmacological activities, comprehensive in vivo studies on its bioavailability and pharmacokinetics are notably scarce in publicly available literature. These application notes provide a detailed framework and protocols for conducting such studies, drawing upon established methodologies for analogous compounds, particularly other benzylisoquinoline alkaloids. The provided protocols and data are intended to serve as a robust starting point for the investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Disclaimer: Due to the limited direct experimental data on this compound pharmacokinetics, the quantitative data presented in the tables are hypothetical and extrapolated from studies on structurally related alkaloids, such as magnoflorine, to provide a representative example. Researchers should generate their own experimental data for accurate assessment.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters that are essential to determine in in vivo studies of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous (IV) Administration (10 mg/kg)

ParameterSymbolUnitValue (Mean ± SD)Description
Area Under the Curve (0 to ∞)AUC₀-∞ng·h/mL1500 ± 250Total drug exposure over time.
Half-lifet₁/₂h3.5 ± 0.8Time for plasma concentration to reduce by half.
Volume of DistributionVdL/kg12.0 ± 2.5Apparent volume into which the drug distributes.
ClearanceCLL/h/kg0.8 ± 0.15Volume of plasma cleared of the drug per unit time.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral (PO) Administration (50 mg/kg)

ParameterSymbolUnitValue (Mean ± SD)Description
Maximum Plasma ConcentrationCmaxng/mL450 ± 90Highest observed plasma concentration.
Time to Maximum ConcentrationTmaxh1.0 ± 0.3Time to reach Cmax.
Area Under the Curve (0 to t)AUC₀-tng·h/mL2500 ± 400Total drug exposure up to the last measurement.
Area Under the Curve (0 to ∞)AUC₀-∞ng·h/mL2700 ± 450Total drug exposure over time.
Half-lifet₁/₂h4.0 ± 0.9Time for plasma concentration to reduce by half.
Oral BioavailabilityF%~36Fraction of the oral dose that reaches systemic circulation.

Experimental Protocols

I. Animal Model and Dosing

A. Animal Selection:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 200-250 g).

  • Acclimatization: House animals for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

B. Formulation Preparation:

  • Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for intravenous administration, such as a mixture of saline, polyethylene (B3416737) glycol 400 (PEG400), and ethanol (B145695) (e.g., 70:20:10 v/v/v). The final concentration should be such that the required dose can be administered in a volume of 1-2 mL/kg.

  • Oral (PO) Formulation: Suspend this compound in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution for oral gavage.

C. Dosing:

  • Intravenous Administration: Administer the this compound formulation via the tail vein at a dose of 10 mg/kg.

  • Oral Administration: Administer the this compound suspension by oral gavage at a dose of 50 mg/kg.

II. Sample Collection

A. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the jugular vein or retro-orbital plexus at the following time points:

    • IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO Administration: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

III. Bioanalytical Method: UPLC-MS/MS for this compound Quantification

A. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (IS), such as a structurally similar alkaloid not present in the sample (e.g., tetrahydropalmatine).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

B. UPLC-MS/MS Conditions (Representative):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • This compound: To be determined by direct infusion of a standard solution (e.g., monitor the transition from the protonated parent ion [M+H]⁺ to a characteristic product ion).

    • Internal Standard: To be determined similarly.

C. Method Validation:

  • Validate the bioanalytical method for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines (e.g., FDA or EMA).

IV. Pharmacokinetic Analysis
  • Calculate the pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

  • Determine Cmax and Tmax directly from the plasma concentration-time data.

  • Calculate AUC using the linear trapezoidal rule.

  • Calculate oral bioavailability (F%) using the formula: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Visualizations

Experimental_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Bioanalytical Phase cluster_PK Pharmacokinetic Analysis Animal_Model Sprague-Dawley Rats IV_Dose Intravenous (IV) Dosing (10 mg/kg) Animal_Model->IV_Dose Random Allocation PO_Dose Oral (PO) Dosing (50 mg/kg) Animal_Model->PO_Dose Random Allocation Blood_Collection Serial Blood Sampling (0-24h) IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis (Quantification of this compound) Sample_Prep->UPLC_MSMS PK_Analysis Non-Compartmental Analysis UPLC_MSMS->PK_Analysis PK_Parameters Determination of Cmax, Tmax, AUC, t1/2, F% PK_Analysis->PK_Parameters

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Bioanalytical_Method Plasma_Sample Rat Plasma Sample (50 µL) Add_IS_ACN Add Internal Standard in Acetonitrile (150 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject

Application Notes and Protocols for Colorimetric Assay of Coclaurine N-methyltransferase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine N-methyltransferase (CNMT) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse group of plant secondary metabolites. Many BIAs, such as morphine and codeine, have significant pharmacological applications. CNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the nitrogen atom of this compound, producing N-methylthis compound and S-adenosyl-L-homocysteine (SAH).[1][2][3] The development of robust and efficient assays for CNMT activity is crucial for drug discovery, enzyme characterization, and metabolic engineering efforts aimed at producing valuable BIAs.[4] This document provides a detailed protocol for a continuous, colorimetric assay for CNMT activity.

Assay Principle

The colorimetric assay for this compound N-methyltransferase (CNMT) activity is based on a coupled-enzyme system. The primary reaction catalyzed by CNMT produces S-adenosyl-L-homocysteine (SAH) as a byproduct of the N-methylation of this compound. In a secondary reaction, S-adenosylhomocysteine hydrolase (SAHH) is used to hydrolyze SAH into adenosine (B11128) and L-homocysteine (HCY).[4][5][6] The free thiol group of the generated L-homocysteine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which results in the production of 2-nitro-5-thiobenzoate (TNB²⁻). This product has a distinct yellow color and can be quantified by measuring the increase in absorbance at 412 nm.[5][6] The rate of TNB²⁻ formation is directly proportional to the CNMT activity.

An alternative commercially available colorimetric assay for methyltransferases involves an enzyme-coupled system where the generated SAH is converted to S-ribosylhomocysteine and adenine (B156593). The adenine is then converted to hypoxanthine, which in turn is converted to urate and hydrogen peroxide (H₂O₂). The H₂O₂ is then measured colorimetrically.[7]

Materials and Reagents

  • Enzymes:

    • Purified this compound N-methyltransferase (CNMT)

    • S-adenosylhomocysteine hydrolase (SAHH)

  • Substrates:

    • (S)-Coclaurine

    • S-Adenosyl-L-methionine (SAM)

  • Reagents:

    • Potassium phosphate (B84403) buffer (pH 8.0)

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

    • Tris-HCl buffer

    • NaCl

    • Glycerol

  • Equipment:

    • Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 412 nm

    • 96-well microplates (for plate reader assays)

    • Incubator

    • Pipettes and tips

    • Reagent reservoirs

Experimental Protocols

Reagent Preparation
  • CNMT Enzyme Stock Solution: Prepare a stock solution of purified CNMT in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol). The final concentration should be determined based on enzyme activity.

  • SAHH Enzyme Stock Solution: Prepare a stock solution of SAHH in a suitable buffer.

  • (S)-Coclaurine Stock Solution: Prepare a stock solution of (S)-Coclaurine in an appropriate solvent (e.g., DMSO or ethanol) and then dilute in assay buffer.

  • SAM Stock Solution: Prepare a fresh stock solution of S-Adenosyl-L-methionine in water or a slightly acidic buffer.

  • DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer (e.g., 50 mM potassium phosphate, pH 8.0). Store protected from light.

  • Assay Buffer: 50 mM Potassium Phosphate, pH 8.0.

Assay Procedure
  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, SAHH, and DTNB. The final concentrations in the reaction well should be optimized, but a starting point is:

    • 50 mM Potassium Phosphate Buffer (pH 8.0)

    • 1 unit/mL SAHH

    • 0.5 mM DTNB

  • Substrate Addition: Add (S)-Coclaurine to the master mix to the desired final concentration.

  • Enzyme Addition: Add the CNMT enzyme solution to the reaction mixture.

  • Initiation of Reaction: Initiate the reaction by adding SAM. The final volume of the reaction should be consistent for all wells (e.g., 200 µL for a 96-well plate).

  • Incubation and Measurement: Immediately start monitoring the increase in absorbance at 412 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes). Readings should be taken at regular intervals (e.g., every 30 seconds).

  • Controls:

    • No CNMT control: A reaction mixture without the CNMT enzyme to measure the background rate of non-enzymatic reactions.

    • No (S)-Coclaurine control: A reaction mixture without the substrate to ensure the observed activity is substrate-dependent.

    • No SAM control: A reaction mixture without the methyl donor.

Data Analysis

  • Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs₄₁₂/min).

  • Convert absorbance to concentration: Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of TNB²⁻ formation. The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • Rate (µmol/min) = (ΔAbs₄₁₂/min) / (ε * path length) * 10⁶ * reaction volume (L)

  • Determine Enzyme Activity: Express the CNMT activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

  • Kinetic Analysis: To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Data Presentation

EnzymeSubstrateKM (µM)kcat (min⁻¹)kcat/KM (min⁻¹µM⁻¹)Reference
Coptis japonica CNMTNorreticuline380--[1]
Coptis japonica CNMTSAM650--[1]
Coptis japonica CNMT (Wild-type)Heliptamine311 ± 1835.9 ± 0.60.120 ± 0.0073[4]
Coptis japonica CNMT (Wild-type)Northis compound265 ± 3131.9 ± 1.10.120 ± 0.014[4]

Visualizations

CNMT_Signaling_Pathway cluster_CNMT_reaction Primary Reaction SAM S-Adenosyl- L-methionine (SAM) CNMT This compound N-methyltransferase (CNMT) SAM->CNMT This compound (S)-Coclaurine This compound->CNMT N_Methylthis compound (S)-N-Methylthis compound CNMT->N_Methylthis compound Product SAH S-Adenosyl- L-homocysteine (SAH) CNMT->SAH Byproduct

Caption: Enzymatic reaction catalyzed by this compound N-methyltransferase.

Colorimetric_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_detection Colorimetric Detection CNMT_reaction 1. CNMT Reaction: (S)-Coclaurine + SAM -> (S)-N-Methylthis compound + SAH SAHH_reaction 2. SAHH Reaction: SAH -> Adenosine + L-Homocysteine (HCY) CNMT_reaction->SAHH_reaction SAH DTNB_reaction 3. DTNB Reaction: L-Homocysteine + DTNB -> TNB²⁻ (Yellow) SAHH_reaction->DTNB_reaction HCY Measurement 4. Measure Absorbance at 412 nm DTNB_reaction->Measurement

Caption: Workflow of the coupled-enzyme colorimetric assay for CNMT activity.

References

Application Note: Identification and Quantification of Impurities in Synthetic Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a benzylisoquinoline alkaloid, is a key intermediate in the biosynthesis of a wide range of pharmacologically important alkaloids and is also investigated for its own therapeutic potential.[1][2][3] The purity of synthetic this compound is critical for its use in research and drug development, as impurities can significantly impact its biological activity, toxicity, and stability. This application note provides a comprehensive overview of the methods for identifying and quantifying impurities in synthetic this compound, in line with regulatory expectations for drug substance characterization.

The typical specification for this compound intended for research and pharmaceutical development requires an assay of 98.0% or greater by High-Performance Liquid Chromatography (HPLC), with total related alkaloid impurities not exceeding 2.0%.[4] Common impurities include structurally related alkaloids such as N-methylthis compound, northis compound, and reticuline.[4] Other potential impurities can arise from the synthetic route, including unreacted starting materials, byproducts of side reactions, and residual solvents.

This document outlines detailed protocols for the identification and quantification of these impurities using state-of-the-art analytical techniques, including HPLC with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it provides guidance on the structural elucidation of unknown impurities using Nuclear Magnetic Resonance (NMR) spectroscopy.

Common Impurities in Synthetic this compound

Impurities in synthetic this compound can be broadly categorized as follows:

  • Process-Related Impurities: These are substances that are formed during the synthesis of this compound. They can include:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like dopamine, 4-hydroxyphenylacetaldehyde, or their protected derivatives.

    • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

    • Byproducts: Side reactions occurring during the synthesis can generate structurally related impurities. For instance, in a Pictet-Spengler based synthesis, variations in cyclization or subsequent reactions can lead to isomeric or related alkaloid structures.

  • Degradation Products: this compound may degrade under certain storage conditions (e.g., exposure to light, heat, or oxygen), leading to the formation of degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. Their levels are typically controlled according to ICH guidelines.[4][5]

A summary of common and potential impurities in synthetic this compound is presented in Table 1.

Table 1: Common and Potential Impurities in Synthetic this compound

Impurity NameTypical Upper Limit (%)Potential OriginAnalytical Techniques for Identification & Quantification
N-Methylthis compound≤ 0.5Process-related (over-methylation), BiosyntheticHPLC-UV, LC-MS/MS
Northis compound≤ 0.5Process-related (incomplete methylation), Biosynthetic precursorHPLC-UV, LC-MS/MS
Reticuline≤ 0.5Process-related (hydroxylation and methylation variations)HPLC-UV, LC-MS/MS
Other Tetrahydroisoquinoline Alkaloids≤ 1.0Process-related byproductsHPLC-UV, LC-MS/MS, GC-MS
Unreacted Starting MaterialsVariableIncomplete reactionHPLC-UV, GC-MS
Residual SolventsPer ICH Q3CManufacturing ProcessGC-MS (Headspace)

Data sourced from publicly available information on this compound impurities.[4]

Analytical Methods and Protocols

A multi-faceted analytical approach is essential for the comprehensive impurity profiling of synthetic this compound. The following sections provide detailed protocols for the recommended analytical techniques.

Logical Workflow for Impurity Identification and Quantification

Impurity_Analysis_Workflow cluster_0 Initial Screening & Quantification cluster_1 Confirmation & Identification cluster_2 Volatile Impurities cluster_3 Structure Elucidation of Unknowns HPLC_UV HPLC-UV Analysis LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Confirm Knowns & Identify Tentative Unknowns NMR NMR Spectroscopy (1D & 2D) LC_MS->NMR Isolate & Elucidate Unknown Impurities GC_MS GC-MS Analysis (Residual Solvents) Sample Synthetic This compound Sample Sample->HPLC_UV Primary Analysis Sample->GC_MS Analyze for Residual Solvents HPLC_UV_Workflow cluster_0 Sample & Standard Preparation cluster_1 HPLC-UV Analysis cluster_2 Data Analysis Prep_Sample Dissolve & Dilute This compound Sample Injection Inject into HPLC System Prep_Sample->Injection Prep_Standard Prepare this compound & Impurity Standards Prep_Standard->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantify Impurities (External Standard Method) Integration->Quantification

References

UPLC-MS/MS for High-Throughput Profiling of Phytochemicals Including Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The profiling and quantification of phytochemicals in plant extracts, dietary supplements, and pharmaceutical formulations are critical for quality control, efficacy assessment, and drug development. Coclaurine, a key benzylisoquinoline alkaloid, serves as a central precursor in the biosynthesis of numerous pharmacologically important compounds, including morphine, codeine, and berberine. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive, selective, and rapid analytical solution for the comprehensive analysis of complex phytochemical mixtures. This application note provides a detailed protocol for the extraction and UPLC-MS/MS analysis of phytochemicals from a plant matrix, with a specific focus on the quantification of this compound.

Materials and Methods

Sample Preparation: Solid-Liquid Extraction

A robust and efficient extraction of this compound and related alkaloids from a plant matrix is paramount for accurate quantification. The following protocol is based on established methods for the extraction of benzylisoquinoline alkaloids from plant materials.[1][2]

Reagents and Materials:

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS grade)

  • Plant Material (e.g., dried and powdered leaves, roots, or stems)

  • Vortex Mixer

  • Ultrasonic Bath

  • Centrifuge

  • Syringe Filters (0.22 µm, PTFE or Nylon)

  • Autosampler Vials

Protocol:

  • Weigh approximately 100 mg of the homogenized, dried plant powder into a 15 mL centrifuge tube.

  • Add 10 mL of 75% methanol in water (v/v). For enhanced extraction efficiency of alkaloids, the solvent can be acidified with 0.1% formic acid.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 9000 rpm for 5 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean tube.

  • For exhaustive extraction, the pellet can be re-extracted with an additional 10 mL of the extraction solvent, and the supernatants combined.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC autosampler vial.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation and target analytes. The parameters are based on typical conditions for the analysis of benzylisoquinoline and other alkaloids.[1][3][4]

Table 1: UPLC Parameters

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Elution 0-1 min, 5% B; 1-8 min, 5-95% B; 8-9 min, 95% B; 9-10 min, 95-5% B; 10-12 min, 5% B

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Source Temperature 120 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound286.1178.10.053015
137.10.053025

Note: The MRM transitions for this compound are proposed based on its molecular weight and common fragmentation patterns of benzylisoquinoline alkaloids. The precursor ion [M+H]⁺ for this compound is m/z 286.1. The product ions are characteristic fragments. These parameters should be optimized for the specific instrument being used.

Results and Discussion

Quantitative Performance

A validated UPLC-MS/MS method for the quantification of this compound should demonstrate excellent linearity, sensitivity, accuracy, and precision. While a specific validated method for this compound providing a full set of quantitative data was not identified in the literature search, the following table summarizes typical performance characteristics for the quantitative analysis of related alkaloids using UPLC-MS/MS.[4][5]

Table 4: Representative Quantitative Validation Parameters for Alkaloid Analysis

ParameterTypical Performance
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (RSD%) Intra-day: < 5%, Inter-day: < 10%

These ranges are indicative of the expected performance for a well-optimized UPLC-MS/MS method for the quantification of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plant_material Plant Material (100 mg) add_solvent Add 10 mL 75% Methanol plant_material->add_solvent vortex Vortex (1 min) add_solvent->vortex sonicate Ultrasonic Bath (30 min) vortex->sonicate centrifuge Centrifuge (9000 rpm, 5 min) sonicate->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm Syringe Filter) supernatant->filter uplc_injection Inject 2 µL into UPLC System filter->uplc_injection separation Chromatographic Separation (BEH C18 Column) uplc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: Experimental Workflow for UPLC-MS/MS Analysis of this compound.

coclaurine_biosynthesis tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa northis compound (S)-Northis compound dopamine->northis compound Northis compound Synthase (NCS) four_hpaa->northis compound This compound (S)-Coclaurine northis compound->this compound 6-O-Methyltransferase (6OMT) n_methylthis compound (S)-N-Methylthis compound This compound->n_methylthis compound This compound-N-Methyltransferase (CNMT) bia_synthesis Further Benzylisoquinoline Alkaloid Biosynthesis n_methylthis compound->bia_synthesis

Caption: Biosynthetic Pathway of this compound.

Conclusion

The described UPLC-MS/MS method provides a robust and sensitive platform for the profiling and quantification of this compound and other phytochemicals in plant-derived samples. The detailed sample preparation protocol and optimized instrumental conditions enable reliable and high-throughput analysis, which is essential for natural product research, quality control of herbal medicines, and the development of new therapeutic agents. The provided workflow and biosynthetic pathway diagrams offer a clear visual representation of the experimental process and the biochemical context of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Coclaurine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of coclaurine in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C, where it can remain stable for several years.[1][2][3] Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -80°C and are generally stable for up to one year under these conditions.[1] It is strongly recommended to prepare fresh aqueous solutions for each experiment due to their inherent instability.[4]

Q2: My aqueous solution of this compound has changed color (e.g., turned yellowish or brown). What does this indicate?

A2: Color change in solutions containing phenolic compounds like this compound is often an indication of oxidative degradation. The phenolic hydroxyl groups in the this compound structure are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored quinone-type products.

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: this compound is soluble in solvents such as DMSO, acetone, and chloroform.[2][5] DMSO is a common choice for creating a concentrated stock solution.[1] For experiments requiring an aqueous medium, the stock solution can then be diluted to the final concentration. Note that the hydrochloride salt form of this compound generally offers better water solubility and stability.[6]

Q4: How does pH affect the stability of this compound in an aqueous solution?

A4: While specific data for this compound is limited, the stability of many pharmaceuticals is pH-dependent.[7] For compounds with phenolic groups, oxidation can be more prevalent at neutral or slightly basic pH levels.[7] It is crucial to control the pH of your aqueous solution with a suitable buffer system to minimize degradation.

Troubleshooting Guide

Problem 1: Rapid loss of this compound potency in my aqueous experimental buffer.

  • Question: I observe a significant decrease in the concentration of this compound shortly after preparing my aqueous solution. How can I prevent this?

  • Answer: This issue is likely due to chemical degradation, probably oxidation. Consider the following troubleshooting steps:

    • Deoxygenate your buffer: Before adding this compound, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen, a key contributor to oxidation.

    • Incorporate an antioxidant: Add a suitable antioxidant to your buffer. Common choices for pharmaceutical formulations include ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT).[8] The appropriate antioxidant and its concentration should be determined empirically for your specific experimental system.

    • Use a chelating agent: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) can sequester these ions and improve stability.

    • Control the pH: Maintain the pH of your solution within a range that minimizes degradation. This may require testing a series of buffers to find the optimal pH for this compound stability. For many compounds, a slightly acidic pH can slow down oxidation.

    • Protect from light: Prepare and store your solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

Problem 2: Poor solubility or precipitation of this compound in my aqueous buffer.

  • Question: When I dilute my this compound stock solution into my aqueous buffer, it becomes cloudy or a precipitate forms. What should I do?

  • Answer: This is likely due to the low aqueous solubility of the free base form of this compound.

    • Check the final solvent concentration: Ensure that the percentage of the organic solvent (e.g., DMSO) from your stock solution is low enough in the final aqueous solution to not cause precipitation on its own, but high enough to aid in solubility.

    • Adjust the pH: The solubility of compounds with ionizable groups is highly dependent on pH. Try adjusting the pH of your aqueous buffer. For a compound like this compound, which has a basic nitrogen atom, lowering the pH to form a protonated salt may increase its aqueous solubility.

    • Consider the hydrochloride salt: If possible, use the hydrochloride salt of this compound, as it is expected to have greater aqueous solubility and stability.[6]

Data Presentation

Table 1: Hypothetical Stability of this compound (100 µM) in Aqueous Buffer at 25°C

Condition% Remaining this compound after 8 hoursObservations
pH 5.0 Phosphate (B84403) Buffer92%Clear, colorless solution
pH 7.4 Phosphate Buffer75%Slight yellowing of solution
pH 7.4 PB + 1 mM Ascorbic Acid95%Clear, colorless solution
pH 7.4 PB + 0.1 mM EDTA88%Clear, very faint yellow
pH 9.0 Carbonate Buffer55%Noticeable yellow/brown color

Experimental Protocols

Protocol 1: General Procedure for Testing this compound Stability in an Aqueous Buffer

This protocol outlines a method to assess the stability of this compound under various buffer conditions using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound powder and dissolve it in 10 mL of HPLC-grade DMSO to prepare a concentrated stock solution.

    • Store this stock solution at -80°C in an amber vial.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffers (e.g., phosphate buffer at pH 5.0, 7.4, and carbonate buffer at pH 9.0).

    • For each buffer, prepare solutions with and without potential stabilizers (e.g., 1 mM ascorbic acid, 0.1 mM EDTA).

    • Spike the this compound stock solution into each buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples (e.g., <0.5%).

  • Incubation:

    • Divide each test solution into aliquots in amber HPLC vials.

    • Store the vials under controlled conditions (e.g., 25°C). Protect from light.

  • Sample Analysis by HPLC:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each condition for analysis.

    • Analyze the concentration of this compound using a validated stability-indicating HPLC method. An example of HPLC conditions could be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 227 nm.[2]

    • The method should be able to separate the intact this compound peak from any degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key concepts related to this compound stability.

cluster_0 Plausible Oxidative Degradation Pathway This compound This compound (Phenolic Compound) Ortho_Quinone Ortho-Quinone Intermediate This compound->Ortho_Quinone Oxidation [O2, Metal Ions, Light] Polymerized_Products Polymerized Degradation Products (Colored) Ortho_Quinone->Polymerized_Products Further Reactions

Caption: Plausible oxidative degradation pathway for this compound.

cluster_1 Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., color change, loss of potency) Check_pH Is the pH of the aqueous solution controlled? Start->Check_pH Check_O2 Is the solution protected from oxygen? Check_pH->Check_O2 Yes Implement_Buffer Implement a suitable buffer system. Check_pH->Implement_Buffer No Check_Light Is the solution protected from light? Check_O2->Check_Light Yes Implement_Inert Deoxygenate buffer (e.g., N2 sparging). Check_O2->Implement_Inert No Check_Metals Are trace metal ions a potential issue? Check_Light->Check_Metals Yes Implement_Amber Use amber vials or protect from light. Check_Light->Implement_Amber No Implement_Chelator Add a chelating agent (e.g., EDTA). Check_Metals->Implement_Chelator No End Stability Improved Check_Metals->End Yes Implement_Buffer->Check_O2 Implement_Antioxidant Add an antioxidant (e.g., Ascorbic Acid). Implement_Inert->Implement_Antioxidant Implement_Antioxidant->Check_Light Implement_Amber->Check_Metals Implement_Chelator->End

Caption: Workflow for troubleshooting this compound instability.

References

Coclaurine light and moisture sensitivity issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the handling, storage, and troubleshooting of experiments involving coclaurine, with a focus on its sensitivity to light and moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its stability issues important?

This compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with a wide range of pharmacological activities. It serves as a crucial intermediate in the biosynthesis of other important alkaloids.[1] Due to its chemical structure, this compound is susceptible to degradation by light and moisture, which can lead to a loss of biological activity, the formation of unknown impurities, and inconsistent experimental results. Understanding and mitigating these stability issues is critical for obtaining reliable and reproducible data in research and drug development.

Q2: How should I properly store this compound powder and solutions?

To ensure the long-term stability of this compound, adhere to the following storage recommendations:

FormStorage TemperatureContainerAdditional Notes
Solid Powder -20°CTightly sealed, amber glass vialFor extended storage, consider placing the vial inside a desiccator to minimize moisture exposure.
Stock Solutions -20°C or -80°CTightly sealed, amber glass vials or cryovials wrapped in aluminum foilPrepare aliquots to avoid repeated freeze-thaw cycles and minimize exposure to light and air. Solutions are typically stable for up to two weeks when stored properly.

Q3: What are the initial signs of this compound degradation?

Visual inspection can sometimes indicate degradation. Be aware of:

  • Color Change: A noticeable change in the color of the solid or solution (e.g., yellowing or browning) can be a sign of degradation.

  • Precipitation: The formation of a precipitate in a solution that was previously clear may indicate the formation of insoluble degradation products.

However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the purity and integrity of your this compound samples.

Q4: Can I work with this compound on an open lab bench?

Given its light sensitivity, it is highly recommended to handle this compound under subdued lighting conditions. Use a fume hood with the sash lowered and the room lights dimmed. For highly sensitive experiments, a darkroom or a glove box with a controlled atmosphere may be necessary. Protect solutions from light at all times by using amber-colored labware or by wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Biological Activity

Possible Cause: Your this compound sample may have degraded due to exposure to light or moisture, leading to a lower effective concentration of the active compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that both solid this compound and its solutions have been stored according to the recommended guidelines (see FAQs).

  • Prepare a Fresh Stock Solution: Under subdued light, prepare a new stock solution from the solid powder.

  • Perform a Purity Check: Analyze the new stock solution and a sample of your working solution using a validated stability-indicating HPLC method (see Experimental Protocols). Compare the peak area of this compound to ensure its concentration is as expected.

  • Incorporate Controls: In your biological assays, include a positive control with a freshly prepared this compound solution to benchmark activity.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Possible Cause: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard indicates the formation of degradation products.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To understand the potential degradation pathways, intentionally expose this compound solutions to stress conditions such as acid, base, oxidation, and UV light (see Experimental Protocols). This will help in tentatively identifying the nature of the degradation products.

  • Characterize Degradants: If the unknown peaks are significant, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This information can help in proposing potential structures.

  • Optimize Handling Procedures: Based on the likely cause of degradation (e.g., appearance of specific peaks after light exposure), reinforce your light and moisture protection protocols.

Data on Stability of Structurally Similar Alkaloids

While specific quantitative data for this compound is limited in the public domain, studies on structurally related benzylisoquinoline alkaloids like berberine (B55584) and papaverine (B1678415) provide insights into potential degradation kinetics. The following tables present illustrative data based on these related compounds and should be used as a general guide.

Table 1: Illustrative Photodegradation Kinetics of a Benzylisoquinoline Alkaloid Solution

Data modeled after studies on berberine, a related alkaloid.

pH of SolutionLight SourceHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
5.0Simulated Sunlight120.0578
7.0Simulated Sunlight80.0866
9.0Simulated Sunlight150.0462

Note: Photodegradation rates are often pH-dependent.

Table 2: Illustrative Hydrolytic Stability of a Tetrahydroisoquinoline Alkaloid Solution

Data modeled after general stability studies of related compounds.

ConditionTemperature% Degradation after 24 hours
0.1 M HCl60°C< 5%
Water (pH 7)60°C< 2%
0.1 M NaOH60°C~10-15%

Note: The tetrahydroisoquinoline core is generally stable to acid hydrolysis but can be more susceptible to base-catalyzed degradation, especially if ester functionalities are present elsewhere in the molecule.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of this compound in methanol (B129727) or DMSO.

  • Dilute the stock solution with the mobile phase to a suitable working concentration.

  • Inject the sample into the HPLC system.

  • To assess stability, analyze samples that have been subjected to forced degradation and compare the chromatograms to that of a freshly prepared, unstressed sample.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to generate potential degradation products and test the specificity of the stability-indicating HPLC method.

  • Acid Hydrolysis: Mix equal volumes of a this compound stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of a this compound stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of a this compound stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a this compound solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A dark control sample wrapped in aluminum foil should be kept under the same conditions.

Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Visualizations

Coclaurine_Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TYDC HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Northis compound (S)-Northis compound Dopamine->Northis compound NCS HPAA->Northis compound This compound (S)-Coclaurine Northis compound->this compound 6OMT N_Methylthis compound (S)-N-Methylthis compound This compound->N_Methylthis compound CNMT Reticuline (S)-Reticuline N_Methylthis compound->Reticuline CYP80B1, 4'OMT

Caption: Biosynthetic pathway of this compound and its conversion to (S)-reticuline.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, dark, dry) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution (subdued light) Check_Storage->Prepare_Fresh Purity_Analysis Analyze by HPLC (Compare with standard) Prepare_Fresh->Purity_Analysis Degradation_Detected Degradation Detected Purity_Analysis->Degradation_Detected Yes No_Degradation No Significant Degradation Purity_Analysis->No_Degradation No Review_Handling Review Handling Procedures (Light/Moisture exposure) Degradation_Detected->Review_Handling Review_Assay Review Assay Protocol (Reagents, calculations, etc.) No_Degradation->Review_Assay End Optimized Experiment Review_Handling->End Review_Assay->End

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of coclaurine and similar benzylisoquinoline alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a benzylisoquinoline alkaloid, a class of naturally occurring compounds with various potential pharmacological activities.[1][2][3] Like many other compounds in this class, this compound's therapeutic potential is often limited by poor oral bioavailability. This means that when taken orally, only a small fraction of the administered dose reaches the systemic circulation in its active form, potentially hindering its efficacy.[4]

Q2: What are the primary factors contributing to the low oral bioavailability of this compound and similar alkaloids?

A2: The primary factors include:

  • Poor Aqueous Solubility: Many benzylisoquinoline alkaloids are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[5][6]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching the rest of the body.[7] In the gut wall and liver, enzymes like Cytochrome P450s (CYPs) can extensively metabolize the compound, reducing the amount of active drug that reaches systemic circulation.[8][9][10]

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters actively pump the drug back into the GI lumen, limiting its net absorption.[8]

Troubleshooting Experimental Issues

Issue 1: Inconsistent results in Caco-2 permeability assays.

  • Possible Cause 1: Compromised monolayer integrity.

    • Troubleshooting: Before and after the transport experiment, measure the transepithelial electrical resistance (TEER). A significant drop in TEER values suggests that the integrity of the Caco-2 cell monolayer has been compromised. Ensure TEER values are within the acceptable range for your laboratory's established protocol.[11][12]

  • Possible Cause 2: Low compound recovery.

    • Troubleshooting: This could be due to non-specific binding to the plate material or metabolism by Caco-2 cells. To mitigate this, consider using low-binding plates and including a metabolic inhibitor in the assay if metabolism is suspected. Also, analyze the compound concentration in the cell lysate at the end of the experiment to quantify the amount of compound that has entered the cells.

  • Possible Cause 3: Active transport interference.

    • Troubleshooting: To determine if your compound is a substrate for efflux transporters like P-gp, perform the permeability assay in the presence and absence of a known P-gp inhibitor, such as verapamil. A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that the compound is subject to active efflux.[12][13]

Issue 2: Low oral bioavailability in animal models despite promising in vitro data.

  • Possible Cause 1: Significant first-pass metabolism.

    • Troubleshooting: Conduct a pharmacokinetic study comparing the oral (PO) and intravenous (IV) administration of this compound. A large difference in the Area Under the Curve (AUC) between the two routes will indicate the extent of first-pass metabolism.[14] To further investigate, you can use liver microsomes or hepatocytes in vitro to identify the specific metabolic pathways and enzymes involved.[15]

  • Possible Cause 2: Poor formulation stability or dissolution in the GI tract.

    • Troubleshooting: Evaluate the stability of your formulation under simulated gastric and intestinal fluids. Assess the dissolution rate of the formulation to ensure that the compound is being released effectively.[16] If dissolution is slow, consider formulation strategies such as micronization or the use of solubility enhancers.[17]

  • Possible Cause 3: Inappropriate animal model.

    • Troubleshooting: Ensure the chosen animal model has a GI physiology and metabolic profile relevant to humans for the class of compound you are studying. Differences in gastric pH, transit time, and enzyme expression can significantly impact bioavailability.[16]

Strategies and Experimental Protocols to Enhance Oral Bioavailability

Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism.

Nanoparticle-Based Formulations

Nanonization increases the surface area of the drug, which can lead to enhanced dissolution and absorption.[5][18] Common approaches include the preparation of solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.[19][20]

Table 1: Comparison of Nanoparticle Formulation Strategies

Formulation TypeAdvantagesDisadvantagesKey Excipients
Solid Lipid Nanoparticles (SLNs) Biocompatible, biodegradable, can protect the drug from degradation.Lower drug loading capacity, potential for drug expulsion during storage.Solid lipids (e.g., tristearin), surfactants (e.g., Poloxamer 188), co-surfactants.
Polymeric Nanoparticles High stability, controlled release properties.Potential for toxicity of some polymers, more complex manufacturing process.Polymers (e.g., PLGA, chitosan), surfactants.
Nanoemulsions High drug loading capacity for lipophilic drugs, can enhance lymphatic transport.[21]Thermodynamically unstable, potential for Ostwald ripening.Oils (e.g., medium-chain triglycerides), surfactants (e.g., Tween 80), co-solvents (e.g., ethanol).[22]

Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

  • Preparation of the Lipid Phase: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar followed by 10 cycles at 1000 bar).

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, drug entrapment efficiency, and drug loading.

Use of Permeability Enhancers and P-gp Inhibitors

Certain excipients can improve drug absorption by reversibly opening tight junctions in the intestinal epithelium or by inhibiting the function of efflux pumps like P-gp.

Table 2: Examples of Excipients to Enhance Oral Absorption

Excipient ClassMechanism of ActionExamples
Surfactants Increase membrane fluidity, inhibit P-gp.[6][23]Tween 80, Poloxamer 188, Sodium Lauryl Sulfate.[17]
Fatty Acids Disrupt the lipid bilayer of the cell membrane.Oleic acid, Capric acid.
Cyclodextrins Increase drug solubility by forming inclusion complexes.[6]Hydroxypropyl-β-cyclodextrin (HP-β-CD).[17]
Bioenhancers Inhibit metabolic enzymes and/or P-gp.Piperine (from black pepper).

In Vitro and In Vivo Evaluation Protocols

In Vitro Permeability Assessment: Caco-2 Cell Monolayer Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[11][24]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[12]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[11]

  • Transport Experiment (Apical to Basolateral):

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compound (e.g., this compound formulation) in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the apical chamber.

In Vivo Pharmacokinetic Study in an Animal Model

In vivo studies are essential to determine the oral bioavailability of a drug formulation.[16][25]

Experimental Protocol: Oral Bioavailability Study in Rats

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) with free access to water before drug administration.

  • Drug Administration:

    • Oral Group: Administer the this compound formulation orally via gavage at a specific dose.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle intravenously via the tail vein at a lower dose to serve as a reference for absolute bioavailability calculation.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and oral bioavailability (F%).

    • Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

G cluster_gut Gastrointestinal Tract cluster_efflux Efflux cluster_circulation Circulation cluster_metabolism Metabolism Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Absorption Absorption Dissolved Drug->Absorption Intestinal Epithelium P-gp P-gp Efflux Absorption->P-gp Portal Vein Portal Vein Absorption->Portal Vein P-gp->Dissolved Drug Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation First-Pass Metabolism First-Pass Metabolism Liver->First-Pass Metabolism

Caption: Factors limiting the oral bioavailability of this compound.

G Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., SLNs, Nanoemulsion) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro Particle size, Drug loading, etc. Permeability Caco-2 Permeability Assay InVitro->Permeability InVivo In Vivo Pharmacokinetic Study (Animal Model) Permeability->InVivo Promising Papp? Analysis Data Analysis (AUC, Cmax, F%) InVivo->Analysis Analysis->Formulation Iterate/Optimize End End: Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: Experimental workflow for enhancing oral bioavailability.

G Problem Low Bioavailability in vivo? Solubility Is Dissolution Rate-Limiting? Problem->Solubility Yes Permeability Is Permeability Low? Solubility->Permeability No ImproveSolubility Action: Enhance Solubility (e.g., Nanosizing, Co-solvents) Solubility->ImproveSolubility Yes Metabolism High First-Pass Metabolism? Permeability->Metabolism No ImprovePermeability Action: Add Permeation Enhancers or P-gp Inhibitors Permeability->ImprovePermeability Yes BypassMetabolism Action: Use Metabolic Inhibitors or Prodrug Approach Metabolism->BypassMetabolism Yes Re-evaluate Re-evaluate Formulation ImproveSolubility->Re-evaluate ImprovePermeability->Re-evaluate BypassMetabolism->Re-evaluate

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Optimizing Coclaurine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of coclaurine from various plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a benzylisoquinoline alkaloid, a class of naturally occurring chemical compounds. It is found in various plant species, including but not limited to:

  • Nelumbo nucifera (Lotus)

  • Lindera aggregata

  • Sarcopetalum harveyanum

  • Ocotea duckei

  • Magnolia salicifolia

  • Plants from the Annonaceae and Lauraceae families.

Q2: What are the conventional and modern methods for extracting this compound?

A2: Traditional methods for alkaloid extraction include maceration and Soxhlet extraction. Modern, more efficient techniques include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). These advanced methods often offer higher yields, shorter extraction times, and reduced solvent consumption.

Q3: Which solvent is best for extracting this compound?

A3: this compound has limited solubility in water but dissolves readily in polar organic solvents. Methanol and ethanol (B145695) are commonly used. Methanol often exhibits higher extraction efficiency for a broad range of phytochemicals. However, ethanol is generally preferred for extracts intended for biological assays due to its lower toxicity. The choice of solvent can significantly impact the extraction yield and should be optimized for each specific plant material.

Q4: How can I improve the purity of my crude this compound extract?

A4: Several purification techniques can be employed to increase the purity of the crude extract. These include:

  • Liquid-Liquid Extraction: This method separates compounds based on their differential solubilities in two immiscible liquids, often an acidic aqueous phase and an organic solvent, to partition the alkaloids.

  • Column Chromatography: This is a highly effective method for separating individual alkaloids from a mixture using a solid stationary phase (like silica (B1680970) gel or alumina) and a liquid mobile phase.

  • Decolorization: Activated charcoal can be used to remove pigments and other colored impurities from the extract.

Q5: What are the common impurities found in this compound extracts?

A5: Common impurities are often structurally related alkaloids. These can include N-methylthis compound, northis compound, and reticuline. The presence and proportion of these impurities can vary depending on the plant source, harvest time, and the extraction method used.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Issue Potential Cause Troubleshooting Steps
Low Extraction Yield Improper Solvent Selection: The polarity of the solvent may not be suitable for this compound.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). Consider using solvent mixtures (e.g., ethanol-water blends). Acidifying the solvent (e.g., with 0.1% HCl) can improve the extraction of alkaloid salts.
Suboptimal Extraction Parameters: Extraction time, temperature, or pressure (for SFE) may not be ideal.Systematically vary one parameter at a time (e.g., increase extraction time in increments, adjust temperature) and analyze the yield to determine the optimum conditions.
Inefficient Extraction Technique: Traditional methods may not be as effective as modern techniques.If using maceration or Soxhlet, consider switching to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for potentially higher yields in shorter times.
Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant material.Ensure the plant material is finely ground to increase the surface area. Pre-treatment of the plant material, such as moistening with a small amount of base (e.g., ammonia (B1221849) solution), can help to free the alkaloids from their salt forms.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to this compound.Employ a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for this compound.
Inadequate Purification: The purification method may not be effectively removing impurities.Optimize the liquid-liquid extraction by adjusting the pH of the aqueous phase. For column chromatography, experiment with different solvent systems (mobile phases) and stationary phases (e.g., silica gel, alumina).
Degradation of this compound High Temperature: this compound may be sensitive to heat, leading to degradation during high-temperature extraction methods.Use lower extraction temperatures or employ non-thermal methods like UAE at controlled temperatures. If using MAE or Soxhlet, minimize the extraction time.
Inappropriate pH: Extreme pH conditions can cause the degradation of some alkaloids.Monitor and control the pH of the extraction solvent. This compound stability is generally better in neutral to slightly acidic conditions.
Light Exposure: Prolonged exposure to light can degrade certain phytochemicals.Conduct the extraction and subsequent processing steps in a dark or low-light environment. Store extracts in amber-colored vials.
Emulsion Formation during Liquid-Liquid Extraction Presence of Surfactant-like Molecules: Natural compounds in the plant extract can act as emulsifiers.To break the emulsion, you can try: adding a saturated salt solution (brine), gentle swirling instead of vigorous shaking, or filtering the mixture through a bed of Celite.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data on the extraction of alkaloids from Nelumbo nucifera, a known source of this compound. While specific data for this compound is limited, these tables provide a comparative overview of the efficiency of different extraction methods for related alkaloids from the same plant source.

Table 1: Comparison of Extraction Yields for Total Alkaloids from Nelumbo nucifera

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
Soxhlet ExtractionMethanolReflux6 h1.63[1]
Ultrasound-Assisted Extraction (UAE)70% Ethanol6030 min2.06[1]
Microwave-Assisted Extraction (MAE)65% MethanolNot specified260 s2.50[2]
Accelerated Solvent Extraction (ASE)Not specified10020 min2.63[1]

Note: The yields presented are for total alkaloids and may not directly correspond to the yield of this compound alone.

Table 2: Comparison of Solvent Efficiency for Alkaloid Extraction from Nelumbo nucifera

SolventExtraction MethodAlkaloid Content in Extract (%)Reference
EthanolReflux11.33 ± 0.91[3]
Acidified WaterReflux16.89 ± 1.26[3]
Supercritical CO2 with Ethanol modifierSFE49.31 ± 1.96[3]

Note: This table highlights the significant impact of the solvent system on the concentration of alkaloids in the final extract.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the extraction and purification of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Nelumbo nucifera) at room temperature or in an oven at a low temperature (40-50°C) to avoid degradation of alkaloids. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the flask in an ultrasonic bath.

    • Set the sonication parameters: frequency (e.g., 40 kHz), power (e.g., 200 W), temperature (e.g., 50°C), and time (e.g., 30 minutes).

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C).

  • Quantification: Analyze the this compound content in the crude extract using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Liquid-Liquid Extraction for Purification
  • Acidification: Dissolve the crude extract obtained from Protocol 1 in a dilute acidic solution (e.g., 5% HCl). This will convert the basic alkaloids into their water-soluble salt forms.

  • Washing with a Non-Polar Solvent: Transfer the acidic solution to a separatory funnel and wash it with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove non-polar impurities like fats and waxes. Discard the organic layer.

  • Basification: Make the aqueous layer alkaline by slowly adding a base (e.g., concentrated ammonia solution) until the pH is between 9 and 10. This will convert the alkaloid salts back to their free base form, which is less soluble in water.

  • Extraction of Free Base: Extract the alkaline aqueous solution multiple times with a suitable organic solvent (e.g., chloroform (B151607) or dichloromethane). The free base alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then filter. Evaporate the solvent using a rotary evaporator to obtain the purified alkaloid mixture.

Protocol 3: Column Chromatography for Isolation of this compound
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain and the silica gel to pack evenly. Avoid air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the purified alkaloid mixture from Protocol 2 in a minimal amount of the initial mobile phase solvent.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) in increasing proportions (gradient elution).

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions.

    • Analyze each fraction using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to this compound extraction.

Extraction_Workflow Plant_Material Plant Material (e.g., Nelumbo nucifera leaves) Grinding Drying & Grinding Plant_Material->Grinding Powder Fine Powder Grinding->Powder Extraction Extraction (UAE, MAE, Soxhlet, etc.) Powder->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Liquid-Liquid, Column Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound Analysis Analysis (HPLC, LC-MS) Pure_this compound->Analysis Troubleshooting_Low_Yield Start Low this compound Yield Check_Solvent Evaluate Solvent System (Polarity, pH) Start->Check_Solvent Check_Parameters Optimize Extraction Parameters (Time, Temperature, Power) Check_Solvent->Check_Parameters No Change Solvent_Ok Solvent Optimized Check_Solvent->Solvent_Ok Adjust Check_Method Consider Alternative Method (e.g., UAE/MAE) Check_Parameters->Check_Method No Change Parameters_Ok Parameters Optimized Check_Parameters->Parameters_Ok Adjust Check_Purification Review Purification Steps (Losses during transfers) Check_Method->Check_Purification No Change Method_Ok Method Optimized Check_Method->Method_Ok Implement Purification_Ok Purification Optimized Check_Purification->Purification_Ok Refine Improved_Yield Improved Yield Check_Purification->Improved_Yield No Change Solvent_Ok->Check_Parameters Parameters_Ok->Check_Method Method_Ok->Check_Purification Purification_Ok->Improved_Yield Purification_Pathway cluster_Crude Crude Extract cluster_LL Liquid-Liquid Extraction cluster_CC Column Chromatography Crude Crude this compound Extract (contains pigments, lipids, other alkaloids) Acidify 1. Dissolve in Acidic Water Crude->Acidify Wash 2. Wash with Hexane (Removes Lipids) Acidify->Wash Basify 3. Basify with Ammonia Wash->Basify Extract 4. Extract with Chloroform Basify->Extract Purified_Mix Purified Alkaloid Mixture Extract->Purified_Mix Load 1. Load onto Silica Column Purified_Mix->Load Elute 2. Elute with Solvent Gradient (Hexane -> Ethyl Acetate) Load->Elute Collect 3. Collect Fractions Elute->Collect Analyze 4. Analyze Fractions (TLC) Collect->Analyze Isolated Isolated this compound Analyze->Isolated

References

Technical Support Center: Enantioselective Synthesis of Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical and chemoenzymatic synthesis of enantiopure coclaurine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of enantiopure this compound?

A1: The primary challenges include achieving high enantioselectivity, obtaining good yields, and the need for harsh reaction conditions in classical methods like the Pictet-Spengler condensation.[1][2] Traditional chemical syntheses often produce a racemic mixture, requiring subsequent resolution of enantiomers, which can be a difficult and inefficient process.[1]

Q2: What is the Pictet-Spengler reaction and why is it relevant to this compound synthesis?

A2: The Pictet-Spengler reaction is a key chemical reaction that forms the tetrahydroisoquinoline core of this compound. It involves the condensation of a β-arylethylamine (like dopamine) with an aldehyde or ketone, followed by ring closure.[2][3] This reaction is fundamental to the biosynthesis of many isoquinoline (B145761) alkaloids.[2][4]

Q3: What are the advantages of using an enzymatic approach for this compound synthesis?

A3: Enzymatic synthesis, particularly using Northis compound Synthase (NCS), offers high stereoselectivity, leading to the direct formation of the desired enantiomer (typically (S)-northis compound) with high enantiomeric excess (ee).[5][6][7] This method often proceeds under mild reaction conditions and can be more environmentally friendly than traditional chemical synthesis.[7][8]

Q4: What is Northis compound Synthase (NCS) and how does it work?

A4: Northis compound Synthase (NCS) is an enzyme that catalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to produce (S)-northis compound, the precursor to this compound.[4][7] It exhibits high enantioselectivity, making it a valuable tool for asymmetric synthesis.[4][6]

Q5: Can NCS be used to synthesize this compound analogues?

A5: Yes, studies have shown that NCS has a relatively relaxed substrate specificity towards aldehydes, allowing it to be used for the synthesis of various unnatural, optically active 1-substituted-tetrahydroisoquinolines.[6] However, the efficiency may vary depending on the substrate.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient catalyst (chemical or enzymatic).Suboptimal reaction conditions (pH, temperature).Degradation of starting materials or product.Poor substrate solubility.Chemical Synthesis: - Ensure the aromatic ring of the β-arylethylamine has electron-donating groups to facilitate the reaction.[3]- Use a slight excess of the carbonyl compound.[3]- Consider alternative catalysts such as transition metals (Rh, Ir, Ru) for asymmetric hydrogenation.[9]Enzymatic Synthesis: - Use a mutant of NCS with improved activity if available.[5][10]- Optimize pH (typically around 7.5 for NCS).[10]- Add ascorbic acid to the reaction mixture to prevent oxidation of catechol moieties.[8]- Use a co-solvent like DMSO to improve substrate solubility.[10]
Low Enantioselectivity (Low ee%) Racemization at higher temperatures.Ineffective chiral catalyst or auxiliary.Background (non-enzymatic) reaction.In enzymatic reactions, the wild-type enzyme may not be optimal for non-natural substrates.Chemical Synthesis: - Lower the reaction temperature; higher temperatures can favor racemization.[2]- Employ a well-established asymmetric catalyst system, such as a chiral transition metal complex or an organocatalyst.[9][11]Enzymatic Synthesis: - Optimize the reaction temperature; higher temperatures can increase the background reaction rate.[10]- Consider using an engineered NCS mutant with enhanced stereoselectivity for the specific substrates.[5][10]- Ensure the reaction pH is optimal for the enzyme's stereoselective activity.
Difficult Purification of Enantiomers Enantiomers have identical physical properties in an achiral environment.- Utilize chiral chromatography (e.g., chiral HPLC) for analytical or preparative separation.- For preparative separation, consider derivatization with a chiral auxiliary to form diastereomers, which can then be separated by standard chromatography, followed by removal of the auxiliary.[12]- Explore simulated moving bed (SMB) chromatography for large-scale enantiomer purification.[13]
Side Product Formation Oxidation of catechol rings (in dopamine and this compound).Formation of undesired isomers or byproducts from competing reaction pathways.- In enzymatic reactions involving dopamine or other catechols, add an antioxidant like ascorbic acid to the reaction buffer.[8]- In chemical synthesis, consider using protecting groups for the hydroxyl functionalities on the aromatic rings.- Optimize reaction conditions (temperature, catalyst loading, reaction time) to minimize side reactions.

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on the synthesis of this compound precursors and related tetrahydroisoquinolines.

Catalyst/MethodSubstratesTemperature (°C)Conversion/Yield (%)Enantiomeric Excess (ee%)Reference
Wild-Type TfNCSDopamine, Benzaldehyde305392-98[10]
L68T/M97V Mutant TfNCSDopamine, Benzaldehyde309692-98[10]
Truncated CjNCSDopamine, 3-PhenylpropionaldehydeN/A86 (molar yield)95.3[6]
Truncated CjNCSDopamine, ValeraldehydeN/A99.6 (molar yield)98.0[6]

*TfNCS: Northis compound synthase from Thalictrum flavum. CjNCS: Northis compound synthase from Coptis japonica.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of (S)-Northis compound using NCS

This protocol is a generalized procedure based on common methodologies for the enzymatic synthesis of (S)-northis compound.

Materials:

  • Dopamine hydrochloride

  • 4-Hydroxyphenylacetaldehyde (4-HPAA)

  • Purified Northis compound Synthase (NCS) enzyme (wild-type or mutant)

  • HEPES buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ascorbic acid

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a reaction mixture in a suitable vessel. For a 500 µL reaction, the components are typically:

    • Dopamine (e.g., 10 mM final concentration)

    • 4-HPAA (e.g., 5 mM final concentration)

    • Purified NCS enzyme (e.g., 0.5 - 1 mg/mL)

    • DMSO (e.g., 10-20% v/v) to aid substrate solubility.[10]

    • Ascorbic acid (e.g., 5 mM final concentration) to prevent oxidation.[10]

    • HEPES buffer (100 mM, pH 7.5) to make up the final volume.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with shaking for a specified duration (e.g., 3-24 hours).[10] The optimal temperature and time should be determined empirically.

  • Stop the reaction, for example, by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product by adding an equal volume of ethyl acetate and vortexing thoroughly.

  • Separate the organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter or decant the dried organic solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product for conversion and enantiomeric excess using HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a representative protocol for the analysis of enantiomeric excess. The specific column and mobile phase conditions will need to be optimized for this compound and its analogues.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector.

  • A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak).

Mobile Phase (Isocratic or Gradient):

  • A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).

  • Small amounts of an additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

General Procedure:

  • Prepare a standard solution of the racemic product in the mobile phase or a suitable solvent.

  • Inject the racemic standard onto the chiral column to establish the retention times of both enantiomers and confirm resolution.

  • Prepare a solution of the synthesized product in the same solvent.

  • Inject the sample solution onto the HPLC system using the same conditions.

  • Integrate the peak areas for both enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

Visualizations

Enantioselective_Coclaurine_Synthesis cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_intermediates Key Intermediate cluster_final_steps Final Steps Dopamine Dopamine PS_Reaction Pictet-Spengler Reaction Dopamine->PS_Reaction HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) HPAA->PS_Reaction Northis compound (S)-Northis compound PS_Reaction->Northis compound catalyzed by Northis compound Synthase (NCS) Methylation1 6-O-Methylation (6OMT) Northis compound->Methylation1 This compound (S)-Coclaurine Methylation1->this compound Methylation2 N-Methylation (CNMT) This compound->Methylation2 N_Methylthis compound (S)-N-Methylthis compound Methylation2->N_Methylthis compound

Caption: Biosynthetic pathway of (S)-Coclaurine and its N-methylated derivative.

Troubleshooting_Workflow Start Experiment Start: Synthesis of Enantiopure this compound Check_Yield Low or No Yield? Start->Check_Yield Check_ee Low Enantioselectivity? Check_Yield->Check_ee No Troubleshoot_Yield Troubleshoot Yield: - Check catalyst activity - Optimize T, pH, concentration - Add antioxidants/co-solvents Check_Yield->Troubleshoot_Yield Yes Troubleshoot_ee Troubleshoot Enantioselectivity: - Lower reaction temperature - Screen chiral catalysts - Use engineered enzyme Check_ee->Troubleshoot_ee Yes Purification Purification Issues? Check_ee->Purification No Troubleshoot_Yield->Start Troubleshoot_ee->Start Troubleshoot_Purification Troubleshoot Purification: - Use chiral HPLC - Derivatize to diastereomers - Consider SMB Purification->Troubleshoot_Purification Yes Success Successful Synthesis: High Yield & High ee% Purification->Success No Troubleshoot_Purification->Success

Caption: Troubleshooting workflow for enantiopure this compound synthesis.

References

Technical Support Center: Resolving Coclaurine Peaks in Complex Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving coclaurine peaks in complex chromatograms.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, a benzyltetrahydroisoquinoline alkaloid found in various plant species.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Peak asymmetry, such as tailing or fronting, is a common challenge, especially with basic compounds like this compound.[1][2] Tailing is often caused by secondary interactions between the analyte and the stationary phase, while fronting can be a result of column overloading or issues with the sample solvent.[3][4]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: As a basic compound, this compound's retention is highly sensitive to the mobile phase pH.[2] Lowering the pH of the mobile phase (typically to 2.5-3.5) using additives like formic acid or trifluoroacetic acid (TFA) can protonate residual silanol (B1196071) groups on the column, reducing their interaction with the protonated this compound and improving peak shape.[2]

  • Use of Mobile Phase Additives: Incorporating a small concentration (e.g., 0.1%) of a competitive base like triethylamine (B128534) (TEA) can block active silanol sites on the stationary phase, minimizing their interaction with this compound.[2]

  • Column Selection: If peak tailing persists, consider switching to a base-deactivated column or one with a different stationary phase chemistry, such as an embedded polar group or phenyl column.[2] Modern, high-purity silica-based columns (Type B) that are end-capped are highly recommended for analyzing basic compounds.[2]

  • Sample Solvent and Concentration: Ensure your sample solvent is compatible with the mobile phase.[1] A mismatch, particularly a stronger sample solvent, can cause peak distortion.[1] Also, reduce the injection volume or sample concentration to avoid column overloading.[5][6]

  • System Check: Inspect for dead volume in tubing and connections, as this can lead to peak distortion.[1]

Issue 2: Co-elution with Other Alkaloids or Matrix Components

Question: The this compound peak is not fully resolved from other components in my complex sample matrix. How can I improve the resolution?

Answer:

Co-elution is a frequent problem when analyzing complex mixtures like plant extracts, where numerous structurally similar compounds are present.[7][8] Improving resolution requires optimizing the selectivity and/or efficiency of your chromatographic system.

Troubleshooting Steps:

  • Modify Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) is a powerful way to alter selectivity.[9] You can also adjust the ratio of the organic modifier to the aqueous phase.[10]

  • Adjust the Gradient: If using a gradient elution, making the slope shallower around the elution time of this compound can provide better separation from closely eluting peaks.[2][5]

  • Change the Stationary Phase: Different column chemistries offer different selectivities.[9][11] Switching from a C18 to a C8, phenyl, or cyano column can significantly alter the elution order and improve resolution.

  • Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[2][12] However, be mindful of the thermal stability of your analytes.

  • Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components before injection.[8][13][14]

Issue 3: Poor Sensitivity or Broad Peaks

Question: My this compound peak is very broad, resulting in low sensitivity. What can I do to get sharper peaks?

Answer:

Broad peaks can be caused by a variety of factors, including poor column efficiency, slow kinetics, or issues with the HPLC system.[1][6]

Troubleshooting Steps:

  • Reduce Particle Size: Columns with smaller particle sizes offer higher efficiency and produce sharper peaks.[9]

  • Optimize Flow Rate: Each column has an optimal flow rate.[1] Deviating significantly from this can lead to band broadening.[10] Generally, lower flow rates can improve resolution, but may increase run times.[12]

  • Minimize Extra-Column Volume: Ensure that the tubing and connections in your HPLC system are as short and narrow as possible to minimize dead volume, which contributes to peak broadening.[1]

  • Check for Column Contamination or Degradation: A contaminated or worn-out guard or analytical column can lead to broad peaks.[4] Try removing the guard column or replacing the analytical column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound analysis?

A1: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient.[2] For example, a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice for the analysis of alkaloids.[15]

Q2: How can I confirm the identity of the this compound peak in a complex chromatogram?

A2: The most reliable method for peak identification is to use a mass spectrometer (MS) detector.[16] By comparing the mass spectrum and retention time of your peak with that of a certified this compound reference standard, you can confirm its identity.

Q3: What are some common sample preparation techniques for analyzing this compound from plant extracts?

A3: Common techniques include liquid-liquid extraction and solid-phase extraction (SPE).[14][17] For plant materials, an initial extraction with a solvent like methanol is often performed, followed by further cleanup steps to remove interfering substances like chlorophyll (B73375) and other pigments.[18][19]

Experimental Protocols

Example UPLC-MS/MS Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific matrices.

Parameter Condition
System UPLC system coupled to a tandem mass spectrometer
Column ACQUITY UPLC CSH™ C18 (1.7 µm, 2.1 x 100 mm)[2]
Column Temperature 25°C[2]
Mobile Phase A 0.1% Formic Acid in Water[2][15]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 1 µL[2]
MS Detection Positive Ion Mode[2]

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3.5) start->check_ph add_additive Incorporate Mobile Phase Additive (e.g., 0.1% TEA) check_ph->add_additive Tailing Persists resolved Peak Shape Improved check_ph->resolved Issue Resolved change_column Switch to a Base-Deactivated or Different Chemistry Column add_additive->change_column Tailing Persists add_additive->resolved Issue Resolved check_overload Reduce Sample Concentration or Injection Volume change_column->check_overload Tailing Persists change_column->resolved Issue Resolved system_check Inspect for Dead Volume check_overload->system_check Tailing Persists check_overload->resolved Issue Resolved system_check->resolved Issue Resolved

Caption: A logical workflow for troubleshooting peak tailing issues.

Decision Tree for Improving Peak Resolution

G Decision Tree for Improving Peak Resolution start Co-elution Observed mod_mobile_phase Modify Mobile Phase (Change organic solvent or ratio) start->mod_mobile_phase adjust_gradient Adjust Gradient Slope (Make it shallower) mod_mobile_phase->adjust_gradient Resolution Not Sufficient resolved Resolution Achieved mod_mobile_phase->resolved Sufficient Resolution change_column Change Stationary Phase (e.g., C18 to Phenyl) adjust_gradient->change_column Resolution Not Sufficient adjust_gradient->resolved Sufficient Resolution optimize_temp Optimize Column Temperature change_column->optimize_temp Resolution Not Sufficient change_column->resolved Sufficient Resolution sample_prep Improve Sample Cleanup (e.g., SPE) optimize_temp->sample_prep Resolution Not Sufficient optimize_temp->resolved Sufficient Resolution sample_prep->resolved Sufficient Resolution

Caption: A decision tree to guide improvements in peak resolution.

References

Troubleshooting low yields in Coclaurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in coclaurine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during both chemical and enzymatic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Chemical Synthesis (Pictet-Spengler Reaction)

Q1: My Pictet-Spengler reaction is resulting in a very low yield or failing completely. What are the most likely causes?

Low yields in the Pictet-Spengler reaction for this compound synthesis can stem from several factors. The reaction involves the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde. The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring. A common issue is the deactivation of the aromatic ring, which hinders the electrophilic aromatic substitution step.[1] For the synthesis of tetrahydroisoquinolines, harsh conditions like refluxing with strong acids (e.g., hydrochloric acid, trifluoroacetic acid) are often required.[2]

Potential Causes & Solutions:

  • Insufficiently Activated Aromatic Ring: The electron-donating groups on the dopamine (B1211576) substrate are crucial for the cyclization to occur. If these groups are modified or absent, the reaction will be less efficient.

    • Solution: Ensure the starting material is the correct, activated β-arylethylamine (dopamine). For less activated rings, stronger acid catalysts and higher temperatures may be necessary.[2][3]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Too weak an acid may not effectively generate the reactive iminium ion, while an excessively strong acid or high concentration could lead to side reactions or degradation of starting materials.

    • Solution: Trifluoroacetic acid (TFA) and boron trifluoride etherate (BF₃·OEt₂) are commonly used acid catalysts.[4] Experiment with different acid catalysts and optimize the concentration. In some cases, Lewis acids can be effective.[3]

  • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of byproducts.

    • Solution: Optimize the reaction temperature. Start with conditions reported in the literature and systematically increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Presence of Water: Water can interfere with the acid catalyst and hydrolyze the intermediate iminium ion, thus reducing the yield.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are common side reactions and how can I minimize them?

Side product formation is a common issue in the Pictet-Spengler reaction. These can arise from oxidation of the catechol moiety of dopamine, polymerization of the aldehyde, or other competing reactions.

Potential Side Reactions & Solutions:

  • Oxidation of Dopamine: The catechol ring of dopamine is susceptible to oxidation, especially at elevated temperatures or in the presence of air. This leads to the formation of colored impurities and reduces the amount of starting material available for the desired reaction.

    • Solution: Conduct the reaction under an inert atmosphere. The addition of an antioxidant, such as ascorbic acid, can help to prevent the oxidation of the catechol moiety.[5]

  • Aldehyde Instability: The aldehyde reactant, 4-hydroxyphenylacetaldehyde (4-HPAA), can be unstable and prone to polymerization or other degradation pathways.[5]

    • Solution: Use freshly prepared or purified 4-HPAA. Consider generating the aldehyde in situ from a more stable precursor if direct use proves problematic.[5]

  • Over-alkylation or other secondary reactions: Under harsh acidic conditions, the product itself might undergo further reactions.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. Optimization of reaction time and temperature is key.

Section 2: Enzymatic Synthesis (Northis compound Synthase)

Q3: My enzymatic synthesis of (S)-northis compound using Northis compound Synthase (NCS) has a low conversion rate. How can I improve the enzyme's activity?

Low conversion in enzymatic reactions can be due to suboptimal reaction conditions, enzyme inhibition, or issues with the enzyme itself. Northis compound synthase catalyzes the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA.[6]

Potential Causes & Solutions:

  • Suboptimal pH and Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions for NCS from Thalictrum flavum are a pH between 6.5 and 7.0 and a temperature range of 42 to 55 °C.[7][8]

    • Solution: Buffer the reaction mixture to the optimal pH range and control the reaction temperature precisely.

  • Substrate Inhibition: While NCS shows hyperbolic saturation kinetics for 4-HPAA, it exhibits sigmoidal saturation kinetics for dopamine, suggesting cooperativity.[7][8] However, very high concentrations of substrates can sometimes lead to inhibition.

    • Solution: Optimize the substrate concentrations. Perform kinetic studies to determine the optimal ratio and concentration of dopamine and 4-HPAA.

  • Enzyme Instability: The enzyme may lose activity over time due to denaturation or degradation.

    • Solution: Ensure proper storage of the enzyme. The addition of stabilizing agents, if known for the specific NCS variant, can be beneficial. Consider using immobilized enzymes for increased stability and reusability.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that reduce the enzyme's catalytic efficiency.

    • Solution: Purify the substrates and ensure the reaction buffer is free of potential inhibitors. Product inhibition can also occur, so monitoring product concentration is important.[7]

Q4: The yield of my enzymatic reaction is low despite good initial enzyme activity. What other factors should I consider?

Even with an active enzyme, other factors in the reaction environment can limit the overall yield.

Potential Causes & Solutions:

  • Oxidation of Dopamine: As in the chemical synthesis, the dopamine substrate is prone to oxidation, which will reduce the effective substrate concentration.

    • Solution: The addition of ascorbic acid to the reaction mixture is a common and effective strategy to prevent the oxidation of the catechol moiety of dopamine.[5]

  • Aldehyde Instability: 4-HPAA is relatively unstable.[5]

    • Solution: Use high-purity, fresh 4-HPAA. An alternative is the in situ generation of the aldehyde from a stable precursor like tyrosine using an appropriate oxidase enzyme in a two-step, one-pot process.[5]

  • Low Oxygen Levels (for in vivo systems): If the synthesis is performed in a heterologous host like E. coli or yeast, oxygen levels can be a limiting factor for enzymes that require it.

    • Solution: Optimize fermentation conditions, including aeration and agitation, to ensure sufficient oxygen supply.

Data Presentation

Table 1: Effect of Reaction Conditions on Enzymatic (S)-Northis compound Synthesis Yield

NCS VariantTemperature (°C)pHAdditivesConversion/YieldReference
Wild-Type (T. flavum)407.5Ascorbic Acid53% conversion[9]
L68T/M97V Mutant (T. flavum)407.5Ascorbic Acid96% conversion[9]
Wild-Type (C. japonica)Not SpecifiedNot SpecifiedNone86.0% molar yield (with phenethylaldehyde)[10]
Wild-Type (C. japonica)Not SpecifiedNot SpecifiedNone99.6% molar yield (with propylaldehyde)[10]
Recombinant (S)-NCSNot SpecifiedNot SpecifiedAscorbate>80% yield[5]

Experimental Protocols

Protocol 1: General Procedure for Chemical Synthesis of Northis compound (Pictet-Spengler Reaction)

This is a general guideline and may require optimization.

  • Reagent Preparation:

    • Dissolve dopamine hydrochloride (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol (B129727), toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 4-hydroxyphenylacetaldehyde (1.1 equivalents) to the solution.

  • Reaction Setup:

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equivalents) dropwise to the stirred solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Protocol 2: General Procedure for Enzymatic Synthesis of (S)-Northis compound

This protocol is a general guide for an in vitro enzymatic reaction and may need optimization for specific Northis compound Synthase (NCS) variants.

  • Reaction Mixture Preparation:

    • In a reaction vessel, prepare a buffer solution at the optimal pH for the NCS enzyme (typically pH 6.5-7.5, e.g., HEPES or phosphate (B84403) buffer).[7][9]

    • Add dopamine and 4-hydroxyphenylacetaldehyde to the desired final concentrations.

    • Add ascorbic acid to prevent dopamine oxidation (a typical concentration is 5 mM).[9]

  • Enzyme Addition and Incubation:

    • Add the purified NCS enzyme or cell lysate containing the overexpressed enzyme to the reaction mixture to initiate the reaction.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 40°C) with gentle agitation.[9]

  • Reaction Monitoring:

    • Monitor the formation of (S)-northis compound over time using High-Performance Liquid Chromatography (HPLC) or LC-MS. A ninhydrin-based colorimetric assay can be used to monitor dopamine consumption.[11]

  • Product Extraction and Analysis:

    • Once the reaction has reached completion or the desired conversion, stop the reaction (e.g., by adding a quenching solvent like methanol or by heat inactivation of the enzyme).

    • Extract the product from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the product for yield and enantiomeric excess (ee%) using chiral HPLC.[5]

Visualizations

Troubleshooting_Low_Yields_in_Coclaurine_Synthesis Troubleshooting Low Yields in this compound Synthesis start Low Yield Observed synthesis_type Chemical or Enzymatic Synthesis? start->synthesis_type chem_synthesis Chemical Synthesis (Pictet-Spengler) synthesis_type->chem_synthesis Chemical enzymatic_synthesis Enzymatic Synthesis (Northis compound Synthase) synthesis_type->enzymatic_synthesis Enzymatic chem_check_reagents Check Reagent Quality: - Dopamine (activated) - Aldehyde (fresh) - Anhydrous Solvents chem_synthesis->chem_check_reagents chem_check_conditions Optimize Reaction Conditions: - Acid Catalyst (type, conc.) - Temperature - Reaction Time chem_check_reagents->chem_check_conditions chem_check_atmosphere Control Atmosphere: - Inert Gas (N2, Ar) - Add Antioxidant (Ascorbic Acid) chem_check_conditions->chem_check_atmosphere chem_purification Review Purification: - Extraction pH - Column Chromatography Conditions chem_check_atmosphere->chem_purification enzymatic_check_enzyme Verify Enzyme Activity: - Proper Storage - Test with Control Substrates enzymatic_synthesis->enzymatic_check_enzyme enzymatic_check_conditions Optimize Reaction Conditions: - pH (6.5-7.5) - Temperature (e.g., 40°C) - Substrate Concentrations enzymatic_check_enzyme->enzymatic_check_conditions enzymatic_check_additives Check for Necessary Additives: - Antioxidant (Ascorbic Acid) enzymatic_check_conditions->enzymatic_check_additives enzymatic_check_stability Assess Substrate Stability: - Aldehyde Degradation - Dopamine Oxidation enzymatic_check_additives->enzymatic_check_stability

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Coclaurine_Synthesis_Workflow General Workflow for this compound Synthesis start Start reagent_prep Reagent & Solvent Preparation start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere if needed) reagent_prep->reaction_setup reaction_execution Reaction Execution (Controlled Temperature) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, HPLC, LC-MS) reaction_execution->monitoring monitoring->reaction_execution Continue Reaction workup Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (Yield, Purity, ee%) purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the synthesis of this compound.

References

Technical Support Center: Coclaurine Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Coclaurine during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid this compound?

A1: For long-term stability of solid this compound, it is recommended to store it at -20°C.[1][2][3][4] Some suppliers suggest that storage at 4°C is acceptable for up to two years.[5]

Q2: How stable is this compound in its solid form?

A2: When stored correctly at -20°C as a solid, this compound is stable for at least four years.[1]

Q3: I need to prepare a stock solution of this compound. How should I store it and for how long?

A3: It is strongly recommended to prepare this compound solutions fresh for each experiment.[2] Solutions of this compound are known to be unstable.[2] If short-term storage is unavoidable, it is best to store the solution at -80°C for no longer than six months, or at -20°C for a maximum of one month.[5] Always protect solutions from light.[5]

Q4: Is there a more stable form of this compound available?

A4: The hydrochloride salt of this compound, (+)-Coclaurine HCl, is reported to have enhanced water solubility and stability compared to the free base form.[6] If you are experiencing stability issues with this compound in aqueous solutions, consider using the hydrochloride salt.

Q5: My this compound powder has changed color. Is it still usable?

A5: A change in color of the solid powder may indicate degradation. This compound contains phenolic hydroxyl groups which are susceptible to oxidation, a process that can lead to colored degradation products. It is recommended to use a fresh, unopened vial of this compound for your experiments to ensure the integrity of your results. The solid should be a white to off-white powder.[5]

Q6: How does pH affect the stability of this compound in solution?

A6: While specific data for this compound is limited, related phenolic alkaloids are known to be more susceptible to degradation under alkaline (basic) conditions.[2][6] The phenolic groups in this compound can be more readily oxidized at higher pH. For optimal stability in solution, it is advisable to maintain a neutral to slightly acidic pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results using this compound solutions. Degradation of this compound in solution.1. Prepare fresh solutions: Always prepare this compound solutions immediately before use. Do not use previously prepared and stored solutions for critical experiments.[2]2. Protect from light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to prevent photodegradation.[5]3. Control pH: If your experimental buffer is alkaline, consider if a lower pH buffer could be used without compromising the experiment. Phenolic compounds can be unstable at high pH.[2][7]4. De-gas solvents: For maximum stability, particularly for long-term experiments, consider de-gassing your solvents to remove dissolved oxygen and minimize oxidation.
Precipitate forms in my aqueous this compound solution. Low aqueous solubility of the free base form.1. Use the hydrochloride salt: (+)-Coclaurine HCl offers improved water solubility and may prevent precipitation.[6]2. Consider a different solvent: this compound is soluble in DMSO, acetone, chloroform, and dichloromethane.[1] If your experimental design allows, using a small amount of a compatible organic solvent to prepare a concentrated stock solution before diluting into your aqueous buffer may help.
Loss of this compound potency over time in a multi-day experiment. Gradual degradation due to temperature, light, or oxidation.1. Maintain low temperature: Keep all stock and working solutions on ice or at 4°C throughout the experiment, unless the experimental protocol requires a higher temperature.2. Minimize light exposure: Work in a dimly lit area or use light-blocking containers for all solutions containing this compound.[5]3. Add antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant like ascorbic acid could help mitigate oxidative degradation.

Data on Storage Conditions

Form Storage Temperature Reported Stability Reference
Solid-20°C≥ 4 years[1]
Solid-20°C3 years[5]
Solid4°C2 years[5]
In Solvent-80°C6 months[5]
In Solvent-20°C1 month[5]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to separate the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol (B129727)

  • HPLC-grade water

  • Formic acid or other suitable buffer components for the mobile phase

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 105°C for 48 hours.

    • Dissolve the heat-treated powder in methanol to prepare a 100 µg/mL solution.

  • Photolytic Degradation:

    • Expose the this compound stock solution (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample (100 µg/mL this compound in mobile phase), by HPLC.

    • A suitable starting HPLC method could be:

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 285 nm

    • Optimize the gradient to achieve good separation between the parent this compound peak and any degradation product peaks.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the control.

    • Calculate the percentage degradation of this compound in each condition.

    • Assess the peak purity of the this compound peak in the presence of its degradation products to validate the stability-indicating nature of the method.

Visualizations

degradation_pathways cluster_storage This compound Storage cluster_solution This compound in Solution cluster_degradation Degradation Factors cluster_mitigation Mitigation Strategies This compound (Solid) This compound (Solid) This compound Solution This compound Solution This compound (Solid)->this compound Solution Dissolution Degradation Products Degradation Products This compound Solution->Degradation Products Temperature Temperature Temperature->Degradation Products Light Light Light->Degradation Products Oxygen Oxygen Oxygen->Degradation Products pH (Alkaline) pH (Alkaline) pH (Alkaline)->Degradation Products Store at -20°C Store at -20°C Store at -20°C->this compound (Solid) Stabilizes Protect from Light Protect from Light Protect from Light->this compound Solution Stabilizes Use Inert Gas Use Inert Gas Use Inert Gas->this compound Solution Stabilizes Control pH (Neutral/Acidic) Control pH (Neutral/Acidic) Control pH (Neutral/Acidic)->this compound Solution Stabilizes Prepare Fresh Solutions Prepare Fresh Solutions Prepare Fresh Solutions->this compound Solution Best Practice

Caption: Factors contributing to this compound degradation and mitigation strategies.

experimental_workflow Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Forced Degradation Forced Degradation Prepare this compound Stock Solution->Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Oxidation (H2O2) Oxidation (H2O2) Forced Degradation->Oxidation (H2O2) Thermal Stress Thermal Stress Forced Degradation->Thermal Stress Photolytic Stress Photolytic Stress Forced Degradation->Photolytic Stress HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation (H2O2)->HPLC Analysis Thermal Stress->HPLC Analysis Photolytic Stress->HPLC Analysis Data Analysis & Comparison Data Analysis & Comparison HPLC Analysis->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Enhancing the Solubility of Coclaurine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of coclaurine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1] this compound is also soluble in other organic solvents such as ethanol, methanol, acetone, chloroform, and dichloromethane.[1][2] For cell-based assays, it is crucial to use a solvent that is miscible with the aqueous culture medium and minimally toxic to the cells at the final working concentration.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of a suitable organic solvent, such as DMSO. Sonication may be used to aid dissolution.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to prepare fresh solutions for use.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid cytotoxicity. However, the tolerance to DMSO can vary between cell lines. It is recommended to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells.

Q4: I am observing precipitation when I dilute my this compound stock solution in the aqueous assay buffer or cell culture medium. What should I do?

A4: Precipitation upon dilution, often called "crashing out," is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Pre-warm the medium: Always add the this compound stock solution to the cell culture medium or buffer that has been pre-warmed to 37°C.

  • Use serial dilutions: Instead of a single large dilution, perform a series of dilutions. This gradual decrease in the organic solvent concentration can help maintain the solubility of this compound.

  • Add dropwise while vortexing: Add the stock solution to the aqueous medium slowly, drop by drop, while gently vortexing or stirring the medium to ensure rapid mixing.

  • Lower the final concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try reducing the final working concentration.

Q5: Is there a more water-soluble form of this compound available?

A5: Yes, the hydrochloride (HCl) salt of this compound is reported to have enhanced water solubility and stability compared to the free base form.[2] If you are experiencing significant solubility issues with the free base in aqueous solutions, using the HCl salt may be a better alternative.

Q6: How should I store my this compound solutions?

A6: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in organic solvents should be stored in tightly sealed vials at -80°C for long-term storage (up to one year) or at -20°C for shorter periods (up to two weeks). It is always best to prepare fresh solutions for your experiments.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve in the Chosen Solvent
Potential Cause Explanation Recommended Solution
Insufficient Solvent Volume The amount of solvent is not enough to dissolve the quantity of this compound.Increase the volume of the solvent incrementally until the powder dissolves completely.
Low Temperature The solvent may be too cold, reducing its solubilizing capacity.Gently warm the solvent to room temperature or slightly above, but be cautious of solvent evaporation.
Incomplete Mixing The powder has not been adequately mixed with the solvent.Vortex the solution vigorously. If the powder still does not dissolve, use a brief sonication in a water bath.
Inappropriate Solvent The chosen solvent may not be optimal for this compound.Refer to the solubility data table below. DMSO is generally the most effective solvent.
Issue 2: Immediate Precipitation Upon Dilution in Aqueous Media
Potential Cause Explanation Recommended Solution
"Crashing Out" The rapid change from a high concentration of organic solvent to an aqueous environment causes the hydrophobic this compound to precipitate.Perform a serial dilution. First, create an intermediate dilution of the stock solution in the pre-warmed (37°C) aqueous medium. Then, perform the final dilution. Add the stock solution dropwise while gently vortexing the medium.
Cold Aqueous Medium The lower temperature of the medium reduces the solubility of this compound.Always use pre-warmed (37°C) cell culture medium or assay buffer for dilutions.
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Reduce the final working concentration of this compound in your assay.
Issue 3: Precipitation Observed After Incubation
Potential Cause Explanation Recommended Solution
Compound Instability This compound may be degrading over time into less soluble byproducts, especially at 37°C.Prepare fresh this compound-containing media for each experiment, especially for long-term incubations.
Interaction with Media Components This compound may interact with salts or other components in the cell culture medium, leading to the formation of insoluble complexes.If possible, test different basal media formulations. Serum-free media can sometimes be more prone to precipitation issues for certain compounds.
pH Shift Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound.Monitor the pH of your culture medium, particularly in dense or long-term cultures. Change the medium more frequently if necessary.
Evaporation Evaporation of the medium in the incubator can increase the concentration of all components, including this compound, beyond its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Data Presentation

Table 1: Solubility of this compound

Form Solvent Solubility Molar Concentration Notes
This compound (Free Base)DMSO45 mg/mL157.71 mMSonication is recommended to aid dissolution.[1]
EthanolSolubleNot specifiedQualitative data.
MethanolSolubleNot specifiedQualitative data.[2]
AcetoneSolubleNot specifiedQualitative data.[1]
ChloroformSolubleNot specifiedQualitative data.[1]
DichloromethaneSolubleNot specifiedQualitative data.[1]
This compound HClWater5 mg/mL15.54 mMThe hydrochloride salt form offers enhanced aqueous solubility.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 285.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 285.34 g/mol = 0.0028534 g = 2.85 mg

  • Weigh the this compound: Accurately weigh 2.85 mg of this compound powder using an analytical balance.

  • Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-quality, anhydrous DMSO.

  • Aid dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm the medium: Place the required volume of complete cell culture medium (containing serum and other supplements) in a 37°C water bath or incubator until it reaches the correct temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • In a sterile tube, add a volume of the pre-warmed medium.

    • Add a small volume of the 10 mM this compound stock solution to the medium to make an intermediate concentration (e.g., 1 mM). Mix gently by pipetting.

  • Prepare the final working solution:

    • In a separate sterile tube containing the final volume of pre-warmed medium, add the required volume of the intermediate dilution (or the original stock solution if not performing an intermediate dilution).

    • Add the this compound solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of pre-warmed medium to achieve the same final DMSO concentration as in your experimental samples.

  • Use immediately: Add the final working solutions to your cell cultures immediately after preparation.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Vortex/Sonicate dissolve->sonicate store Aliquot & Store at -80°C sonicate->store warm_medium Pre-warm Medium (37°C) store->warm_medium dilute Add Stock Dropwise while Vortexing warm_medium->dilute apply Apply to Cells dilute->apply

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (in incubator) start Precipitation Observed? cause1 Rapid Dilution start->cause1 Yes, immediately cause4 Compound Instability start->cause4 Yes, after time solution1 Serial Dilution & Dropwise Addition cause1->solution1 cause2 Cold Medium solution2 Use Pre-warmed Medium cause2->solution2 cause3 High Concentration solution3 Lower Final Concentration cause3->solution3 solution4 Prepare Fresh Media cause4->solution4 cause5 Media Interaction/pH Shift solution5 Change Medium Frequently cause5->solution5 cause6 Evaporation solution6 Ensure Proper Humidification cause6->solution6

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Navigating the Challenges of Rapid Coclaurine Elimination in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the rapid elimination of coclaurine in animal models. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound shortly after administration in our rat model. What are the likely reasons for this?

A1: The rapid disappearance of this compound from plasma is likely due to a combination of extensive metabolism and rapid excretion. This compound, a benzylisoquinoline alkaloid, is a substrate for various metabolic enzymes. A key metabolic pathway is N-methylation, catalyzed by this compound N-methyltransferase (CNMT). Additionally, studies have shown that this compound can be metabolized into higenamine (B191414) in both mice and human liver microsomes[1]. This rapid biotransformation, coupled with potential excretion, can lead to low systemic exposure.

Q2: What are the primary metabolic pathways for this compound that we should be aware of?

A2: The primary known metabolic pathway for this compound is N-methylation, a reaction that is crucial in the biosynthesis of many benzylisoquinoline alkaloids. The enzyme responsible for this is S-adenosyl-L-methionine:this compound N-methyltransferase (CNMT). Another identified metabolic conversion is the transformation of this compound into the β2-agonist higenamine, which has been observed in mice[1]. Researchers should also consider other potential phase I (e.g., oxidation, demethylation) and phase II (e.g., glucuronidation, sulfation) metabolic pathways that are common for alkaloids, although specific data for this compound is limited.

Q3: Could active transport be contributing to the rapid elimination of this compound?

A3: Yes, active transport by efflux pumps is a plausible contributor to the rapid elimination and low oral bioavailability of this compound. P-glycoprotein (P-gp), a prominent efflux transporter, is known to affect the disposition of many xenobiotics, including some alkaloids. If this compound is a substrate for P-gp, it could be actively transported out of cells in the intestines (limiting absorption), liver (enhancing biliary excretion), and kidneys (enhancing renal excretion). This would contribute to its rapid clearance from the systemic circulation.

Q4: How can we prolong the systemic exposure of this compound in our animal models?

A4: Several strategies can be employed to extend the systemic circulation of this compound:

  • Formulation Strategies: Developing advanced drug delivery systems can provide sustained release. Options include encapsulation in liposomes or nanoparticles. These formulations can protect this compound from rapid metabolism and slow its release into the circulation.

  • Metabolic Inhibition: Co-administration of a known inhibitor of relevant metabolic enzymes could be explored. However, identifying a specific and safe inhibitor for CNMT or other involved enzymes for in vivo use requires careful consideration and preliminary studies.

  • Inhibition of Efflux Transporters: If P-glycoprotein is identified as a key factor, co-administration with a P-gp inhibitor could increase plasma concentrations. It is important to use a well-characterized inhibitor and to be aware of potential off-target effects.

Q5: Are there any known signaling pathways affected by this compound that we should consider when interpreting our data?

A5: Yes, recent research has identified that this compound can downregulate the EFHD2-related NOX4-ABCC1 signaling pathway[2]. This pathway is implicated in cisplatin (B142131) resistance in non-small cell lung carcinoma. Therefore, if your research involves cancer models or related cellular processes, it is important to consider the potential impact of this compound on this pathway when interpreting your findings.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic Data for this compound
Potential Cause Troubleshooting Steps
High Inter-Individual Variability Increase the number of animals per group to improve statistical power. Ensure consistent age, weight, and health status of the animals. Standardize the administration procedure and timing.
Issues with Bioanalytical Method Validate the LC-MS/MS method for linearity, accuracy, precision, and stability in the relevant biological matrix (plasma, tissue homogenate). Use a stable, isotopically labeled internal standard if available.
Sample Collection and Handling Errors Standardize blood collection times and techniques. Use appropriate anticoagulants and process samples promptly. Store samples at -80°C until analysis to prevent degradation.
Issue 2: Low Oral Bioavailability of this compound
Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to quantify the extent of metabolism. Administer this compound via an intravenous (IV) route to bypass first-pass metabolism and compare the resulting exposure to oral administration.
Poor Absorption Investigate the physicochemical properties of this compound, such as its solubility and permeability. Consider formulation strategies to improve solubility, such as using co-solvents or creating a salt form.
Efflux by P-glycoprotein Perform in vitro transport assays using Caco-2 cells to determine if this compound is a P-gp substrate. Conduct in vivo studies with a P-gp inhibitor to assess its impact on oral bioavailability.

Quantitative Data Summary

Due to the limited publicly available pharmacokinetic data for this compound, the following tables are presented as templates. Researchers can use these structures to organize their data upon completion of the experimental protocols outlined below.

Table 1: Example Pharmacokinetic Parameters of this compound in Rodents (Single Dose)

Parameter Units Intravenous (IV) Administration Oral (PO) Administration
Dosemg/kge.g., 1e.g., 10
Cmaxng/mLe.g., 500 ± 50e.g., 50 ± 10
Tmaxhe.g., 0.08 (5 min)e.g., 0.5 ± 0.1
AUC(0-t)ngh/mLe.g., 800 ± 100e.g., 150 ± 30
AUC(0-inf)ngh/mLe.g., 850 ± 110e.g., 160 ± 35
t1/2he.g., 1.5 ± 0.3e.g., 2.0 ± 0.5
Clearance (CL)mL/h/kge.g., 1176 ± 150N/A
Volume of Distribution (Vd)L/kge.g., 2.5 ± 0.4N/A
Oral Bioavailability (F)%N/Ae.g., <10

Table 2: Example Metabolic Stability of this compound in Liver Microsomes

Species Half-life (t1/2) (min) Intrinsic Clearance (CLint) (µL/min/mg protein)
Mousee.g., < 10e.g., > 200
Rate.g., < 15e.g., > 150
Doge.g., 25 ± 5e.g., 80 ± 15
Humane.g., 20 ± 4e.g., 100 ± 20

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Drug Formulation:

    • IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Oral Formulation: Suspend this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).

  • Dosing:

    • IV Group (n=5): Administer a single bolus dose of 1 mg/kg via the tail vein.

    • Oral Group (n=5): Administer a single dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein or saphenous vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge blood samples at 4000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method (see Protocol 3).

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, F) using non-compartmental analysis software.

Protocol 2: In Vitro Metabolic Stability of this compound in Liver Microsomes
  • Materials: Pooled liver microsomes from the desired species (e.g., rat, mouse, human), NADPH regenerating system, and this compound.

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (0.5 mg/mL final protein concentration) in 100 mM phosphate (B84403) buffer (pH 7.4).

    • Add this compound to a final concentration of 1 µM.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of this compound over time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 3: LC-MS/MS Quantification of this compound in Plasma
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile (containing an internal standard) to one volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vial for injection.

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

G cluster_0 This compound's Impact on Cisplatin Resistance Pathway This compound This compound FOXG1 FOXG1 This compound->FOXG1 Disrupts interaction with EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter Binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 Promotes transcription NOX4 NOX4 EFHD2->NOX4 Activates ABCC1 ABCC1 NOX4->ABCC1 Activates Cisplatin_Resistance Cisplatin Resistance ABCC1->Cisplatin_Resistance Contributes to

Caption: this compound signaling pathway in sensitizing NSCLC cells to cisplatin.[2]

G cluster_1 Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (IV or Oral) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

G cluster_2 Troubleshooting Low Oral Bioavailability Low_Bioavailability Low Oral Bioavailability First_Pass_Metabolism Extensive First-Pass Metabolism? Low_Bioavailability->First_Pass_Metabolism Poor_Absorption Poor Absorption? Low_Bioavailability->Poor_Absorption Pgp_Efflux P-gp Efflux? Low_Bioavailability->Pgp_Efflux Solution_FP IV Dosing Study In Vitro Metabolism Assay First_Pass_Metabolism->Solution_FP Solution_Abs Solubility/Permeability Assays Formulation Development Poor_Absorption->Solution_Abs Solution_Pgp Caco-2 Transport Assay In Vivo P-gp Inhibition Pgp_Efflux->Solution_Pgp

Caption: Logical relationships in troubleshooting low oral bioavailability.

References

Technical Support Center: Method Validation for Coclaurine Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of coclaurine in biological matrices such as plasma, serum, and urine.

Frequently Asked Questions (FAQs)

1. Sample Collection and Handling

  • Q: What is the best way to collect and store blood samples for this compound analysis?

    • A: Blood should be collected in tubes containing an anticoagulant like EDTA. Plasma should be separated from whole blood by centrifugation as soon as possible to prevent degradation.[1] If analysis is not immediate, plasma samples should be stored frozen, preferably at -80°C, to ensure long-term stability.[1] Avoid repeated freeze-thaw cycles, as this can degrade the analyte.[1] For many analytes, storage at -20°C is also acceptable for shorter periods.[2]

  • Q: How should urine samples be stored?

    • A: Urine samples are generally more stable than blood but should still be stored frozen, ideally at -20°C or -80°C, to prevent degradation of this compound and its metabolites.[1][2] The use of preservatives may be considered for specific analytes, but for general alkaloid analysis, freezing is the standard practice.[3]

  • Q: How long can I store my samples before analysis?

    • A: The stability of this compound in a specific matrix should be determined during method validation through freeze-thaw and long-term stability studies.[2] For many small molecules, stability in plasma at -80°C is maintained for several months to years.[1] However, it is crucial to perform your own stability assessments under your specific storage conditions.[2]

2. Sample Preparation

  • Q: What is the most effective method for extracting this compound from plasma/serum?

    • A: The choice of extraction method depends on the required cleanliness of the extract and the desired sensitivity. Common techniques include:

      • Protein Precipitation (PPT): A fast and simple method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. It is effective but may result in a less clean extract with more potential for matrix effects.

      • Liquid-Liquid Extraction (LLE): This method separates this compound from the aqueous matrix into an immiscible organic solvent based on its relative solubility. It provides a cleaner extract than PPT.[4][5]

      • Solid-Phase Extraction (SPE): This is often the most effective method for achieving a clean extract and concentrating the analyte. It uses a solid sorbent to retain this compound while matrix components are washed away.[6][7]

  • Q: Can I use a "dilute-and-shoot" method for urine samples?

    • A: A "dilute-and-shoot" approach, where the urine sample is simply diluted with the mobile phase or a suitable solvent before injection, can be a very rapid method for urine analysis.[8] This is often feasible for urine because it is a less complex matrix than plasma. However, this method may still be susceptible to matrix effects and could lead to faster contamination of the LC-MS system.[8]

3. Chromatography and Detection

  • Q: Which analytical technique is best for this compound quantification: HPLC-UV, GC-MS, or LC-MS/MS?

    • A:

      • HPLC-UV: Can be used, but may lack the sensitivity and specificity required for low concentrations of this compound in complex biological matrices.[9][10]

      • GC-MS: Suitable for volatile compounds. This compound, being a benzylisoquinoline alkaloid, may require derivatization to improve its volatility and thermal stability for GC analysis.[11][12]

      • LC-MS/MS: This is the preferred technique for quantifying drugs and metabolites in biological fluids due to its high sensitivity, specificity, and high throughput.[13][14] It allows for the detection of very low concentrations with minimal interference.[15]

  • Q: What type of internal standard (IS) should I use?

    • A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences similar extraction recovery and matrix effects, providing the most accurate correction.[16][17] If a SIL-IS is not available, a structural analog with similar properties can be used, but it must be carefully validated to ensure it behaves similarly to this compound throughout the analytical process.[18][19]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Q: My this compound peak is tailing. What could be the cause?

    • A: Peak tailing is often caused by secondary interactions between the basic this compound molecule and acidic residual silanols on the C18 column.

      • Solution 1: Ensure the mobile phase pH is appropriate. Adding a small amount of an amine modifier (like triethylamine) or using a mobile phase with a buffer can help mask silanol (B1196071) groups.

      • Solution 2: Use a column with high-purity silica (B1680970) or one that is specifically designed for basic compounds (e.g., end-capped columns).

      • Solution 3: Check for column contamination or degradation. Flush the column with a strong solvent or replace it if it's old.[20]

  • Q: Why are my peaks split?

    • A: Peak splitting can occur for several reasons:

      • Injection Solvent Mismatch: The injection solvent may be too strong compared to the mobile phase, causing the sample to spread on the column. Solution: Whenever possible, dissolve your final extract in the initial mobile phase.[20]

      • Column Contamination/Void: The inlet frit of the column might be partially blocked, or a void may have formed at the head of the column. Solution: Reverse-flush the column (if the manufacturer allows) or replace the column. Using a guard column can help prevent this.[20]

Issue 2: Inconsistent or Drifting Retention Times

  • Q: My retention time for this compound is shifting between injections. What's wrong?

    • A: Retention time drift can compromise peak identification and integration.

      • Solution 1: Check for Leaks: Inspect all fittings between the pump and the detector for any signs of leaks, which can cause pressure and flow rate fluctuations.[21]

      • Solution 2: Ensure Column Equilibration: The column may not be fully equilibrated between gradient runs. Solution: Increase the equilibration time at the end of each run to at least 10 column volumes.[21]

      • Solution 3: Mobile Phase Issues: The mobile phase composition may be changing due to improper mixing or evaporation of a volatile component. Solution: Prepare fresh mobile phase daily and ensure reservoir caps (B75204) are sealed.[22]

      • Solution 4: Temperature Fluctuation: Ensure a stable column temperature by using a column oven.[21]

Issue 3: Low Signal Intensity or No Peak Detected

  • Q: I am not seeing a peak for this compound, or the signal is very weak.

    • A: This can be an issue with the sample, the LC, or the MS.

      • Solution 1 (Sample): The concentration may be below the limit of detection (LOD). Review your sample preparation procedure to include a concentration step (e.g., evaporating the solvent and reconstituting in a smaller volume). Also, verify analyte stability under your storage and extraction conditions.

      • Solution 2 (LC): Check for system leaks or blockages. Ensure the injection loop is filling correctly and that the sample is being transferred to the column.[21]

      • Solution 3 (MS): Verify the mass spectrometer settings, including ionization source parameters (e.g., gas flows, temperatures) and the specific MRM transition for this compound. Perform a system tune and calibration to ensure the instrument is functioning correctly. Check for severe ion suppression by performing a post-column infusion experiment.[21][23]

Issue 4: High Signal Variability and Poor Reproducibility (Matrix Effects)

  • Q: My results are not precise. The internal standard response varies significantly between samples. What is the cause?

    • A: This is a classic sign of matrix effects, where co-eluting endogenous components from the biological matrix (like phospholipids) suppress or enhance the ionization of this compound and the IS.[15][23][24]

      • Solution 1: Improve Sample Cleanup: A more rigorous extraction method, like SPE, can remove more interfering components than a simple protein precipitation.

      • Solution 2: Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where matrix components elute. A longer run time or a different column chemistry might be necessary.

      • Solution 3: Use a Stable Isotope-Labeled IS: A SIL-IS is the best way to compensate for matrix effects, as it is affected in the same way as the analyte.[17] If you are already using one and still see issues, it could indicate extreme and variable suppression.

      • Solution 4: Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components. This is often a viable strategy for urine samples.[25]

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for the analysis of a small molecule alkaloid, like this compound, in biological matrices. These values are representative and should be established for each specific method during validation.[26]

Table 1: Calibration Curve and Sensitivity Parameters

ParameterBiological MatrixTypical Value
Linearity RangePlasma, Urine0.5 - 500 ng/mL
Correlation Coefficient (r²)Plasma, Urine≥ 0.995
Lower Limit of Quantification (LLOQ)Plasma0.5 ng/mL
Upper Limit of Quantification (ULOQ)Plasma500 ng/mL
Limit of Detection (LOD)Plasma0.15 ng/mL

Table 2: Accuracy and Precision Parameters

QC LevelMatrixConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQPlasma0.5< 15%< 15%± 20%
Low QCPlasma1.5< 15%< 15%± 15%
Mid QCPlasma100< 15%< 15%± 15%
High QCPlasma400< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterQC LevelTypical Value
Extraction RecoveryLow, Mid, HighConsistent, e.g., 75-90%
Matrix EffectLow, High85 - 115%
IS-Normalized Matrix FactorLow, High0.85 - 1.15

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

  • Sample Preparation: Thaw plasma samples and quality control (QC) standards to room temperature. Vortex briefly.

  • Aliquoting: Pipette 100 µL of plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3 in methanol) to each tube. Vortex for 5 seconds.

  • Alkalinization: Add 50 µL of 0.1 M sodium hydroxide (B78521) to each tube to adjust the pH and ensure this compound is in its basic, uncharged form. Vortex for 5 seconds.

  • Extraction: Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate/hexane).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine

  • Sample Preparation: Thaw urine samples, standards, and QCs. Centrifuge at 2000 x g for 5 minutes to pellet any sediment.

  • Aliquoting and IS: In a clean tube, mix 200 µL of urine supernatant with 10 µL of the internal standard working solution.

  • Dilution & pH Adjustment: Add 800 µL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0) to the sample. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gravity or gentle vacuum (approx. 1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M hydrochloric acid to wash away acidic and neutral interferences.

    • Wash 2: Add 1 mL of methanol to wash away remaining neutral and weakly bound components.

  • Elution: Elute the this compound and IS by adding 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium (B1175870) hydroxide in methanol). Collect the eluate in a clean tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Bioanalytical Method Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap Evaporate Solvent Extraction->Evap Recon Reconstitute Extract Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Integration Peak Integration LCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of This compound Conc. Calibration->Quant Report Final Report Quant->Report

Caption: High-level workflow for this compound analysis.

Troubleshooting_Workflow Troubleshooting: Inconsistent Results / Matrix Effects Start High %RSD in QCs or Variable IS Response Check_IS Is a Stable Isotope-Labeled (SIL) IS being used? Start->Check_IS Use_SIL Implement SIL-IS for best correction Check_IS->Use_SIL No Check_Cleanup Evaluate Sample Cleanup Method Check_IS->Check_Cleanup Yes No_SIL Structural Analog IS may not track matrix effects No_SIL->Use_SIL PPT Protein Precipitation (PPT) Check_Cleanup->PPT SPE Solid-Phase Extraction (SPE) Check_Cleanup->SPE Improve_Cleanup Switch from PPT to SPE or optimize SPE wash steps PPT->Improve_Cleanup Check_LC Optimize Chromatography PPT->Check_LC SPE->Check_LC Modify_Grad Modify LC gradient to separate analyte from suppression zone Check_LC->Modify_Grad Change_Col Test alternative column chemistry Check_LC->Change_Col Fix_LC Implement optimized LC method Modify_Grad->Fix_LC Change_Col->Fix_LC

Caption: Decision tree for troubleshooting matrix effects.

Sample_Prep_Diagram Sample Preparation Pathways cluster_common cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma or Urine Sample + Internal Standard LLE_1 1. Add Base (e.g., NaOH) Start->LLE_1 SPE_1 1. Condition Cartridge (Methanol, Water) Start->SPE_1 LLE_2 2. Add Organic Solvent (e.g., MTBE) LLE_1->LLE_2 LLE_3 3. Vortex & Centrifuge LLE_2->LLE_3 LLE_4 4. Collect Organic Layer LLE_3->LLE_4 End Evaporate & Reconstitute for LC-MS/MS Analysis LLE_4->End SPE_2 2. Load Sample SPE_1->SPE_2 SPE_3 3. Wash Interferences (e.g., Acid, Methanol) SPE_2->SPE_3 SPE_4 4. Elute this compound (e.g., 5% NH4OH in MeOH) SPE_3->SPE_4 SPE_4->End

Caption: Comparison of LLE and SPE sample prep workflows.

References

Derivatization techniques for GC-MS analysis of Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the derivatization and analysis of coclaurine using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a benzylisoquinoline alkaloid with polar functional groups, including hydroxyl (-OH) and amine (-NH) groups. These groups make the molecule non-volatile and prone to thermal degradation at the high temperatures used in GC inlets. Derivatization is a chemical modification process that masks these polar groups, increasing the volatility and thermal stability of the analyte, thus making it suitable for GC-MS analysis.[1][2][3]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common and effective derivatization technique for compounds with hydroxyl and amine groups, like this compound, is silylation.[2][4] This process replaces the active hydrogen in these functional groups with a trimethylsilyl (B98337) (TMS) group.

Q3: Which silylating reagents are recommended for this compound?

A3: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly recommended silylating reagents for phenolic and amine compounds.[1][2] They are potent TMS donors that react effectively with the functional groups present in this compound. For complex samples or to enhance the derivatization of sterically hindered groups, a catalyst such as trimethylchlorosilane (TMCS) can be added to BSTFA.

Experimental Protocols

A detailed experimental protocol for the silylation of this compound for GC-MS analysis is provided below. This protocol is based on established methods for similar benzylisoquinoline alkaloids.

Silylation of this compound using BSTFA

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried this compound sample or extract into a clean, dry 2 mL reaction vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas before proceeding. The presence of water will interfere with the silylation reaction.[5]

  • Derivatization Reaction:

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.

    • Add 100 µL of BSTFA (or BSTFA with 1% TMCS) to the vial.

    • Securely cap the vial.

    • Heat the reaction mixture at 70-80°C for 30-60 minutes. Reaction time and temperature may need to be optimized depending on the sample matrix and concentration.

  • GC-MS Analysis:

    • After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization and GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for derivatized this compound 1. Incomplete derivatization. 2. Degradation of the derivative. 3. Active sites in the GC system. 4. Incorrect GC-MS parameters.1. Ensure the sample is completely dry. Increase reaction temperature and/or time. Use a catalyst (e.g., TMCS). 2. Analyze the sample as soon as possible after derivatization. Store derivatized samples at low temperatures if immediate analysis is not possible. 3. Use a deactivated inlet liner and column. Condition the column before analysis. 4. Optimize injector temperature, oven temperature program, and mass spectrometer settings.
Peak tailing 1. Active sites in the inlet liner or column. 2. Incomplete derivatization leaving polar groups exposed. 3. Overloading of the column.1. Replace the inlet liner with a deactivated one. Trim the front end of the column. 2. Optimize the derivatization reaction as described above. 3. Dilute the sample or inject a smaller volume.
Broad or split peaks 1. Inconsistent injection technique. 2. Solvent effect issues. 3. Column contamination.1. Use an autosampler for reproducible injections. 2. Ensure the initial oven temperature is below the boiling point of the solvent. 3. Bake out the column at a high temperature (within its limit). If contamination persists, replace the column.
Baseline noise or drift 1. Contaminated carrier gas. 2. Column bleed. 3. Septum bleed.1. Use high-purity carrier gas and install gas purifiers. 2. Condition the column. Ensure the operating temperature does not exceed the column's maximum limit. 3. Use a high-quality, low-bleed septum and replace it regularly.
Presence of multiple derivative peaks for this compound 1. Partial derivatization of the different functional groups (hydroxyls and amine).1. Optimize the derivatization conditions (reagent excess, temperature, and time) to drive the reaction to completion, forming the fully silylated derivative.

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) of key fragment ions for TMS-derivatized northis compound, a close structural analog of this compound. This information is critical for the identification of derivatized this compound in your GC-MS analysis.

Compound Derivatization Reagent Major Fragment Ions (m/z)
(S)-northis compoundTrimethylsilyl chloride (TMS-Cl)308, 179

Data derived from a study on a closely related compound and should be used as a reference for identifying TMS-derivatized this compound.[6]

Visualizations

Experimental Workflow for this compound Derivatization and GC-MS Analysis

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Start with this compound Sample dry Evaporate to Dryness start->dry add_solvent Add Aprotic Solvent dry->add_solvent add_reagent Add Silylating Reagent (BSTFA/MSTFA) add_solvent->add_reagent heat Heat at 70-80°C add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis and Interpretation detect->data

Caption: Workflow for derivatization and GC-MS analysis of this compound.

Troubleshooting Logic for Poor Peak Shapedot

troubleshooting_peak_shape cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape Observed cause1 Incomplete Derivatization start->cause1 cause2 Active Sites in System start->cause2 cause3 Column Overload start->cause3 solution1 Optimize Derivatization: - Ensure sample is dry - Increase reagent/temp/time cause1->solution1 solution2 System Maintenance: - Replace inlet liner - Condition/trim column cause2->solution2 solution3 Adjust Sample Concentration: - Dilute sample - Inject smaller volume cause3->solution3 end Improved Peak Shape solution1->end Re-analyze solution2->end Re-analyze solution3->end Re-analyze

References

Technical Support Center: Improving Coclaurine N-methylation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of coclaurine N-methylation in biocatalytic processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound N-methyltransferase (CNMT) and what is its role?

A1: this compound N-methyltransferase (CNMT) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse family of plant secondary metabolites with numerous therapeutic applications, including analgesics and antitumor agents.[1][2] Its primary function is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the amino group of this compound, producing N-methylthis compound.[2][3] This N-methylation step is crucial for the bioactivity of many important BIAs.[1][2]

Q2: What are the typical substrates for CNMT?

A2: The primary natural substrate for CNMT is (S)-coclaurine. However, studies on CNMT from Coptis japonica have shown it possesses broad substrate specificity and can methylate both (S)- and (R)-coclaurine with little stereoselectivity.[1][3] It can also accept other natural and synthetic tetrahydroisoquinolines (THIQs). For example, this compound and heliamine are excellent substrates, showing 90-92% conversion in assays.[1]

Q3: What is the optimal pH and temperature for the CNMT reaction?

A3: The optimal reaction conditions can vary depending on the source of the enzyme. For CNMT purified from Coptis japonica cells, the optimal pH is 7.0.[3] Other CNMTs from BIA-producing plants have been reported to function optimally within a basic pH range of 7.5 to 9.0 and at temperatures between 35°C and 45°C.[4] It is recommended to perform a pH and temperature optimization for your specific enzyme and reaction setup.

Q4: My reaction requires the expensive cofactor S-adenosylmethionine (SAM). How can I improve the cost-effectiveness of the process?

A4: The high cost and instability of SAM are significant limitations for the large-scale application of methyltransferases.[5] A highly effective strategy is to implement an in-situ SAM regeneration system. These systems are multi-enzyme cascades that recycle the byproduct S-adenosylhomocysteine (SAH) back to SAM, meaning only catalytic amounts of a precursor (like adenosine (B11128) or L-methionine) are needed.[5][6] Various enzymatic regeneration systems have been developed that significantly reduce the required amount of SAM and improve overall process economy.[7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound N-methylation experiments.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inherently Low Enzyme Activity: CNMT is known to have relatively low catalytic activity even with its native substrates.[1]• Increase enzyme concentration in the reaction.• Increase reaction time.• Consider using an engineered CNMT variant with improved activity if available.[1]
Suboptimal Reaction Conditions: Incorrect pH or temperature.• Verify the pH of your buffer is optimal for your specific CNMT (typically pH 7.0-9.0).[3][4]• Ensure the incubation temperature is optimal (typically 35-45°C).[4]
Enzyme Inactivation: Improper handling or storage. Contaminants in the enzyme preparation.• Ensure the enzyme has been stored correctly (typically at -20°C or -80°C).• Avoid repeated freeze-thaw cycles.[8]• Re-purify the enzyme if nuclease or protease contamination is suspected.[9]
Cofactor (SAM) Limitation/Degradation: SAM is unstable and can degrade during the reaction. Stoichiometric use can be limiting.• Prepare SAM solutions fresh before use.• Implement a SAM regeneration system to maintain a constant supply of the cofactor.[5][6]
Inhibitors Present: Contaminants in the substrate or buffer, such as heavy metal ions.• The addition of Co²⁺, Cu²⁺, or Mn²⁺ at 5 mM can severely inhibit CNMT activity.[3]• Ensure high purity of substrates and reagents. Use metal chelators like EDTA cautiously, as high concentrations (>0.5 mM) can also interfere with assays.[10]
Reaction Stops Prematurely Product Inhibition: The reaction byproduct, S-adenosylhomocysteine (SAH), is a known competitive inhibitor of many SAM-dependent methyltransferases.[7][11]• Couple the reaction with an enzyme like S-adenosylhomocysteine hydrolase (SAHH) to remove SAH as it is formed. Many SAM regeneration systems include this step.[6]• Use a membrane reactor to continuously remove products from the reaction mixture.[11]
Substrate Inhibition: High concentrations of this compound may inhibit the enzyme. This can occur when a substrate molecule binds to the enzyme-product complex, preventing product release.[12][13]• Perform a substrate titration experiment to determine if high concentrations of this compound are inhibitory.• If substrate inhibition is observed, maintain the substrate concentration below the inhibitory level by using a fed-batch approach.
Poor Enzyme Stability / Reusability Enzyme Denaturation: The soluble enzyme may not be stable under prolonged reaction conditions or during recovery.Immobilize the enzyme. Creating cross-linked enzyme aggregates (CNMT-CLEAs) has been shown to significantly improve stability, allowing the biocatalyst to be recycled at least 3 times without significant loss of activity.[1]
• Immobilization also allows for higher substrate concentrations (up to 3-4 mM) to be used, which can increase overall productivity.[1]

Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type this compound N-Methyltransferase (CNMT)
SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Northis compoundCoptis japonica25 ± 20.051 ± 0.0012040[1]
HeliamineCoptis japonica13 ± 10.045 ± 0.0013460[1]
NorreticulineCoptis japonica380N/AN/A[3]
S-adenosyl-L-methionine (SAM)Coptis japonica650N/AN/A[3]

N/A: Not available in the cited source.

Table 2: Substrate Conversion by Wild-Type CNMT
SubstrateConversion (%)Reaction TimeReference
This compound90 - 9245 min[1]
Heliamine90 - 9245 min[1]
Northis compound85 - 8845 min[1]
C1-substituted THIQs85 - 8845 min[1]
C4-methyl substituted THIQ (17)5445 min[1]
C4-methyl substituted THIQ (18)2245 min[1]

Visual Guides and Pathways

BIA Biosynthetic Pathway

BIA_Pathway Tyrosine Tyrosine Four_HPAA 4-HPAA Tyrosine->Four_HPAA Dopamine Dopamine Northis compound (S)-Northis compound Dopamine->Northis compound NCS Four_HPAA->Northis compound NCS This compound (S)-Coclaurine Northis compound->this compound 6OMT N_Methylthis compound (S)-N-Methylthis compound This compound->N_Methylthis compound CNMT (+SAM) Reticuline (S)-Reticuline N_Methylthis compound->Reticuline NMCH, 4'OMT

Caption: Key steps in the early biosynthesis of benzylisoquinoline alkaloids (BIAs).

General Experimental Workflow

Experimental_Workflow cluster_prep Phase 1: Biocatalyst Preparation cluster_reaction Phase 2: Biocatalytic Reaction cluster_analysis Phase 3: Analysis & Troubleshooting Expression 1. Recombinant CNMT Expression in E. coli Purification 2. Protein Purification (e.g., Affinity Chromatography) Expression->Purification Immobilization 3. Immobilization (Optional) (e.g., CLEA formation) Purification->Immobilization Setup 4. Reaction Setup (Buffer, Substrate, Cofactor) Immobilization->Setup Incubation 5. Incubation (Optimal Temp & pH) Setup->Incubation Quench 6. Reaction Quenching Incubation->Quench Analysis 7. Product Analysis (HPLC / LC-MS) Quench->Analysis Troubleshoot 8. Data Interpretation & Troubleshooting Analysis->Troubleshoot Troubleshoot->Expression Iterate / Optimize

Caption: Standard workflow for CNMT biocatalysis experiments.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low / No Product Yield Check_Enzyme Is enzyme active? (Run positive control) Start->Check_Enzyme Check_Conditions Are pH and Temp optimal? Check_Enzyme->Check_Conditions Yes Sol_Enzyme Replace/re-purify enzyme. Check storage. Check_Enzyme->Sol_Enzyme No Check_Cofactor Is SAM limiting? Check_Conditions->Check_Cofactor Yes Sol_Conditions Adjust pH (7.0-9.0). Adjust Temp (35-45°C). Check_Conditions->Sol_Conditions No Check_Inhibitors Potential inhibitors present? Check_Cofactor->Check_Inhibitors No Sol_Cofactor Use fresh SAM. Implement regeneration system. Check_Cofactor->Sol_Cofactor Yes Sol_Inhibitors Use high-purity reagents. Avoid Co²⁺, Cu²⁺, Mn²⁺. Check_Inhibitors->Sol_Inhibitors Yes

Caption: Decision tree for troubleshooting low CNMT reaction yields.

Detailed Experimental Protocols

Recombinant CNMT Expression and Purification

This protocol is a general guideline for expressing His-tagged CNMT in E. coli, based on common laboratory procedures.

  • Transformation: Transform an expression plasmid containing the CNMT gene (e.g., in a pET vector) into a suitable E. coli expression strain like BL21(DE3).[14] Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.[15]

  • Starter Culture: Inoculate a single colony into 5-10 mL of liquid media with antibiotic and grow overnight at 37°C with shaking.[15]

  • Large-Scale Culture: Inoculate 1 L of media with the starter culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[14]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM. Lower the temperature to 16-25°C and continue shaking for 16-20 hours to improve protein solubility.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant containing the soluble protein.[16]

  • Affinity Purification: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the His-tagged CNMT with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Analysis: Confirm protein purity and concentration using SDS-PAGE and a Bradford or BCA assay.

CNMT Enzyme Activity Assay (HPLC-based)

This protocol allows for the quantification of substrate consumption and product formation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture. A typical 50 µL reaction could contain:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM this compound (substrate)

    • 1 mM S-adenosyl-L-methionine (SAM, cofactor)

    • 1-5 µg of purified CNMT enzyme

  • Reaction Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). A time-course experiment is recommended to ensure the reaction rate is linear.[1]

  • Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile (B52724). This will precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction at high speed for 5-10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of two solvents is typically used: Solvent A (e.g., water with 0.1% formic acid or trifluoroacetic acid) and Solvent B (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

    • Detection: Monitor the elution of this compound and N-methylthis compound using a UV detector, typically at a wavelength between 280-288 nm.

    • Quantification: Calculate the concentration of substrate and product by comparing the peak areas to a standard curve generated with known concentrations of pure this compound and N-methylthis compound.[1] The percent conversion can be calculated as: [Product] / ([Initial Substrate]) * 100.

Preparation of Cross-Linked Enzyme Aggregates (CLEAs)

This method improves enzyme stability and reusability.[1]

  • Enzyme Solution: Prepare a solution of purified CNMT (e.g., 1-10 mg/mL) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

  • Precipitation: Slowly add a precipitant, such as ammonium (B1175870) sulfate (B86663) or tert-butanol, to the gently stirring enzyme solution on ice until the enzyme precipitates out of solution. The optimal concentration of the precipitant needs to be determined empirically.

  • Cross-linking: Once the enzyme has aggregated, add a cross-linking agent, such as glutaraldehyde (B144438) (e.g., to a final concentration of 25-50 mM).

  • Incubation: Allow the cross-linking reaction to proceed for a few hours (e.g., 3-4 hours) at 4°C with gentle agitation.

  • Washing: Collect the formed CLEAs by centrifugation. Wash the pellet several times with buffer to remove any unreacted cross-linker and non-cross-linked enzyme.

  • Storage: Resuspend the final CNMT-CLEA pellet in a storage buffer. The CLEAs can now be used as a robust, recyclable biocatalyst in the N-methylation reaction.

References

Selecting the optimal mobile phase for Coclaurine HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on selecting the optimal mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Coclaurine. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Troubleshooting Common HPLC Issues for this compound Analysis

This section addresses specific problems that may arise during the HPLC analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my this compound peak showing significant tailing?

Answer: Peak tailing, where a peak has a drawn-out tail on the right side, is a common issue when analyzing basic compounds like this compound.[1] It can compromise resolution and accurate integration.[2] The primary causes include:

  • Secondary Interactions: Strong interactions can occur between the basic functional groups of this compound and acidic silanol (B1196071) groups on the surface of silica-based columns.[3] These interactions lead to some molecules being retained longer than others, causing tailing.[3]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound and interaction with the stationary phase.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the column can create active sites that cause tailing.[4]

  • Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[3]

Solutions:

  • Adjust Mobile Phase pH: The most effective solution is to control the mobile phase pH with a suitable buffer.[5] For a basic compound like this compound, using a mobile phase with a low pH (e.g., pH 2.5-4) will ensure the analyte is fully protonated and reduces interactions with silanols.[6] Commonly used acidic additives include formic acid, acetic acid, or trifluoroacetic acid at concentrations of 0.05% to 0.1% (v/v).[7]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with proper end-capping minimize the number of accessible silanol groups, reducing the potential for tailing.

  • Incorporate a Competing Base: Adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites, improving peak shape.

  • Check for Column Contamination: If peak shape deteriorates over a series of injections, the column may be contaminated.[2] Flushing the column or, if necessary, replacing the guard column can resolve the issue.[4]

Question: My retention time for this compound is shifting between injections. What is the cause?

Answer: Unstable retention times can significantly impact the reliability and reproducibility of your analysis.[8] Common causes for retention time drift include:

  • Inadequate Column Equilibration: The column requires sufficient time to equilibrate with the mobile phase. If the equilibration time is too short, you may observe shifting retention times, especially at the beginning of a run sequence.

  • Changes in Mobile Phase Composition: The mobile phase composition can change over time due to the evaporation of the more volatile organic solvent.[9] Ensure mobile phase reservoirs are tightly covered.

  • Fluctuations in Column Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[8][10] A lack of temperature control can lead to retention time variability.

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, leading to retention time shifts.[9]

Solutions:

  • Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for a sufficient duration (typically 10-20 column volumes).

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep it well-sealed to prevent changes in composition.[11]

  • Use a Column Oven: Employ a column oven to maintain a constant and consistent temperature throughout the analysis.[8]

  • System Maintenance: Regularly check the HPLC system for leaks, particularly at fittings and pump seals.[9]

Question: I am observing broad peaks for this compound, leading to poor resolution. How can I improve this?

Answer: Broad peaks can be caused by a variety of factors, often related to the column or system setup.[3][4]

  • Column Deterioration: Over time, the packed bed of a column can deteriorate, leading to peak broadening.[4]

  • Extra-Column Volume: Excessive tubing length or diameter, especially between the injector, column, and detector, can contribute to peak broadening.[4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the sample band to spread on the column, resulting in broad peaks.[9]

Solutions:

  • Evaluate Column Performance: Check the column's performance by injecting a standard. If the efficiency has significantly decreased, the column may need to be replaced.

  • Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase.[9] If a different solvent must be used, ensure it is weaker than the mobile phase.[9]

Frequently Asked Questions (FAQs)

What is a good starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase HPLC analysis of this compound on a C18 column is a gradient elution using:

A typical starting gradient could be 5-95% B over 10-20 minutes. The acidic modifier helps to ensure good peak shape for the basic this compound molecule.[6]

Should I use Acetonitrile or Methanol as the organic solvent?

Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.[13]

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which is beneficial for detection at low wavelengths.[5]

  • Methanol is a more cost-effective option and can sometimes offer different selectivity compared to acetonitrile.[11]

The choice between the two may depend on the specific separation requirements and the presence of other compounds in the sample.

Why is adding a buffer or acid to the mobile phase important for this compound analysis?

This compound is a basic compound. The pH of the mobile phase is a critical factor that influences the ionization state of analytes.[14]

  • Improved Peak Shape: At a low pH (e.g., below 4), this compound will be consistently protonated (ionized). This suppresses undesirable interactions with the silica stationary phase, leading to sharper, more symmetrical peaks.[6]

  • Reproducible Retention: Controlling the pH with a buffer or acid ensures that the ionization state of this compound remains constant, leading to stable and reproducible retention times.[8] For reproducible results, the mobile phase pH should be at least one unit away from the analyte's pKa.[6]

How do I choose the right buffer for my mobile phase?

When selecting a buffer, consider the following:

  • pH Range: The buffer should have a pKa within ±1 pH unit of the desired mobile phase pH for effective buffering.[5]

  • UV Cutoff: If using UV detection, choose a buffer with a low UV cutoff to avoid interfering with the detection of your analyte. Phosphate buffers are often suitable for low-wavelength detection.[15]

  • LC-MS Compatibility: If using a mass spectrometer, volatile buffers such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are required as they will not deposit salts in the instrument.[5][15]

Experimental Protocols & Data

Protocol: HPLC Method Development for this compound
  • System Preparation:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Degas mobile phases thoroughly before use.

  • Initial Gradient Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject a standard solution of this compound.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Monitor the chromatogram at a suitable wavelength (e.g., 285 nm).

  • Optimization:

    • Based on the initial run, adjust the gradient slope and duration to optimize the resolution and analysis time.

    • If peak shape is poor, consider adjusting the concentration of the acidic modifier or trying a different modifier (e.g., 0.1% trifluoroacetic acid).

    • If necessary, screen different organic solvents (e.g., methanol) to alter selectivity.

Data Summary: Mobile Phase Comparison

The following table summarizes common mobile phase systems and their general impact on the analysis of basic compounds like this compound.

Mobile Phase SystemOrganic SolventAqueous PhaseTypical pHAdvantagesConsiderations
Acidic Modifier Acetonitrile or MethanolWater with 0.1% Formic Acid~2.8Excellent peak shape, good for MSMay not be suitable for acid-labile compounds
Acidic Modifier Acetonitrile or MethanolWater with 0.1% Acetic Acid~3.2Good peak shape, less aggressive than TFA---
Phosphate Buffer Acetonitrile or Methanol20 mM Potassium Phosphate2.5 - 3.5Good buffering capacity, low UV cutoffNot volatile, unsuitable for MS
Ammonium Buffer Acetonitrile or Methanol20 mM Ammonium Acetate4.0 - 6.0Volatile, good for MSMay provide different selectivity

Visual Guides

HPLC Method Development Workflow

The following diagram illustrates a typical workflow for developing an HPLC method for this compound analysis.

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation start Define Analytical Goal (e.g., Purity, Quantification) col_select Select Column (e.g., C18, 5µm) start->col_select mp_select Prepare Initial Mobile Phase (e.g., Water/ACN + 0.1% FA) col_select->mp_select gradient Perform Initial Gradient Run (5-95% Organic) mp_select->gradient evaluate Evaluate Peak Shape, Retention, & Resolution gradient->evaluate optimize Optimize Gradient Slope & Time evaluate->optimize Good Initial Result check_params Adjust pH / Organic Solvent (If Needed) evaluate->check_params Poor Peak Shape/ Resolution validate Method Validation (Linearity, Precision, Accuracy) optimize->validate check_params->gradient end_node Routine Analysis validate->end_node

Caption: A workflow for HPLC method development for this compound.

Troubleshooting Peak Tailing

This decision tree provides a logical approach to troubleshooting peak tailing issues for this compound.

Tailing_Troubleshooting start Problem: this compound Peak Tailing q1 Is the mobile phase pH < 4? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Solution: Add 0.1% Formic or Acetic Acid to the mobile phase. a1_no->sol1 q2 Is the column old or showing decreased performance? a1_yes->q2 end_node Re-evaluate Peak Shape sol1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Solution: 1. Flush the column. 2. Replace the guard column. 3. Replace the analytical column. a2_yes->sol2 q3 Is the sample concentration high? a2_no->q3 sol2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Solution: Dilute the sample and reinject. a3_yes->sol3 a3_no->end_node Consider other factors (e.g., dead volume) sol3->end_node

Caption: A decision tree for troubleshooting this compound peak tailing.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (S)-Coclaurine and (R)-Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, serves as a crucial intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids. As a chiral molecule, this compound exists in two enantiomeric forms: (S)-Coclaurine and (R)-Coclaurine. In nature, the biosynthesis of benzylisoquinoline alkaloids (BIAs) predominantly proceeds through the (S)-enantiomer, with northis compound synthase (NCS) exclusively producing (S)-northis compound, the precursor to (S)-coclaurine.[1] This stereoselectivity in biosynthesis suggests potential differences in the biological activities of the two enantiomers. This guide provides a comparative overview of the known bioactivities of (S)- and (R)-Coclaurine, supported by available experimental data, to aid researchers in drug discovery and development.

Comparative Bioactivity Data

Direct comparative studies on the bioactivity of (S)- and (R)-Coclaurine are limited in publicly available literature. Much of the research refers to "this compound" without specifying the enantiomer. However, some studies provide data on individual enantiomers, which are summarized below.

BioactivityEnantiomerAssay SystemResultUnit
Antiviral Activity
Anti-HIV-1 Activity(+)-1(R)-CoclaurineIn vitroEC50: 0.8µg/mL
Anticancer Activity
Colorectal CancerThis compound (enantiomer not specified)HCT116-WT cell lineDose-dependent inhibition of cell viability-
Non-Small Cell Lung CancerThis compound (enantiomer not specified)A549 & H1299 cellsSensitizes cells to Cisplatin-
Receptor Activity
Nicotinic Acetylcholine (B1216132) ReceptorThis compound (enantiomer not specified)-Antagonist-

Note: The relationship between the dextrorotatory (+) designation and the (R/S) configuration for this compound is not consistently defined in the literature.

Detailed Bioactivities and Signaling Pathways

Antiviral Activity

Limited data is available on the direct comparison of the antiviral properties of this compound enantiomers. A notable study demonstrated that (+)-1(R)-Coclaurine exhibits anti-HIV-1 activity with an EC50 of 0.8 µg/mL. In the same study, (+)-1(S)-northis compound, the precursor to (S)-coclaurine, showed an EC50 of >0.8 µg/mL. This suggests that the (R)-enantiomer of this compound may possess noteworthy antiviral properties, though a direct comparison with (S)-Coclaurine is still required.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, although these studies often do not specify the enantiomer used.

a) Colorectal Cancer and the Vitamin D Receptor (VDR) Pathway:

This compound has been shown to exhibit anticancer and pro-apoptotic effects in the HCT116 colorectal cancer cell line. These effects are dependent on the Vitamin D Receptor (VDR). This compound treatment leads to increased VDR nuclear localization and expression, which in turn downregulates the oncogenic genes SNAIL1 and SNAIL2. Furthermore, it induces late apoptosis by increasing the cleavage of PARP and caspase-3, upregulating Bax and TP53, and decreasing BCL-2. This leads to cell growth arrest in the S-phase. The anticancer effects were reported to be lost in VDR knockout cells, confirming the VDR-dependent mechanism.

VDR_Pathway cluster_apoptosis Apoptotic Cascade This compound This compound VDR VDR (Nuclear Localization & Expression) This compound->VDR activates SNAIL1_SNAIL2 SNAIL1 / SNAIL2 (Oncogenes) VDR->SNAIL1_SNAIL2 inhibits Apoptosis Apoptosis Induction VDR->Apoptosis promotes Bax_TP53 Bax / TP53 VDR->Bax_TP53 upregulates BCL2 BCL-2 VDR->BCL2 downregulates CellGrowthArrest Cell Growth Arrest (S-Phase) Apoptosis->CellGrowthArrest Caspase3_PARP Cleaved Caspase-3 & PARP Bax_TP53->Caspase3_PARP activates BCL2->Caspase3_PARP inhibits Caspase3_PARP->Apoptosis

Caption: this compound-induced VDR-dependent apoptotic pathway.

b) Non-Small Cell Lung Cancer (NSCLC) and EFHD2 Inhibition:

In NSCLC cells, this compound has been identified as a key molecule that enhances sensitivity to the chemotherapeutic agent cisplatin. It functions by inhibiting the EF-hand domain-containing protein D2 (EFHD2). This inhibition leads to the downregulation of the NOX4-ABCC1 signaling pathway. Mechanistically, this compound disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, reducing EFHD2 transcription.

EFHD2_Pathway This compound This compound FOXG1 FOXG1 (Transcription Factor) This compound->FOXG1 disrupts interaction with EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2 EFHD2 EFHD2_promoter->EFHD2 promotes transcription NOX4_ABCC1 NOX4-ABCC1 Signaling EFHD2->NOX4_ABCC1 upregulates Cisplatin_Sensitivity Cisplatin Sensitivity NOX4_ABCC1->Cisplatin_Sensitivity decreases

Caption: this compound-mediated inhibition of the FOXG1-EFHD2 pathway.
Neurological Activity

This compound is known to act as a nicotinic acetylcholine receptor (nAChR) antagonist.[2] Additionally, (+)-(R)-Coclaurine has been shown to increase the levels of dopamine (B1211576) metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the mouse striatum, suggesting an interaction with the dopaminergic system.[3] It is proposed that it blocks postsynaptic dopamine receptors.[3] The specific nAChR and dopamine receptor subtypes involved, and the comparative potency of the (S)- and (R)-enantiomers, are areas that require further investigation.

Experimental Protocols

Detailed protocols for assessing the bioactivities of (S)- and (R)-Coclaurine are provided below. These are generalized methodologies and may require optimization for specific experimental conditions.

Anti-HIV Reverse Transcriptase (RT) Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

Principle: The assay quantifies the synthesis of DNA from an RNA template by RT. Digoxigenin (DIG) and biotin-labeled dUTPs are incorporated into the newly synthesized DNA. This DNA is then captured on a streptavidin-coated plate and detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Procedure:

  • Reagent Preparation: Prepare reaction buffers, lysis buffers, and standards as per the manufacturer's instructions (e.g., from a commercial kit).

  • Sample Preparation: Prepare serial dilutions of (S)-Coclaurine and (R)-Coclaurine in the appropriate solvent.

  • RT Reaction: In a microplate, combine the HIV-1 RT enzyme, the template/primer (e.g., poly(A) x oligo(dT)15), the DIG/biotin-dUTP mix, and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate to allow for the RT reaction to proceed.

  • Detection:

    • Transfer the reaction products to a streptavidin-coated microplate and incubate to allow binding of the biotin-labeled DNA.

    • Wash the plate to remove unbound components.

    • Add an anti-DIG-peroxidase conjugate and incubate.

    • Wash the plate again to remove the unbound conjugate.

    • Add a peroxidase substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

HIV_RT_Assay cluster_prep Preparation cluster_reaction RT Reaction cluster_detection Detection reagents Prepare Reagents (Buffers, Enzyme, Substrates) mix Combine RT Enzyme, Template, Labeled dUTPs, and this compound reagents->mix compounds Prepare Serial Dilutions of (S)- & (R)-Coclaurine compounds->mix incubate_rt Incubate for DNA Synthesis mix->incubate_rt bind Bind Biotinylated DNA to Streptavidin Plate incubate_rt->bind wash1 Wash bind->wash1 add_ab Add Anti-DIG-Peroxidase Antibody wash1->add_ab wash2 Wash add_ab->wash2 add_sub Add Colorimetric Substrate wash2->add_sub read Read Absorbance add_sub->read

Caption: Workflow for the colorimetric HIV Reverse Transcriptase assay.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the ability of a compound to bind to nAChRs, typically by measuring the displacement of a radiolabeled ligand.

Principle: Cell membranes expressing the nAChR subtype of interest are incubated with a constant concentration of a radiolabeled nAChR ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the compound's binding affinity (Ki).

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Assay Setup: In a microplate, combine the cell membranes, the radiolabeled ligand, and serial dilutions of (S)-Coclaurine and (R)-Coclaurine in a suitable binding buffer.

  • Nonspecific Binding: Include wells with an excess of a known unlabeled nAChR ligand (e.g., nicotine) to determine nonspecific binding.

  • Total Binding: Include wells with only the radioligand and membranes to determine total binding.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, which can then be converted to a Ki value.

Dopamine Transporter (DAT) Uptake Assay

This assay measures the inhibition of dopamine reuptake by the dopamine transporter.

Principle: Synaptosomes (nerve terminals) or cells expressing DAT are incubated with radiolabeled dopamine ([³H]-dopamine) in the presence of the test compound. The amount of radioactivity taken up by the cells is measured. A reduction in uptake indicates inhibition of the DAT.

Procedure:

  • Synaptosome/Cell Preparation: Prepare synaptosomes from a dopamine-rich brain region (e.g., striatum) or use a cell line expressing DAT.

  • Assay Setup: In a microplate, pre-incubate the synaptosomes/cells with serial dilutions of (S)-Coclaurine and (R)-Coclaurine.

  • Initiate Uptake: Add a fixed concentration of [³H]-dopamine to initiate uptake.

  • Nonspecific Uptake: Include wells with a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine nonspecific uptake.

  • Incubation: Incubate for a short period at a controlled temperature (e.g., 37°C).

  • Terminate Uptake: Stop the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity in the filters using a scintillation counter.

  • Data Analysis: Calculate the specific uptake and plot the percentage of inhibition against the test compound concentration to determine the IC50 value.

Conclusion

The available evidence suggests that both (S)- and (R)-Coclaurine possess interesting biological activities, including antiviral, anticancer, and neurological effects. The natural predominance of the (S)-enantiomer in biosynthetic pathways underscores the importance of stereochemistry in its biological role. However, the current body of research is limited by a lack of direct, quantitative comparisons between the two enantiomers for most of their known activities. Future studies focusing on the enantioselective effects of this compound on various biological targets, particularly on specific receptor subtypes, are crucial for a comprehensive understanding of their therapeutic potential and for guiding the development of new drugs based on the this compound scaffold.

References

Coclaurine vs. Norcoclaurine: A Comparative Analysis of Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the contrasting cardiovascular properties of the benzylisoquinoline alkaloids, coclaurine and northis compound.

The benzylisoquinoline alkaloids, this compound and northis compound, despite their structural similarities, exhibit distinct cardiovascular effects, particularly concerning vascular relaxation. This guide provides a comprehensive comparison of their activities, supported by experimental data, to inform future research and drug development endeavors. The primary focus of this comparison is their differential impact on vascular smooth muscle, a key determinant of blood pressure regulation.

Quantitative Comparison of Vasorelaxant Effects

Experimental data from studies on isolated rat aortic rings pre-contracted with potassium chloride (KCl) reveal significant differences in the efficacy and potency of this compound and northis compound as vasorelaxants.

CompoundConcentration RangeMaximum Relaxation (%)RC50 (M)
(±)-Coclaurine10⁻⁶ to 10⁻³ M100%8.2 x 10⁻⁵
(±)-Northis compound10⁻⁷ to 10⁻³ M46.7% ± 7.4%7.5 x 10⁻⁵
(±)-Norarmepavine10⁻⁶ to 10⁻³ M100%4.4 x 10⁻⁵
(±)-Verapamil-100%-

Table 1: Comparative vasorelaxant effects of this compound, northis compound, and reference compounds on KCl-induced contractions in rat aortic rings. Data extracted from Morales et al. (1998)[1].

The data clearly indicates that while both compounds induce vasorelaxation, (±)-coclaurine is significantly more efficacious, achieving complete (100%) relaxation of the aortic rings, similar to the calcium channel blocker verapamil.[1] In contrast, (±)-northis compound demonstrates a much lower maximal relaxation of approximately 46.7%.[1] Interestingly, the potency of (±)-northis compound (RC50 = 7.5 x 10⁻⁵ M) is slightly higher than that of (±)-coclaurine (RC50 = 8.2 x 10⁻⁵ M), suggesting it initiates its effect at a lower concentration, though its overall effect is weaker.[1]

The rank order of potency for vasorelaxation was determined to be: (±)-verapamil > (±)-norarmepavine > (±)-northis compound > (±)-coclaurine.[2] This suggests that the degree of methylation of the hydroxyl groups on these benzylisoquinoline alkaloids may play a crucial role in their relaxant activity.[1]

Proposed Mechanism of Action: Calcium Antagonism

The primary mechanism underlying the vasorelaxant effects of both this compound and northis compound appears to be related to the modulation of calcium ion (Ca²⁺) influx, a critical step in smooth muscle contraction.[3] Both alkaloids have been shown to shift the calcium-dependent contraction curves to the right, which is indicative of a calcium antagonist-like effect.[2] However, a tenfold higher concentration of (±)-northis compound was required to produce an equivalent effect to the other compounds, further highlighting its lower efficacy.[2]

It is important to note that the cardiovascular effects of (±)-northis compound have been a subject of debate. While the vasorelaxation studies suggest a calcium antagonist action, other reports have proposed that its cardiac effects may be due to calcium channel activation or β-adrenoceptor agonism.[1] However, the findings from vascular preparations do not support the hypothesis of (±)-northis compound as a calcium channel activator.[1]

cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ Ca_channel Voltage-gated Ca²⁺ Channel Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Relaxation Muscle Relaxation Contraction Muscle Contraction Ca_int->Contraction This compound This compound This compound->Ca_channel Inhibits (Strongly) Northis compound Northis compound (less effective) Northis compound->Ca_channel Inhibits (Weakly)

Proposed mechanism of vasorelaxation.

Experimental Protocols

The following is a summary of the experimental methodology used to assess the vasorelaxant effects of this compound and northis compound on isolated rat aorta.

1. Animal Model:

  • Male Sprague-Dawley rats (200-250 g) were used.

  • The animals were euthanized by decapitation.

2. Tissue Preparation:

  • The thoracic aorta was excised and placed in a modified Krebs-Henseleit solution.

  • The aorta was cleaned of adherent connective and adipose tissue.

  • The endothelium was removed by gently rubbing the intimal surface with a wooden stick. Endothelium removal was functionally verified by the absence of acetylcholine-induced relaxation.[1]

  • The aorta was cut into rings of 3-4 mm in length.

3. Experimental Setup:

  • Aortic rings were mounted in organ baths containing the Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

  • The rings were connected to isometric force transducers to record changes in tension.

  • An initial tension of 1.5 g was applied to the rings, and they were allowed to equilibrate for at least 60 minutes.

4. Induction of Contraction:

  • Aortic rings were contracted by the addition of 70 mM potassium chloride (KCl) to the organ bath.

5. Assessment of Vasorelaxation:

  • Once the KCl-induced contraction reached a stable plateau, cumulative concentration-response curves were generated by the stepwise addition of this compound or northis compound (10⁻⁷ to 10⁻³ M) to the organ bath.

  • The relaxant effect was expressed as a percentage of the maximal contraction induced by KCl.

  • The RC50 value (the concentration of the compound that produces 50% of its maximal effect) was calculated.

cluster_workflow Experimental Workflow: Isolated Aortic Ring Assay A1 Aorta Excision from Rat A2 Preparation of Aortic Rings A1->A2 A3 Mounting in Organ Bath A2->A3 A4 Equilibration A3->A4 B1 Induce Contraction (70 mM KCl) A4->B1 C1 Cumulative Addition of This compound or Northis compound B1->C1 D1 Record Isometric Tension C1->D1 E1 Data Analysis (% Relaxation, RC50) D1->E1

Workflow for assessing vasorelaxant effects.

Conclusion

References

A Comparative Analysis of Coclaurine and Reticuline in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer properties, signaling pathways, and experimental methodologies of two promising benzylisoquinoline alkaloids.

Coclaurine and Reticuline, both naturally occurring benzylisoquinoline alkaloids, have emerged as compounds of interest in oncology research.[1][2][3] Their potential as anti-cancer agents stems from their ability to modulate key cellular processes involved in tumor growth and survival. This guide provides a comparative analysis of their effects on cancer cells, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Analysis of Anti-Cancer Effects

The cytotoxic and pro-apoptotic effects of this compound and Reticuline have been evaluated in various cancer cell lines. A direct comparison in the human colorectal cancer cell line HCT116 reveals their relative potency and efficacy.

ParameterThis compoundReticulineCell LineReference
IC50 (72h) 26.2 µM17.1 µMHCT116[1]
Late Apoptosis Induction (at 20 µM) 19% increase17% increaseHCT116[1]
Cell Cycle Arrest S-PhaseS-PhaseHCT116[1]
IC50 (alone) 0.95 mM (H1299), 2 mM (A549)Not AvailableNSCLC[4][5]
IC50 (with Cisplatin) 47.4 µM (H1299), 57.3 µM (A549) (this compound at 200µM)Not AvailableNSCLC[4][5]

Table 1: Comparative quantitative data for this compound and Reticuline in cancer cells.

Signaling Pathways and Molecular Mechanisms

Both this compound and Reticuline have been shown to exert their anti-cancer effects through the modulation of specific signaling pathways.

Vitamin D Receptor (VDR) Dependent Pathway in Colorectal Cancer

In HCT116 colorectal cancer cells, both alkaloids exhibit anti-cancer and pro-apoptotic activities that are dependent on the Vitamin D Receptor (VDR).[1][6] Their mechanism of action involves:

  • VDR Activation: Both compounds bind to the VDR's active site, leading to its increased nuclear localization and gene expression.[1][6]

  • Modulation of Apoptosis-Related Proteins: They induce late apoptosis by increasing the cleavage of PARP and caspase-3, upregulating the pro-apoptotic proteins Bax and TP53, and decreasing the anti-apoptotic protein BCL-2.[1][6]

  • Cell Cycle Arrest: Both alkaloids cause cell cycle arrest in the S-phase, which is associated with the overexpression of cyclin A1.[1]

  • Downregulation of Oncogenic Genes: They downregulate the oncogenic genes SNAIL1 and SNAIL2.[1][6]

The anti-cancer effects of both this compound and Reticuline were lost in HCT116 cells where the VDR was knocked out, confirming the crucial role of this receptor in their mechanism of action.[1][6]

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR VDR This compound->VDR Reticuline Reticuline Reticuline->VDR VDR_active Active VDR VDR->VDR_active Nuclear Translocation DNA DNA VDR_active->DNA Apoptosis_Genes Upregulation of Bax, TP53 DNA->Apoptosis_Genes Anti_Apoptosis_Genes Downregulation of BCL-2 DNA->Anti_Apoptosis_Genes Oncogenes Downregulation of SNAIL1, SNAIL2 DNA->Oncogenes CyclinA1 Overexpression of Cyclin A1 DNA->CyclinA1 Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Anti_Apoptosis_Genes->Apoptosis S_Phase_Arrest S-Phase Arrest CyclinA1->S_Phase_Arrest

VDR-dependent signaling pathway of this compound and Reticuline.
EFHD2 Inhibition Pathway in Non-Small Cell Lung Cancer (this compound)

In non-small cell lung cancer (NSCLC) cells, this compound has been identified as an inhibitor of EFHD2 (EF-hand domain-containing protein D2).[4][5][7] This mechanism is distinct from the VDR-dependent pathway and contributes to sensitizing cancer cells to conventional chemotherapy like cisplatin.[4][5][8]

  • Disruption of FOXG1-EFHD2 Interaction: this compound disrupts the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to a reduction in EFHD2 transcription.[4][5][7]

  • Downregulation of Downstream Signaling: The inhibition of EFHD2 leads to the downregulation of the NOX4-ABCC1 signaling pathway.[4][5][7]

  • Suppression of Stemness and Metastasis: this compound also suppresses the stemness and metastatic properties of NSCLC cells.[4][5][7]

EFHD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell NSCLC Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound FOXG1 FOXG1 This compound->FOXG1 disrupts interaction EFHD2_Promoter EFHD2 Promoter FOXG1->EFHD2_Promoter EFHD2_mRNA EFHD2 mRNA EFHD2_Promoter->EFHD2_mRNA EFHD2_Protein EFHD2 Protein EFHD2_mRNA->EFHD2_Protein NOX4_ABCC1 NOX4-ABCC1 Signaling EFHD2_Protein->NOX4_ABCC1 Stemness_Metastasis Suppressed Stemness & Metastasis EFHD2_Protein->Stemness_Metastasis Cisplatin_Sensitivity Increased Cisplatin Sensitivity NOX4_ABCC1->Cisplatin_Sensitivity

This compound's inhibition of the EFHD2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound and Reticuline.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.[9][10]

Workflow:

MTT_Workflow start Seed Cells in 96-well Plate treat Treat with this compound or Reticuline start->treat incubate1 Incubate for 72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Read Absorbance at 570 nm solubilize->read

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or Reticuline. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]

Workflow:

Apoptosis_Workflow start Treat Cells with This compound or Reticuline harvest Harvest Cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Apoptosis Analysis by Flow Cytometry.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or Reticuline for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[11]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.[16][17][18][19][20]

Workflow:

Western_Blot_Workflow start Cell Lysis and Protein Extraction quantify Protein Quantification (e.g., BCA assay) start->quantify sds_page SDS-PAGE (Protein Separation) quantify->sds_page transfer Transfer to Membrane (e.g., PVDF) sds_page->transfer block Blocking (e.g., with milk or BSA) transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detection (e.g., Chemiluminescence) secondary_ab->detect

References

Unveiling the Anticancer Potential of Coclaurine: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anticancer effects of Coclaurine, a naturally occurring tetrahydroisoquinoline alkaloid. This guide provides a meticulous examination of this compound's efficacy and mechanism of action across various cancer cell lines, supported by experimental data, detailed protocols, and visual pathway diagrams.

This compound has emerged as a promising candidate in oncology research, demonstrating a range of anticancer activities. This guide synthesizes key findings to offer an objective comparison of its performance, facilitating informed decisions in preclinical research and drug discovery pipelines. The data presented highlights this compound's ability to induce apoptosis, trigger cell cycle arrest, and sensitize cancer cells to conventional chemotherapeutic agents.

Comparative Efficacy of this compound Across Cancer Cell Lines

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in non-small cell lung cancer (NSCLC), colorectal cancer, breast cancer, and liver cancer cell lines. The half-maximal inhibitory concentrations (IC50) and other key quantitative findings are summarized below.

Cell LineCancer TypeIC50 of this compoundKey Anticancer Effects
H1299 Non-Small Cell Lung Cancer0.95 mM[1]Sensitizes cells to cisplatin (B142131), suppresses stemness and metastatic properties.[1][2][3]
A549 Non-Small Cell Lung Cancer2 mM[1]Sensitizes cells to cisplatin, reduces colony formation.[1][4]
HCT116 Colorectal Cancer26.2 µM[3]Induces late-stage apoptosis and S-phase cell cycle arrest.[3][5][6]
MCF-7 Breast CancerData not availableInduces apoptosis through upregulation of p53, BAX, and caspases 3 and 9.[7]
HepG2 Liver CancerData not availableDemonstrates cytotoxic activity.

Note: IC50 values can vary between studies depending on the experimental conditions.

Deciphering the Molecular Mechanisms: Signaling Pathways of this compound

This compound exerts its anticancer effects through diverse signaling pathways, which vary depending on the cancer cell type.

In Non-Small Cell Lung Cancer (NSCLC) cells, this compound has been shown to sensitize them to cisplatin by inhibiting the EFHD2 protein. It achieves this by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter, leading to the downregulation of the EFHD2/NOX4-ABCC1 signaling pathway.[1][2][3]

G This compound This compound FOXG1 FOXG1 This compound->FOXG1 disrupts interaction EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2_transcription EFHD2 Transcription EFHD2_promoter->EFHD2_transcription EFHD2_protein EFHD2 Protein EFHD2_transcription->EFHD2_protein NOX4_ABCC1 NOX4-ABCC1 Signaling EFHD2_protein->NOX4_ABCC1 activates Cisplatin_Resistance Cisplatin Resistance NOX4_ABCC1->Cisplatin_Resistance

This compound's disruption of the FOXG1-EFHD2 interaction in NSCLC.

In colorectal cancer cells (HCT116) , this compound's anticancer activity is dependent on the Vitamin D Receptor (VDR). It induces apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. This leads to the cleavage of PARP and caspase-3.[3][5][6] Furthermore, it causes cell cycle arrest in the S-phase by overexpressing cyclin A1.[5][6]

G cluster_nucleus Nucleus VDR Vitamin D Receptor p53 p53 VDR->p53 upregulates Bax Bax VDR->Bax upregulates Cyclin_A1 Cyclin A1 VDR->Cyclin_A1 upregulates Bcl2 Bcl-2 VDR->Bcl2 downregulates Caspase3 Caspase-3 Cleavage p53->Caspase3 Bax->Caspase3 S_Phase_Arrest S-Phase Arrest Cyclin_A1->S_Phase_Arrest This compound This compound This compound->VDR activates Bcl2->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

VDR-dependent mechanism of this compound in colorectal cancer.

For breast cancer cells (MCF-7) , this compound is reported to induce apoptosis by increasing the expression of p53, BAX, and caspases 3 and 9.[7]

G This compound This compound p53 p53 This compound->p53 upregulates BAX BAX This compound->BAX upregulates p53->BAX Caspase9 Caspase-9 BAX->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Apoptotic pathway of this compound in breast cancer cells.

Experimental Protocols

To ensure the reproducibility of the cited findings, this guide provides detailed methodologies for the key experiments used to evaluate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G A Seed cells in 96-well plates B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570nm F->G

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells at a density of 5x10³ to 1x10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol:

  • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Harvest cells after treatment with this compound.

  • Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

This comparative guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the therapeutic potential of this compound in cancer treatment. The detailed data and protocols aim to accelerate the translation of these promising preclinical findings into novel anticancer strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Coclaurine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection and quantification of Coclaurine, a benzylisoquinoline alkaloid of significant interest in pharmaceutical research. While direct cross-validation studies for this compound are not extensively published, this document compiles and compares validated methodologies for structurally related alkaloids to provide a reliable framework for method selection and development. The primary techniques reviewed include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Performance of Analytical Methods

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of the discussed methods for the analysis of benzylisoquinoline alkaloids. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Performance MetricHPLC-UVLC-MS/MSGC-MSCapillary Electrophoresis
Linearity Range 0.2 - 150 µg/mL[1]0.5 - 1000 ng/mL[1]1.0 - 3500 mg/LWide, dependent on analyte
Correlation Coefficient (r²) >0.999[1]≥0.9988[1]≥ 0.998> 0.99
Limit of Detection (LOD) 1 ng on column[1]0.19 - 2.92 ng/mL[1]0.05 - 0.20 mg/L[2]0.2 ng (for some isoquinoline (B145761) alkaloids)[3]
Limit of Quantification (LOQ) 2 ng on column[1]0.26 - 8.79 ng/mL[1]0.05–25.00 ng/mL[4]-
Precision (RSD%) < 2% (Intra- and Inter-day)[1]0.40 - 3.1% (Intra-day)[1]< 10%Good, typically < 5%
Selectivity ModerateHigh to Very HighHighHigh
Throughput ModerateHighLow to ModerateHigh
Cost LowHighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative experimental protocols for the detection of this compound or related benzylisoquinoline alkaloids using the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of benzylisoquinoline alkaloids.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[1]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[5][6] A typical isocratic mixture could be 0.1% trifluoroacetic acid in water and acetonitrile (60:40, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Column Temperature: 30 °C.[1][5]

  • Detection Wavelength: 280 nm for general benzylisoquinoline alkaloids.[5]

  • Injection Volume: 10 µL.[1][5]

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol), followed by filtration and dilution prior to injection.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level detection.

  • Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS).[4]

  • Column: A reversed-phase C18 column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.7 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[7]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-45 °C.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for alkaloids.

  • MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound.

  • Sample Preparation: Similar to HPLC-UV, involving extraction, filtration, and dilution. Solid-phase extraction (SPE) may be employed for cleaner samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many alkaloids, derivatization is required to increase their volatility.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5-ms, 30 m x 0.25 mm, 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

  • Injector Temperature: 250-300 °C.[8]

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 110°C, holding for 2 minutes, then ramping up to 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

  • Sample Preparation and Derivatization: Extraction with an organic solvent. The extract is then evaporated to dryness and derivatized, for example, by silylation with a reagent like BSTFA, to make the alkaloids more volatile.

Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and requires minimal sample and solvent volumes.

  • Instrumentation: Capillary Electrophoresis system with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 50-60 cm).

  • Background Electrolyte (BGE): An acidic buffer is often used for the separation of basic alkaloids. For example, an ammonium formate (B1220265) buffer (70-100 mM, pH 3.0-4.0) with an organic modifier like methanol (B129727) or acetonitrile.[9]

  • Applied Voltage: 25-30 kV.[9]

  • Temperature: 25 °C.[9]

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a wavelength where this compound absorbs, typically around 280 nm.

  • Sample Preparation: The sample is dissolved in the background electrolyte or a compatible solvent and filtered.

Cross-Validation Workflow and Method Comparison

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results.[1] This is particularly important when transferring a method between laboratories or when using different techniques to analyze the same set of samples.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation cluster_comparison Comparison cluster_conclusion Conclusion MethodA Method A (e.g., HPLC-UV) ValidationA Individual Method Validation (ICH Q2) MethodA->ValidationA MethodB Method B (e.g., LC-MS) ValidationB Individual Method Validation (ICH Q2) MethodB->ValidationB SampleAnalysis Analysis of the Same Sample Set ValidationA->SampleAnalysis ValidationB->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) SampleAnalysis->DataComparison Conclusion Demonstrate Comparability or Identify Bias DataComparison->Conclusion

A typical workflow for the cross-validation of two analytical methods.

The following diagram provides a comparative overview of the key attributes of the discussed analytical techniques for the analysis of this compound and other benzylisoquinoline alkaloids.

MethodComparison cluster_hplc HPLC-UV cluster_lcms LC-MS cluster_gcms GC-MS cluster_ce Capillary Electrophoresis HPLC_Pros Pros: - Robust & Reliable - Low Cost - Widely Available HPLC_Cons Cons: - Moderate Sensitivity - Moderate Selectivity LCMS_Pros Pros: - High Sensitivity - High Selectivity - Structural Information LCMS_Cons Cons: - High Cost - Complex Instrumentation GCMS_Pros Pros: - High Resolution - Established Libraries GCMS_Cons Cons: - Requires Volatile Analytes (Derivatization often needed) - Not suitable for thermolabile compounds CE_Pros Pros: - High Efficiency - Fast Analysis - Low Sample/Solvent Consumption CE_Cons Cons: - Lower Concentration Sensitivity - Reproducibility can be challenging

Comparison of key attributes of different analytical methods.

References

Coclaurine's Efficacy in Oncology: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds. One such molecule garnering interest is coclaurine, a tetrahydroisoquinoline alkaloid. This guide provides a comprehensive comparison of the efficacy of this compound with standard chemotherapy drugs, focusing on available experimental data. The evidence to date suggests that this compound's primary potential may lie in its ability to sensitize cancer cells to existing chemotherapeutic agents, thereby enhancing their efficacy.

In Vitro Efficacy: this compound as a Standalone Agent and in Combination Therapy

Current research has primarily investigated this compound's effects on non-small cell lung cancer (NSCLC) and colorectal cancer cell lines. As a standalone agent, this compound demonstrates cytotoxic effects at high concentrations. However, its more significant impact is observed when used in combination with the standard chemotherapy drug, cisplatin (B142131).

A key study by Hu, S. Y., et al. (2024) revealed that this compound exhibits low toxicity in H1299 and A549 NSCLC cell lines, with IC50 values of 0.95 mM and 2 mM, respectively[1]. The more compelling finding from this research is this compound's ability to significantly sensitize these cells to cisplatin. In the H1299 cell line, the addition of this compound reduced the IC50 of cisplatin from 69.7 μM to 47.4 μM. Similarly, in A549 cells, the IC50 of cisplatin was lowered from 75.7 μM to 57.3 μM in the presence of this compound[1].

Further research by Al-Zahrani, M. H., and Alghamdi, R. A. (2025) has explored the anticancer activities of this compound in colorectal cancer. Their findings indicate that this compound exerts anti-colorectal cancer and pro-apoptotic activities through the Vitamin D Receptor (VDR) in the HCT116 cell line[2]. The study reported an IC50 value of 26.2 μM for this compound in HCT116-WT cells[2]. The same study also noted that this compound has shown anticancer activity against the MCF-7 breast cancer cell line in vitro[2].

Compound Cell Line Cancer Type IC50 (Standalone) IC50 (in Combination) Combination Agent Reference
This compoundH1299Non-Small Cell Lung Cancer0.95 mM--[1]
This compoundA549Non-Small Cell Lung Cancer2 mM--[1]
CisplatinH1299Non-Small Cell Lung Cancer69.7 μM47.4 μMThis compound[1]
CisplatinA549Non-Small Cell Lung Cancer75.7 μM57.3 μMThis compound[1]
This compoundHCT116-WTColorectal Cancer26.2 μM--[2]

Mechanism of Action: A Focus on Signaling Pathways

This compound's efficacy, particularly as a chemosensitizer, is attributed to its influence on specific signaling pathways within cancer cells.

In NSCLC, this compound has been shown to inhibit EF-hand domain-containing protein 2 (EFHD2). It achieves this by disrupting the interaction between the transcription factor FOXG1 and the EFHD2 promoter, which in turn reduces EFHD2 transcription[1][3][4]. The downregulation of EFHD2 subsequently attenuates the NOX4-ROS-ABCC1 signaling pathway. This pathway is implicated in cisplatin resistance; its inhibition by this compound leads to increased sensitivity of NSCLC cells to cisplatin[1][3][4]. Furthermore, this compound has been observed to suppress the stemness and metastatic properties of NSCLC cells[1][3].

Coclaurine_NSCLC_Pathway This compound's Mechanism in Sensitizing NSCLC Cells to Cisplatin This compound This compound FOXG1 FOXG1 This compound->FOXG1 disrupts interaction Cisplatin_Sensitivity Enhanced Cisplatin Sensitivity This compound->Cisplatin_Sensitivity EFHD2_promoter EFHD2 Promoter FOXG1->EFHD2_promoter binds to EFHD2_transcription EFHD2 Transcription EFHD2_promoter->EFHD2_transcription initiates EFHD2_protein EFHD2 Protein EFHD2_transcription->EFHD2_protein leads to NOX4_ABCC1 NOX4-ABCC1 Signaling EFHD2_protein->NOX4_ABCC1 activates Cisplatin_Resistance Cisplatin Resistance NOX4_ABCC1->Cisplatin_Resistance promotes

This compound's inhibitory action on the FOXG1/EFHD2 pathway in NSCLC.

In colorectal cancer, this compound's pro-apoptotic activity is mediated through the Vitamin D Receptor (VDR)[2]. Docking studies have suggested that this compound occupies the active site of the VDR, influencing its downstream signaling to induce apoptosis in HCT116 cells[2].

Coclaurine_CRC_Pathway This compound's Pro-Apoptotic Mechanism in Colorectal Cancer This compound This compound VDR Vitamin D Receptor (VDR) This compound->VDR binds to active site Apoptotic_Pathway Pro-Apoptotic Signaling VDR->Apoptotic_Pathway activates Apoptosis Apoptosis Apoptotic_Pathway->Apoptosis induces

This compound's VDR-mediated pro-apoptotic pathway in colorectal cancer.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the cited studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: H1299 and A549 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells are then treated with varying concentrations of this compound, cisplatin, or a combination of both for a defined period (e.g., 24-72 hours).

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow Experimental Workflow for MTT Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells treatment Treat with compounds (this compound, Cisplatin, etc.) seed_cells->treatment add_mtt Add MTT solution treatment->add_mtt incubate Incubate for formazan formation add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

A generalized workflow for determining cell viability using the MTT assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Cell Lysis: Cells are treated as required, then harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., EFHD2, NOX4, ABCC1).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the expression levels of specific messenger RNA (mRNA).

  • RNA Extraction: Total RNA is extracted from treated and control cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific for the gene of interest (e.g., EFHD2). A fluorescent dye (e.g., SYBR Green) is included in the reaction, which binds to double-stranded DNA and fluoresces.

  • Data Analysis: The amount of fluorescence is measured in real-time during the PCR amplification. The cycle threshold (Ct) value is determined, which is inversely proportional to the initial amount of target mRNA. Gene expression is typically normalized to a housekeeping gene.

Conclusion and Future Directions

The current body of evidence indicates that this compound, while showing some standalone cytotoxic activity, holds more significant promise as a chemosensitizing agent. Its ability to enhance the efficacy of cisplatin in NSCLC cells by targeting the FOXG1/EFHD2/NOX4-ABCC1 pathway is a noteworthy finding. Additionally, its pro-apoptotic effects in colorectal cancer cells via the VDR pathway suggest a broader potential in oncology.

However, the research is still in its nascent stages. A direct comparison of this compound's efficacy against a wider array of standard chemotherapy drugs across various cancer types is currently lacking. Furthermore, the majority of the available data is from in vitro studies. Future research, including in vivo animal studies, is crucial to validate these initial findings and to determine the therapeutic potential, optimal dosage, and safety profile of this compound in a preclinical setting before any consideration for clinical trials. The development of more potent and specific derivatives of this compound could also be a promising avenue for future drug development.

References

A Comparative Guide to the In Silico and In Vitro Activity of Coclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has garnered scientific interest for its diverse pharmacological activities. This guide provides an objective comparison of its predicted bioactivity through computational (in silico) methods and its observed effects in laboratory (in vitro) experiments. The information is compiled from peer-reviewed scientific literature to support further research and drug development endeavors.

I. Overview of this compound's Bioactivity

This compound has demonstrated a range of biological effects, including anticancer, neuroprotective, antimicrobial, and antiviral properties. In silico studies have primarily focused on predicting its binding affinity to various protein targets, while in vitro assays have provided quantitative data on its cytotoxic, enzymatic, and receptor-modulating activities.

II. In Silico Activity of this compound

Computational studies, particularly molecular docking, have been employed to predict the interaction of this compound with specific biological targets. These studies provide insights into the potential mechanisms of action and guide further experimental validation.

Molecular Docking Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as binding energy (in kcal/mol). A more negative binding energy suggests a more favorable interaction.

Table 1: Summary of In Silico Molecular Docking Data for this compound

Target ProteinLigandPredicted Binding Energy (kcal/mol)Potential Therapeutic Area
This compound N-methyltransferase (CNMT)(R)-Coclaurine-19.39Not Applicable (Enzyme Substrate)
This compound N-methyltransferase (CNMT)(S)-Coclaurine-9.98Not Applicable (Enzyme Substrate)
TNIK, VEGFR, EGFR, AKT2This compoundData not available in published literatureColorectal Cancer

Note: While studies have investigated the potential of this compound as an anti-colorectal cancer agent through molecular docking against targets like TNIK, VEGFR, EGFR, and AKT2, specific binding energy values have not been reported in the reviewed literature.

III. In Vitro Activity of this compound

In vitro experiments provide crucial data on the biological effects of a compound in a controlled laboratory setting. The following tables summarize the quantitative data from various in vitro assays performed with this compound.

Anticancer and Cytotoxic Activity

The cytotoxic effect of this compound has been evaluated against several human cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound that inhibits 50% of the cell population.

Table 2: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1299Non-Small Cell Lung Cancer950[1]
A549Non-Small Cell Lung Cancer2000[1]
HCT116Colorectal CancerData not specified[2]
MCF-7Breast CancerData not specified[2]
HepG2Liver CancerData not specified[2]
Receptor Modulation Activity

This compound has been identified as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in various physiological processes.

Table 3: In Vitro Inhibitory Activity of this compound on Nicotinic Acetylcholine Receptors

Receptor SubtypeAssay TypeIC50 (µM)
Human α4β2 nAChRElectrophysiology49
Human α4β4 nAChRElectrophysiology18
Antiviral Activity

This compound has shown potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).

Table 4: In Vitro Antiviral Activity of this compound

VirusAssay TypeEC50 (µg/mL)
HIVAntiviral Assay0.8

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Enzymatic Activity

This compound is a substrate for the enzyme this compound N-methyltransferase (CNMT), a key enzyme in the biosynthesis of benzylisoquinoline alkaloids.

Table 5: In Vitro Enzymatic Activity related to this compound

EnzymeSubstrateKm (mM)Reference
This compound N-methyltransferase (CNMT)Norreticuline0.38[3]
This compound N-methyltransferase (CNMT)S-adenosyl-L-methionine (SAM)0.65[3]

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum.

IV. Signaling Pathways Modulated by this compound

This compound has been shown to influence specific cellular signaling pathways, providing a deeper understanding of its mechanism of action.

EFHD2-NOX4-ABCC1 Signaling Pathway

In non-small cell lung cancer (NSCLC) cells, this compound has been found to downregulate the EFHD2-NOX4-ABCC1 signaling pathway. This pathway is implicated in cisplatin (B142131) resistance. By inhibiting this pathway, this compound can sensitize cancer cells to chemotherapy.

EFHD2_NOX4_ABCC1_Pathway cluster_this compound This compound cluster_pathway EFHD2-NOX4-ABCC1 Pathway This compound This compound EFHD2 EFHD2 This compound->EFHD2 inhibits NOX4 NOX4 EFHD2->NOX4 ROS ROS NOX4->ROS ABCC1 ABCC1 ROS->ABCC1 Cisplatin_Efflux Cisplatin Efflux ABCC1->Cisplatin_Efflux Cisplatin_Resistance Cisplatin Resistance Cisplatin_Efflux->Cisplatin_Resistance BIA_Biosynthesis_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA Northis compound (S)-Northis compound Dopamine->Northis compound Four_HPAA->Northis compound This compound (S)-Coclaurine Northis compound->this compound 6OMT N_Methylthis compound (S)-N-Methylthis compound This compound->N_Methylthis compound CNMT Reticuline (S)-Reticuline N_Methylthis compound->Reticuline CYP80B1 BIAs Various Benzylisoquinoline Alkaloids (e.g., Morphine) Reticuline->BIAs

References

A Comparative Analysis of Coclaurine from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coclaurine, a benzylisoquinoline alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This guide provides a comparative overview of this compound derived from various plant sources, presenting quantitative data, detailed experimental methodologies, and an exploration of its known signaling pathways to support further research and drug development endeavors.

Quantitative Comparison of this compound Content

The concentration of this compound can vary significantly among different plant species and even between different parts of the same plant. This variability underscores the importance of selecting appropriate source material for research and potential therapeutic applications. The following table summarizes the reported quantitative analysis of this compound in selected plant sources.

Plant SourcePlant PartExtraction MethodAnalytical MethodThis compound Content (% of Dry Weight)Reference
Nelumbo nucifera (Lotus)Flower BudsChloroform extraction followed by column chromatography and HPLCLC-MS0.0042%[1][2]
Stephania tetrandraRoot EpidermisAqueous ExtractionUPLC-Q-TOF/MSData on related alkaloids available, specific % for this compound not detailed[3][4]
Unonopsis rufescensTrunk BarkAlkaloid fraction isolationLC-MS/MSIdentified, but not quantified[5]

Experimental Protocols

Accurate quantification and isolation of this compound are paramount for reliable experimental outcomes. Below are detailed methodologies for the extraction and analysis of this compound from plant materials, based on established protocols.

General Extraction Protocol for this compound from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids, including this compound, from dried plant material.

Materials:

Procedure:

  • Maceration: Soak the powdered plant material in methanol or ethanol at room temperature for 24-48 hours. The solvent-to-sample ratio typically ranges from 10:1 to 20:1 (v/w).

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Acidification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Acidify the resulting aqueous residue with 2% HCl to a pH of 2-3.

  • Solvent Partitioning (to remove non-alkaloidal compounds): Extract the acidic solution with dichloromethane or chloroform. Discard the organic layer, which contains neutral and acidic compounds.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with an ammonia solution.

  • Alkaloid Extraction: Extract the basified solution multiple times with dichloromethane or chloroform. The alkaloids will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the crude alkaloid extract containing this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of this compound in a plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or other suitable modifier). The specific gradient will depend on the complexity of the extract and should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 285 nm.

  • Injection Volume: 10-20 µL.

  • Standard: A certified reference standard of this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Signaling Pathway Involvement

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams illustrate two key pathways influenced by this alkaloid.

EFHD2_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Processes in NSCLC This compound This compound EFHD2 EFHD2 (EF-hand domain-containing protein D2) This compound->EFHD2 inhibits NOX4 NOX4 (NADPH Oxidase 4) EFHD2->NOX4 induces ROS ROS (Reactive Oxygen Species) NOX4->ROS produces ABCC1 ABCC1 (ATP-binding cassette subfamily C member 1) ROS->ABCC1 activates membrane expression Cisplatin_Efflux Cisplatin (B142131) Efflux ABCC1->Cisplatin_Efflux mediates Chemoresistance Chemoresistance Cisplatin_Efflux->Chemoresistance leads to

Caption: this compound inhibits the EFHD2 signaling pathway in NSCLC cells.[6][7][8]

nAChR_Antagonism cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane ACh Acetylcholine (B1216132) (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds & activates This compound This compound This compound->nAChR binds & blocks Ion_Channel Ion Channel Depolarization Membrane Depolarization nAChR:e->Depolarization opens channel, leading to

Caption: this compound acts as an antagonist at nicotinic acetylcholine receptors.

Conclusion

This compound is a promising natural compound with well-defined biological activities. However, the variability in its concentration across different plant sources necessitates careful selection and standardized quantification for research and development. The provided experimental protocols offer a foundation for such analyses. Further investigation into the precise molecular interactions of this compound within its target signaling pathways will be crucial for unlocking its full therapeutic potential. The diagrams presented here offer a visual framework for understanding its current known mechanisms of action, serving as a springboard for future, more detailed studies.

References

Validating Coclaurine's Interaction with the EFHD2 Promoter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of experimental approaches to validate the interaction of coclaurine with the EF-hand domain family member D2 (EFHD2) promoter. It is intended for researchers, scientists, and drug development professionals interested in the modulation of EFHD2 expression. This document outlines the mechanism of action for this compound, compares it with an alternative molecule, presents supporting experimental data, and provides detailed protocols for key validation assays.

Overview of EFHD2 Modulation

EF-hand domain family member D2 (EFHD2) is a protein implicated in various cellular processes, including cancer progression and chemoresistance. Its expression is regulated at the transcriptional level by factors that bind to its promoter region. Recent studies have identified small molecules capable of modulating EFHD2 expression, offering potential therapeutic avenues.

This compound , a natural compound isolated from Stephania tetrandra, has been identified as a transcriptional inhibitor of EFHD2.[1][2] It has been shown to sensitize non-small cell lung carcinoma (NSCLC) cells to cisplatin (B142131) by downregulating EFHD2 expression.[1][2] The mechanism of action involves the disruption of the interaction between the transcription factor Forkhead Box G1 (FOXG1) and the EFHD2 promoter, leading to reduced EFHD2 transcription.[1][2]

As a point of comparison, Ibuprofen , a common non-steroidal anti-inflammatory drug (NSAID), also downregulates EFHD2. However, it acts through a distinct, post-transcriptional mechanism by promoting the proteasomal and lysosomal degradation of the EFHD2 protein. This key difference in their mechanism of action makes for an interesting comparison in experimental validation strategies.

Comparative Data on EFHD2 Modulation

The following table summarizes the quantitative data on the effects of this compound on EFHD2 expression and associated cellular responses.

CompoundTargetMechanism of ActionCell LinesConcentrationKey Quantitative Results
This compound EFHD2 PromoterTranscriptional Inhibition (via disruption of FOXG1 binding)H1299, A549200 µM- Significantly decreased EFHD2 mRNA levels.[1] - Luciferase activity of the EFHD2 promoter region (-1001 to -1500 bp) was most affected.[1] - Reduced cisplatin IC50 from 69.7 µM to 47.4 µM in H1299 cells.[2] - Reduced cisplatin IC50 from 75.7 µM to 57.3 µM in A549 cells.[2]
Ibuprofen EFHD2 ProteinPost-transcriptional (promotes proteasomal and lysosomal degradation)Not specified in snippetsNot specified in snippets- Does not affect EFHD2 mRNA levels.

Experimental Protocols for Validation

To validate the interaction of a small molecule like this compound with a specific gene promoter, a series of well-established molecular biology techniques are employed. Below are detailed methodologies for three key experiments.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the EFHD2 promoter in response to treatment with a compound of interest.

Methodology:

  • Vector Construction: Clone the putative EFHD2 promoter region (and various deletion fragments, e.g., -1500 to +1 relative to the transcription start site) into a pGL3-based luciferase reporter vector.

  • Cell Culture and Transfection: Seed cells (e.g., H1299 or A549) in 24-well plates. Co-transfect the cells with the EFHD2-promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or the vehicle control.

  • Cell Lysis and Luciferase Activity Measurement: After a further 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to determine if this compound affects the in vivo binding of a specific transcription factor (e.g., FOXG1) to the EFHD2 promoter.

Methodology:

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-FOXG1) or a negative control IgG.

  • Immune Complex Capture: Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated EFHD2 promoter DNA using primers specific to the putative transcription factor binding site.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a protein (e.g., FOXG1) to a specific DNA sequence (a region of the EFHD2 promoter) and to assess if a compound can disrupt this interaction.

Methodology:

  • Probe Preparation: Synthesize and label a short DNA probe (20-50 bp) corresponding to the putative FOXG1 binding site on the EFHD2 promoter with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with purified recombinant FOXG1 protein in a binding buffer. For competition assays, add an unlabeled ("cold") probe. To test for disruption, pre-incubate the FOXG1 protein with this compound before adding the labeled probe.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or fluorescence imaging system. A "shift" in the migration of the labeled probe indicates protein-DNA binding. A reduction in this shift in the presence of this compound would suggest disruption of the interaction.

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow for validating the this compound-EFHD2 promoter interaction and the proposed signaling pathway.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis EMSA Electrophoretic Mobility Shift Assay (EMSA) - Validates direct binding of FOXG1 to EFHD2 promoter - Tests disruption by this compound Luciferase_Assay Luciferase Reporter Assay - Quantifies EFHD2 promoter activity ChIP_Assay Chromatin Immunoprecipitation (ChIP) - Confirms in vivo binding of FOXG1 to EFHD2 promoter qPCR RT-qPCR - Measures EFHD2 mRNA levels Western_Blot Western Blot - Measures EFHD2 protein levels qPCR->Western_Blot Coclaurine_Treatment This compound Treatment Coclaurine_Treatment->Luciferase_Assay Coclaurine_Treatment->ChIP_Assay Coclaurine_Treatment->qPCR Cell_Culture NSCLC Cell Lines (e.g., H1299, A549) Cell_Culture->Coclaurine_Treatment

Experimental workflow for validating this compound's effect on the EFHD2 promoter.

signaling_pathway This compound This compound FOXG1 FOXG1 (Transcription Factor) This compound->FOXG1 disrupts interaction EFHD2_Promoter EFHD2 Promoter FOXG1->EFHD2_Promoter binds and activates EFHD2_Gene EFHD2 Gene EFHD2_Promoter->EFHD2_Gene drives transcription EFHD2_mRNA EFHD2 mRNA EFHD2_Gene->EFHD2_mRNA transcription EFHD2_Protein EFHD2 Protein EFHD2_mRNA->EFHD2_Protein translation Cellular_Effects Increased Cisplatin Resistance Stemness & Metastasis EFHD2_Protein->Cellular_Effects

Proposed signaling pathway of this compound-mediated EFHD2 inhibition.

References

A Comparative Guide to the Synthesis of Coclaurine: Bischler-Napieralski vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral benzylisoquinoline alkaloids like coclaurine is a critical step in the development of novel therapeutics. This guide provides an objective, data-driven comparison of the classical Bischler-Napieralski chemical synthesis and the modern biocatalytic approach, offering insights into their respective methodologies, efficiencies, and stereochemical outcomes.

The two primary routes to this compound—a key intermediate in the biosynthesis of numerous pharmacologically active compounds, including morphine and codeine—offer a study in contrasts. The Bischler-Napieralski reaction represents a traditional, multi-step chemical approach that builds the core isoquinoline (B145761) structure through cyclization and reduction. In contrast, biocatalytic synthesis leverages the enzymatic precision of northis compound synthase (NCS) to achieve a highly efficient and stereoselective one-pot reaction.

At a Glance: Key Differences

FeatureBischler-Napieralski SynthesisBiocatalytic Synthesis
Starting Materials Protected phenylethylamine & phenylacetic acid derivativesDopamine & 4-Hydroxyphenylacetaldehyde (4-HPAA)
Number of Steps Multiple (typically 4-5)One-pot, single enzymatic step
Key Reagents POCl₃, NaBH₄, Pd/C, strong acids/basesNorthis compound Synthase (NCS) enzyme, buffer, ascorbate
Stereoselectivity Produces a racemic mixture (0% ee)Highly enantioselective for (S)-isomer (>93% ee)
Overall Yield Moderate (typically 25-40%)High (>80%)
Reaction Conditions Harsh (reflux, anhydrous, inert atmosphere)Mild (aqueous buffer, near-neutral pH, 37 °C)
Environmental Impact Use of hazardous reagents and organic solvents"Green" chemistry, aqueous medium, biodegradable catalyst

The Bischler-Napieralski Route: A Classical Approach

The Bischler-Napieralski synthesis of this compound is a multi-step chemical sequence. The process begins with the formation of an amide bond, followed by an acid-catalyzed intramolecular cyclization to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate is then reduced to the tetrahydroisoquinoline core, and a final deprotection step yields the target molecule. This classical method invariably produces a racemic mixture of (±)-coclaurine.

Reaction Pathway

Bischler_Napieralski_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection Amine 4-Benzyloxy-3- methoxyphenylethylamine Amide Intermediate Amide Amine->Amide Et3N, CH2Cl2 AcidChloride (4-Benzyloxyphenyl) acetyl chloride AcidChloride->Amide Amide_ref DHI Dihydroisoquinoline (DHI) DHI_ref Amide_ref->DHI POCl3, Toluene, Reflux THIQ Protected (±)-Coclaurine THIQ_ref DHI_ref->THIQ NaBH4, MeOH This compound (±)-Coclaurine THIQ_ref->this compound H2, Pd/C, EtOH/HCl Biocatalytic_Pathway Dopamine Dopamine Enzyme Northis compound Synthase (NCS) Dopamine->Enzyme HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) HPAA->Enzyme Product (S)-Northis compound Enzyme->Product Aqueous Buffer pH ~7.0, 37°C Comparison_Flowchart start Need to Synthesize this compound question Is a specific enantiomer (e.g., (S)-coclaurine) required? start->question biocatalytic Choose Biocatalytic Synthesis question->biocatalytic  Yes bischler Choose Bischler-Napieralski question->bischler  No / Racemate OK bio_pros Advantages: - High Enantioselectivity (>93% ee) - High Yield (>80%) - Mild, Aqueous Conditions - 'Green' & Sustainable - One-Pot Simplicity biocatalytic->bio_pros bischler_pros Advantages: - Well-established chemical method - Does not require enzyme production - Access to racemic material for screening bischler->bischler_pros bischler_cons Disadvantages: - Racemic product (0% ee) - Multi-step, lower overall yield - Harsh reagents (POCl3) - Use of organic solvents bischler->bischler_cons

Mass Spectrometry Fragmentation Patterns: A Comparative Guide to Coclaurine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of coclaurine and its key derivatives: northis compound, N-methylthis compound, and reticuline. Understanding these fragmentation patterns is crucial for the identification and structural elucidation of these pharmacologically significant benzylisoquinoline alkaloids in complex biological matrices. This document summarizes experimental data, details relevant analytical protocols, and visualizes the fragmentation pathways to aid in research and drug development.

Comparative Fragmentation Data

The following table summarizes the key mass spectral data for this compound and its derivatives obtained under electrospray ionization (ESI) conditions. The data highlights the precursor ions ([M+H]⁺) and the major product ions observed during tandem mass spectrometry (MS/MS).

CompoundChemical FormulaPrecursor Ion (m/z)Major Fragment Ions (m/z)Key Neutral Losses
Northis compound C₁₆H₁₇NO₃272.12165, 137, 107C₇H₇O (benzyl group)
This compound C₁₇H₁₉NO₃286.14179, 165, 137, 107C₇H₇O (benzyl group)
N-Methylthis compound C₁₈H₂₁NO₃300.16192, 177, 148, 107C₇H₇O (benzyl group), CH₃
Reticuline C₁₉H₂₃NO₄330.17192, 177, 137C₈H₉O₂ (dihydroxybenzyl group), CH₃

Fragmentation Pathways and Mechanisms

The fragmentation of this compound and its derivatives in mass spectrometry is primarily driven by the cleavage of the benzylisoquinoline skeleton. A dominant fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which leads to the characteristic fragment ions. Additionally, cleavages at the benzylic C1-Cα bond and around the nitrogen atom are common.

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for this compound and its key derivatives.

Coclaurine_Fragmentation cluster_this compound This compound Fragmentation This compound This compound [C17H19NO3] m/z 286.14 Frag_179 m/z 179 This compound->Frag_179 RDA Frag_107 m/z 107 This compound->Frag_107 Benzylic Cleavage Frag_165 m/z 165 Frag_179->Frag_165 -CH2 Frag_137 m/z 137 Frag_165->Frag_137 -CO

Caption: Proposed fragmentation pathway of this compound.

Derivatives_Fragmentation cluster_n_methylthis compound N-Methylthis compound Fragmentation cluster_reticuline Reticuline Fragmentation N-Methylthis compound N-Methylthis compound [C18H21NO3] m/z 300.16 Frag_192 m/z 192 N-Methylthis compound->Frag_192 RDA Frag_177 m/z 177 Frag_192->Frag_177 -CH3 Frag_148 m/z 148 Frag_177->Frag_148 -CHO Reticuline Reticuline [C19H23NO4] m/z 330.17 Frag_192_R m/z 192 Reticuline->Frag_192_R RDA Frag_137_R m/z 137 Reticuline->Frag_137_R Benzylic Cleavage Frag_177_R m/z 177 Frag_192_R->Frag_177_R -CH3

Illuminating the Interaction: A Comparative Docking Analysis of Coclaurine and Other Alkaloids with the Vitamin D Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding potential of various alkaloids with the Vitamin D Receptor (VDR) offers a promising frontier in the development of novel therapeutics. This guide provides a comparative analysis of in silico docking studies of coclaurine and other selected alkaloids with the VDR, supported by detailed experimental protocols and visualizations of the associated signaling pathways and workflows.

The Vitamin D Receptor, a nuclear receptor, plays a crucial role in a multitude of physiological processes, including calcium homeostasis, immune regulation, and cell proliferation and differentiation. Its activation by its natural ligand, 1α,25-dihydroxyvitamin D3, triggers a cascade of genomic and non-genomic signaling events. The potential for other small molecules, such as plant-derived alkaloids, to modulate VDR activity has garnered significant scientific interest. This guide delves into the comparative binding affinities of this compound, a benzyltetrahydroisoquinoline alkaloid, and other notable alkaloids with the VDR, as predicted by molecular docking studies.

Comparative Binding Affinities of Alkaloids with the Vitamin D Receptor

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, typically expressed as a binding energy or docking score in kcal/mol. A more negative value indicates a stronger and more favorable interaction.

To illustrate a comparative analysis, the following table presents hypothetical docking scores for a selection of alkaloids against the VDR. It is important to note that these values are for illustrative purposes and a dedicated comparative docking study would be required to generate precise, directly comparable data.

AlkaloidChemical ClassPredicted Binding Energy (kcal/mol)
This compound Benzyltetrahydroisoquinoline-8.5
Reticuline Benzyltetrahydroisoquinoline-8.2
Berberine Isoquinoline-7.9
Boldine Aporphine-7.5
Tetrandrine Bisbenzylisoquinoline-9.1
Sanguinarine Benzophenanthridine-7.2
Chelerythrine Benzophenanthridine-7.0
Palmatine Protoberberine-7.7

Note: These values are illustrative and intended for comparative demonstration. Actual binding energies would be determined by specific in silico experiments.

Experimental Protocols: In Silico Molecular Docking

The following protocol outlines a typical workflow for performing molecular docking studies of alkaloids with the Vitamin D Receptor using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor (VDR)
  • Obtaining the Receptor Structure: The three-dimensional crystal structure of the human Vitamin D Receptor (VDR) ligand-binding domain is retrieved from the Protein Data Bank (PDB).

  • Receptor Cleaning: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the receptor structure, which is crucial for defining correct hydrogen bonding interactions.

  • Charge Assignment: Gasteiger charges are computed and assigned to the receptor atoms.

  • File Format Conversion: The prepared receptor structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligands (Alkaloids)
  • Obtaining Ligand Structures: The 2D structures of the alkaloids (e.g., this compound, reticuline, berberine) are obtained from chemical databases such as PubChem or ZINC.

  • 3D Structure Generation and Optimization: The 2D structures are converted into 3D structures and their geometries are optimized using a computational chemistry software package to find the lowest energy conformation.

  • Charge Assignment and Torsional Degrees of Freedom: Gasteiger charges are assigned to the ligand atoms, and the rotatable bonds (torsional degrees of freedom) are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand structures are saved in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the VDR. The size and center of the grid box are chosen to encompass the entire binding pocket where the natural ligand binds.

  • Configuration File: A configuration file is created that specifies the file paths for the prepared receptor and ligand, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation: AutoDock Vina is executed using the configuration file. The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.

  • Analysis of Results: The output from AutoDock Vina provides a set of predicted binding poses for each ligand, ranked by their binding energy scores. The pose with the most negative binding energy is typically considered the most likely binding mode. Further analysis involves visualizing the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of the binding.

Visualizing the Molecular Landscape

VDR Signaling Pathways

The Vitamin D Receptor mediates its effects through two primary signaling pathways: a genomic pathway that involves the regulation of gene expression and a non-genomic pathway that triggers rapid cellular responses.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 1,25(OH)2D3 1,25(OH)2D3 Membrane VDR Membrane VDR 1,25(OH)2D3->Membrane VDR VDR VDR 1,25(OH)2D3->VDR Binds Signal_Transduction Signal_Transduction Membrane VDR->Signal_Transduction Activates VDR_RXR VDR RXR VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Gene_Transcription Signal_Transduction->Gene_Transcription Modulates VDRE->Gene_Transcription Regulates Experimental_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (VDR from PDB) Grid_Setup Grid Box Definition (VDR Active Site) Receptor_Prep->Grid_Setup Ligand_Prep Ligand Preparation (Alkaloid Structures) Docking_Run Molecular Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Setup->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Energy_Scoring Binding Energy Comparison Pose_Analysis->Energy_Scoring Interaction_Viz Interaction Visualization Energy_Scoring->Interaction_Viz

Comparative Efficacy of Coclaurine and Other Nicotinic Acetylcholine Receptor (nAChR) Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Coclaurine and other prominent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, supported by experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate informed decisions in drug discovery and development.

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes, including neurotransmission, and are implicated in a range of neurological disorders. The development of selective nAChR antagonists is a key area of research for therapeutic interventions. This guide focuses on the comparative efficacy of this compound, a naturally occurring benzyltetrahydroisoquinoline alkaloid, against well-established nAChR antagonists such as Mecamylamine and Dihydro-β-erythroidine (DHβE).

Quantitative Efficacy Comparison

The inhibitory potency of nAChR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The following tables summarize the available quantitative data for this compound and its derivatives, alongside Mecamylamine and Dihydro-β-erythroidine, against various nAChR subtypes. It is important to note that while this compound is identified as a nAChR antagonist, specific quantitative data for the parent compound is limited in publicly available literature. The data presented for the this compound family is primarily from studies on its derivatives.

Table 1: Inhibitory Potency (IC50) of nAChR Antagonists from Functional Assays

CompoundnAChR SubtypeCell SystemAgonistIC50 (µM)Reference
This compound human α4β2Xenopus oocytesAcetylcholine49[1]
human α4β4Xenopus oocytesAcetylcholine18[1]
N-Methylthis compound human α4β2Xenopus oocytesAcetylcholine>100[2]
human α4β4Xenopus oocytesAcetylcholine>100[2]
7-O-Benzyl-N-methylthis compound human α7Xenopus oocytesAcetylcholine1.8[2]
human α4β2Xenopus oocytesAcetylcholine1.1[2]
human α4β4Xenopus oocytesAcetylcholine1.4[2]
Mecamylamine human α3β4--0.64[2]
human α4β2--2.5[2]
human α3β2--3.6[2]
human α7--6.9[2]
Dihydro-β-erythroidine (DHβE) human α4β2--0.37[3]
human α3β2--0.41[3]
human α4β4--0.19[3]

Table 2: Binding Affinity (Ki) of nAChR Antagonists from Radioligand Binding Assays

CompoundnAChR SubtypeRadioligandKi (µM)Reference
N-Methylthis compound human α4β2[3H]cytisine11[2]
human α4β4[3H]cytisine8.8[2]
7-O-Benzyl-N-methylthis compound human α7[125I]α-bungarotoxin2.5[2]
human α4β2[3H]cytisine1.3[2]
human α4β4[3H]cytisine1.0[2]
Mecamylamine Rat whole brain[3H]-mecamylamine1.53 ± 0.33[4]
Dihydro-β-erythroidine (DHβE) --Data not readily available in a comparable format

Note: The inhibitory activity of this compound and its derivatives, as presented, indicates a non-competitive mechanism of action, whereas Dihydro-β-erythroidine is a competitive antagonist. Mecamylamine is also a non-competitive antagonist.

Signaling Pathways and Experimental Workflows

The antagonism of nAChRs can modulate downstream signaling cascades, impacting cellular functions. The following diagrams illustrate the general signaling pathway initiated by nAChR activation and a typical experimental workflow for assessing antagonist efficacy.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na_influx Na⁺ Influx nAChR->Na_influx ACh Acetylcholine (Agonist) ACh->nAChR Binds Antagonist nAChR Antagonist (e.g., this compound) Antagonist->nAChR Blocks Ca_signaling Ca²⁺ Signaling Cascades Ca_influx->Ca_signaling Depolarization Membrane Depolarization Na_influx->Depolarization Gene_expression Gene Expression Ca_signaling->Gene_expression NT_release Neurotransmitter Release Ca_signaling->NT_release

nAChR antagonist blocking the signaling cascade.

Experimental_Workflow cluster_assay Antagonist Efficacy Assay start Start cell_prep Prepare Cells Expressing nAChR Subtype (e.g., Xenopus oocytes, HEK293) start->cell_prep incubation Incubate with Test Compound (e.g., this compound) cell_prep->incubation agonist_app Apply nAChR Agonist (e.g., Acetylcholine) incubation->agonist_app measurement Measure Receptor Activity (Electrophysiology or Radioligand Binding) agonist_app->measurement analysis Data Analysis (IC50/Ki Determination) measurement->analysis end End analysis->end

Workflow for determining antagonist efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of nAChR antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the nAChR.

1. Membrane Preparation:

  • Cells (e.g., HEK293) stably expressing the nAChR subtype of interest are cultured to confluency.

  • Cells are harvested and homogenized in an ice-cold buffer.

  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The pellet is washed and resuspended in a suitable assay buffer to a final protein concentration of 0.5-1.0 mg/mL.

2. Binding Reaction:

  • In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of the unlabeled test compound (e.g., this compound derivative).

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., nicotine).

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (typically 2-3 hours).

3. Filtration and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique measures the ion flow through the nAChR channel in response to an agonist, and how this is affected by an antagonist.

1. Oocyte Preparation:

  • Oocytes are surgically removed from a female Xenopus laevis frog.

  • The oocytes are treated with collagenase to remove the follicular layer.

  • The oocytes are injected with cRNA encoding the subunits of the desired nAChR subtype.

  • The injected oocytes are incubated for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl.

  • The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

  • The oocyte is perfused with a control solution, followed by the application of an nAChR agonist (e.g., acetylcholine) to elicit an inward current.

  • To test for antagonism, the oocyte is pre-incubated with the test compound (e.g., this compound) for a set period before co-application with the agonist.

3. Data Analysis:

  • The peak amplitude of the agonist-induced current is measured in the absence and presence of different concentrations of the antagonist.

  • The percentage of inhibition is calculated for each antagonist concentration.

  • An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other nAChR antagonists. While direct quantitative data for this compound is not as abundant as for more extensively studied antagonists like Mecamylamine and Dihydro-β-erythroidine, the available information on its derivatives suggests that the benzyltetrahydroisoquinoline scaffold is a promising area for the development of novel nAChR modulators. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of nAChR pharmacology and drug discovery. Further research is warranted to fully characterize the antagonistic profile of this compound across a broader range of nAChR subtypes and to elucidate its precise mechanism of action.

References

Safety Operating Guide

Navigating the Disposal of Coclaurine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every substance are not always readily available, a comprehensive understanding of general chemical waste management principles is essential. This guide provides a detailed, step-by-step procedure for the safe disposal of coclaurine, a benzylisoquinoline alkaloid, by synthesizing best practices for handling potentially hazardous chemical waste.

It is imperative to note that while this guide provides a framework based on established safety protocols, all laboratory personnel must consult and adhere to the specific guidelines and procedures established by their institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[1] Handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] In case of accidental contact, rinse the affected skin or eyes with copious amounts of water and seek medical attention.[1][3]

Step-by-Step Disposal Protocol for this compound Waste

The following protocol outlines the essential steps for managing this compound waste from the point of generation to its final collection.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[4][5] At the point of generation, all waste contaminated with this compound must be separated from non-hazardous trash. Different forms of this compound waste should be segregated as follows:

  • Solid this compound Waste: Unused or expired solid this compound powder, as well as grossly contaminated items like weighing papers or spill cleanup materials.

  • This compound Solutions: Solutions of this compound dissolved in aqueous or organic solvents. It is critical to segregate halogenated and non-halogenated solvent waste.[5]

  • Contaminated Laboratory Ware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[6]

Step 2: Containerization

Select appropriate, chemically compatible containers for each waste stream.[4][5][7]

  • Containers must be in good condition, with no cracks or leaks, and must have a secure, threaded cap.[5][8]

  • The original container, if in good condition, is often a suitable choice for waste.[8]

  • Do not use food or beverage containers for chemical waste.[5][8]

  • For liquid waste, do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[7]

Step 3: Labeling

Properly label all waste containers immediately upon starting waste accumulation. The label should clearly state:

  • The words "Hazardous Waste".[7]

  • The full chemical name of the contents (e.g., "this compound waste in Ethanol"). Avoid using abbreviations or chemical formulas.

  • The specific hazards associated with the waste (e.g., "Toxic," "Flammable").

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage

Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area must be:

  • At or near the point of waste generation and under the control of laboratory personnel.[4]

  • Clearly marked with a "Hazardous Waste" sign.

  • Equipped with secondary containment, such as a plastic tub, to contain any potential leaks or spills.[5]

  • Organized to segregate incompatible waste types.[5][8]

Weekly inspections of the SAA are necessary to check for leaks and ensure proper container management.[8]

Step 5: Scheduling Waste Pickup

Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal by your institution's EHS department.[8] Do not dispose of this compound waste down the drain or in the regular trash.[9][10]

Quantitative Data and Disposal Summary

While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes the key handling and disposal parameters for different types of this compound waste based on general laboratory guidelines.

Waste TypeRecommended ContainerDisposal ProcedureKey Considerations
Solid this compound Powder Original container or a sealed, labeled hazardous waste container.Dispose of as hazardous chemical waste through the institution's EHS office.Do not mix with other waste streams. Ensure the container is securely sealed to prevent dust inhalation.
This compound Solutions Labeled, leak-proof hazardous chemical waste container compatible with the solvent.Collect in a designated container for the specific solvent type (e.g., flammable, halogenated). Arrange for pickup by the institution's EHS office.Do not dispose of down the drain.[10] Segregate incompatible solvents.
Contaminated Sharps Puncture-resistant sharps container labeled as "Hazardous Waste."Dispose of through the institution's EHS department as hazardous sharps waste.Do not overfill sharps containers.
Contaminated Labware (non-sharp) Lined, labeled hazardous waste box or drum.Collect as solid hazardous waste for pickup by the EHS office.Ensure no free liquids are present in the container.
Empty this compound Containers Original container.Triple-rinse with a suitable solvent, collecting all rinsate as hazardous waste. Deface the original label and dispose of the container as directed by EHS.[11]The first rinse of the container must be collected as hazardous waste.[11]

Experimental Protocols

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CoclaurineDisposalWorkflow cluster_generation Waste Generation Point cluster_procedure Disposal Procedure cluster_storage Interim Storage cluster_disposal Final Disposal Generate This compound Waste Generated Identify Step 1: Identify & Segregate Waste (Solid, Liquid, Sharps) Generate->Identify Immediate Action Contain Step 2: Select & Fill Compatible Container Identify->Contain Label Step 3: Apply Hazardous Waste Label Contain->Label Store Step 4: Store in Designated Satellite Accumulation Area (SAA) Label->Store Store Securely Pickup Step 5: Schedule & Await EHS Waste Pickup Store->Pickup Container Full or >1 Year Dispose Final Disposal by Licensed Facility Pickup->Dispose EHS Responsibility

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can ensure the safe management of this compound waste, protecting themselves, their colleagues, and the environment. Always prioritize the specific regulations and guidance provided by your local and institutional authorities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coclaurine
Reactant of Route 2
Coclaurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.